Naphthaleneacet-amide methyl-ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJUAYXRYWLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Naphthaleneacetamide methyl-ester
An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-(naphthalen-1-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive technical overview of the synthesis and characterization of Methyl 2-(naphthalen-1-yl)acetate (also known as Methyl 1-naphthaleneacetate). While the term "Naphthaleneacetamide methyl-ester" can be ambiguous, this guide focuses on the methyl ester of 1-Naphthaleneacetic acid, a compound of significant interest due to its relation to the synthetic auxin family of plant hormones.[1][2] It serves as a valuable intermediate in various chemical syntheses.[3] This guide details a standard laboratory procedure for its synthesis via Fischer esterification, followed by a thorough characterization protocol using modern analytical techniques.
Synthesis of Methyl 2-(naphthalen-1-yl)acetate
The synthesis is achieved through the Fischer esterification of 1-Naphthaleneacetic acid with methanol, using a strong acid catalyst, typically sulfuric acid. This method is a reliable and fundamental organic transformation for producing esters.
Overall Reaction
1-Naphthaleneacetic Acid + Methanol ⇌ Methyl 2-(naphthalen-1-yl)acetate + Water
Experimental Protocol: Fischer Esterification
Materials:
-
1-Naphthaleneacetic acid (NAA)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Naphthaleneacetic acid (e.g., 5.0 g, 26.8 mmol) in anhydrous methanol (e.g., 50 mL).
-
Slowly add concentrated sulfuric acid (e.g., 1 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
If necessary, purify the product further using silica gel column chromatography.
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | 1-Naphthaleneacetic acid | [1] |
| Reagent | Methanol | |
| Catalyst | Sulfuric Acid | [4] |
| Typical Yield | >90% | [5] |
| Product Name | Methyl 2-(naphthalen-1-yl)acetate | [6] |
| CAS Number | 2876-78-0 | [6] |
| Molecular Formula | C₁₃H₁₂O₂ | [6] |
| Molecular Weight | 200.23 g/mol | [6][7] |
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the Fischer esterification synthesis of the target compound.
Characterization of Methyl 2-(naphthalen-1-yl)acetate
Following synthesis and purification, the identity and purity of the product are confirmed using various spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Appearance | Solid / Oil | [8] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate | [6] |
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Protocol: A sample of the purified product (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) and transferred to an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer.
-
Expected Data: The spectrum should show characteristic signals for the naphthalene ring protons and the methylene and methyl protons of the acetate group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~7.95 | Doublet | 1H | Aromatic H | [9] |
| ~7.79 | Doublet | 1H | Aromatic H | [9] |
| ~7.72 | Doublet | 1H | Aromatic H | [9] |
| ~7.47 | Multiplet | 2H | Aromatic H | [9] |
| ~7.36 | Triplet | 1H | Aromatic H | [9] |
| ~7.34 | Triplet | 1H | Aromatic H | [9] |
| ~4.00 | Singlet | 2H | -CH₂- | [9] |
| ~3.59 | Singlet | 3H | -OCH₃ | [9] |
2. Mass Spectrometry (MS)
-
Protocol: The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) as the source. The resulting mass spectrum reveals the molecular ion peak and characteristic fragmentation patterns.
-
Expected Data:
| m/z | Interpretation | Reference |
| 200 | [M]⁺ Molecular Ion | [9][10] |
| 141 | [M - COOCH₃]⁺ (Tropylium-like cation) | [9] |
| 115 | [Naphthalene fragment]⁺ | [9] |
3. Infrared (IR) Spectroscopy
-
Protocol: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Expected Data: The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3050 | C-H | Aromatic C-H stretch |
| ~2950 | C-H | Aliphatic C-H stretch (from -CH₂- and -CH₃) |
| ~1735 | C=O | Ester carbonyl stretch |
| ~1600, ~1450 | C=C | Aromatic C=C ring stretch |
| ~1200 | C-O | Ester C-O stretch |
Characterization Workflow Diagram
Caption: A logical flow diagram for the purification and characterization of the final product.
References
- 1. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]
- 2. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. alpha-Methyl-1-naphthaleneacetic acid | 3117-51-9 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Methyl-1-naphthyl acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl naphthalene-1-acetate(2876-78-0) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
An In-depth Technical Guide on the Mechanism of Action of Naphthaleneacetamide Methyl-ester in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthaleneacetamide methyl-ester (NAM) is a synthetic organic compound with potential biological activities. This technical guide provides a comprehensive overview of its presumed mechanism of action, primarily as a prodrug of 1-naphthaleneacetic acid (NAA), a well-characterized synthetic auxin. The document elucidates the molecular interactions and signaling pathways modulated by NAA in both plant and mammalian systems. In plants, NAA governs growth and development by hijacking the auxin signaling pathway through the TIR1/AFB co-receptor complex. In mammalian cells, NAA has been shown to exhibit anti-apoptotic effects by upregulating Angiopoietin-like 4 (ANGPTL4). This guide also explores other potential, less characterized activities of naphthalene derivatives, such as cyclooxygenase (COX) inhibition and genotoxicity. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.
Introduction: The Prodrug Concept of Naphthaleneacetamide Methyl-ester
Naphthaleneacetamide methyl-ester is structurally related to the synthetic auxin, 1-naphthaleneacetic acid (NAA). It is hypothesized that in biological systems, the ester group of NAM undergoes hydrolysis to yield the biologically active NAA. This conversion suggests that NAM functions as a prodrug, potentially offering advantages in terms of solubility, permeability, and controlled release of the active compound. Evidence for the hydrolysis of the methyl ester of naphthaleneacetic acid has been observed in biological contexts, such as during the storage of treated potatoes[1]. The biological effects of NAM are therefore largely attributable to the downstream actions of NAA.
Mechanism of Action in Plant Systems: Auxin Signaling Pathway
The primary and most well-understood mechanism of action of NAA in plants is its role as a potent mimic of the natural plant hormone indole-3-acetic acid (IAA). NAA exerts its effects by modulating the canonical auxin signaling pathway, which is central to virtually all aspects of plant growth and development.
The TIR1/AFB Co-Receptor Complex
The core of auxin perception lies in a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE1 (TIR1)/AUXIN-SIGNALING F-BOX (AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors[2][3]. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein[4]. This binding event leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome[2].
Derepression of Auxin Response Factors (ARFs)
The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), a family of transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes[2]. The release of ARFs from inhibition allows for the transcriptional regulation of a wide array of genes involved in cell division, expansion, and differentiation, thereby mediating the physiological effects of auxin.
Signaling Pathway Diagram
Quantitative Data
The binding affinity of auxin to the TIR1-Aux/IAA co-receptor complex varies depending on the specific combination of proteins. In vitro binding assays using radiolabeled IAA have determined dissociation constants (KD) for various TIR1-Aux/IAA pairs.
| TIR1-Aux/IAA Pair | Dissociation Constant (KD) for IAA |
| TIR1-IAA14 | ~10 nM |
| TIR1-IAA7 | ~10 nM |
| TIR1-IAA17 | ~30 nM |
| TIR1-IAA1 | 17 - 45 nM |
| TIR1-IAA3 | 17 - 45 nM |
| TIR1-IAA28 | ~75 nM |
| Data from in vitro binding assays[5]. |
Experimental Protocols
2.5.1. Auxin Binding Assay (In Vitro)
This protocol is adapted from established methods for determining the binding affinity of auxins to the TIR1-Aux/IAA co-receptor complex.
-
Protein Expression and Purification:
-
Co-express a tagged version of TIR1 with ASK1 in an appropriate expression system (e.g., insect cells)[5].
-
Purify the TIR1-ASK1 complex using affinity chromatography.
-
Express and purify the full-length Aux/IAA protein of interest.
-
-
Binding Reaction:
-
Incubate the purified TIR1-ASK1 complex with a constant concentration of radiolabeled auxin (e.g., [3H]-IAA) and varying concentrations of the purified Aux/IAA protein[5].
-
Alternatively, use a competitive binding assay with a constant concentration of the TIR1-ASK1-Aux/IAA complex and varying concentrations of unlabeled auxin.
-
-
Separation of Bound and Free Ligand:
-
Use a method to separate the protein-bound auxin from the free auxin, such as size-exclusion chromatography or a filter-binding assay.
-
-
Quantification and Data Analysis:
-
Quantify the amount of bound radiolabel using liquid scintillation counting.
-
Calculate the dissociation constant (KD) by fitting the binding data to a saturation binding curve using appropriate software.
-
2.5.2. Auxin Quantification in Plant Tissues (GC-MS/MS)
This protocol provides a high-throughput method for the quantification of endogenous auxins like NAA.
-
Sample Preparation:
-
Extraction and Purification:
-
Perform solid-phase extraction (SPE) to purify the auxin analytes from the crude extract[6].
-
-
Derivatization:
-
Derivatize the purified auxins to enhance their volatility and improve their chromatographic properties for GC-MS analysis[6].
-
-
GC-MS/MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a triple-quadrupole mass spectrometer (GC-MS/MS) operating in selected reaction monitoring (SRM) mode[6].
-
-
Data Analysis:
-
Quantify the amount of NAA by comparing the peak area of the endogenous compound to that of the stable-isotope labeled internal standard.
-
Mechanism of Action in Mammalian Systems: Anti-Apoptotic Effects
While plants possess the well-defined TIR1/AFB auxin receptors, these are absent in mammalian cells. However, studies have revealed that NAA can exert biological effects in mammalian systems, notably by inhibiting apoptosis.
Upregulation of Angiopoietin-like 4 (ANGPTL4)
Research has demonstrated that NAA can significantly increase the yield of in vitro cultured human cells by rescuing them from cell death[8][9]. This anti-apoptotic effect is mediated through the upregulation of the Angiopoietin-like 4 (ANGPTL4) gene[8]. Knockout studies have confirmed that ANGPTL4 is required for the NAA-mediated anti-apoptotic response[8].
ANGPTL4 Signaling Pathway
ANGPTL4 is a secreted protein that can act as a signaling molecule. Its anti-apoptotic effects are mediated through interactions with cell surface receptors and the activation of downstream signaling cascades.
-
Integrin Interaction: ANGPTL4 has been shown to interact with integrins, leading to the activation of focal adhesion kinase (FAK)[10].
-
PI3K/Akt and ERK1/2 Pathways: The activation of the FAK complex can subsequently stimulate the PI3K/Akt and ERK1/2 signaling pathways[10]. Both of these pathways are well-known for their roles in promoting cell survival and inhibiting apoptosis.
-
Inhibition of the Mitochondrial Apoptosis Pathway: ANGPTL4 has been shown to inhibit the mitochondrial pathway of apoptosis by increasing the Bcl-2/Bax ratio, reducing the release of cytochrome C, and decreasing the activation of caspase-3[10].
Signaling Pathway Diagram
Experimental Protocols
3.4.1. Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol is a standard method for detecting apoptosis in cell cultures.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, HeLa) in appropriate media.
-
Treat cells with varying concentrations of NAA for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI)[11].
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in the NAA-treated groups to the control group.
-
Other Potential Biological Activities of Naphthalene Derivatives
While the primary mechanisms of action of NAA are related to auxin signaling and anti-apoptosis, other naphthalene derivatives have been investigated for different biological activities. It is plausible that NAM or its metabolites could exhibit similar properties, although this requires further investigation.
Cyclooxygenase (COX) Inhibition
Some naphthalene derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway[12][13]. For instance, certain naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds have shown inhibitory activity against both COX-1 and COX-2[12].
4.1.1. Quantitative Data
| Compound | Concentration | % Inhibition of COX-1 | % Inhibition of COX-2 |
| Compound 4 | 10 µM | 50% | 65% |
| Compound 6b** | 10 µM | 87% | 29% |
| A naphthalene-methylsulfonyl derivative. | |||
| **A naphthalene-methylsulfonamido derivative. | |||
| Data from a study on novel naphthalene derivatives[12]. |
4.1.2. Experimental Protocol: TLC-Based COX-2 Inhibition Assay
This is a screening method for identifying COX-2 inhibitors.
-
Sample Application:
-
Spot the test compounds onto a silica gel TLC plate.
-
-
Enzyme Reaction:
-
Visualization:
-
The enzymatic reaction will produce a colored background on the TLC plate.
-
Inhibitors will appear as clear or white spots against the colored background[14].
-
Genotoxicity
The genotoxic potential of naphthalene and its derivatives is a subject of ongoing research. While naphthalene itself has not been found to be mutagenic in bacterial assays, some studies have reported clastogenicity (the ability to induce chromosomal damage) in mammalian cell lines in vitro. It is important to note that the genotoxicity of NAM specifically has not been reported.
4.2.1. Experimental Protocols: Genotoxicity Testing
Standard guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), should be followed for genotoxicity testing.
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471): To assess point mutations.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): To evaluate clastogenicity.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): To detect both clastogens and aneugens.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To assess genotoxicity in a whole animal system.
Conclusion
The mechanism of action of Naphthaleneacetamide methyl-ester in biological systems is best understood through its role as a prodrug for 1-naphthaleneacetic acid. In plants, NAA functions as a potent synthetic auxin, modulating gene expression through the TIR1/AFB signaling pathway. In mammalian cells, NAA exhibits a distinct, anti-apoptotic activity by upregulating ANGPTL4 and activating pro-survival signaling cascades. While other naphthalene derivatives have shown potential as COX inhibitors, and the genotoxicity of such compounds is an area of interest, these activities have not been directly attributed to NAM. This guide provides a foundational understanding of the likely biological effects of NAM and offers detailed experimental approaches for its further investigation. Future research should focus on the pharmacokinetic profile of NAM to confirm its conversion to NAA in vivo and to directly assess its potential for the other discussed biological activities.
References
- 1. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiopoietin-Like 4 Confers Resistance to Hypoxia/Serum Deprivation-Induced Apoptosis through PI3K/Akt and ERK1/2 Signaling Pathways in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, MS) of Naphthaleneacetamide methyl-ester
A Comprehensive Spectroscopic Guide to Methyl 2-(1-Naphthyl)acetate
This technical guide provides a detailed overview of the spectroscopic data for methyl 2-(1-naphthyl)acetate, also known as naphthaleneacetamide methyl-ester (CAS 2876-78-0). The information is intended for researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl 2-(1-naphthyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.949 | d | 1H | Ar-H |
| 7.790 | d | 1H | Ar-H |
| 7.722 | d | 1H | Ar-H |
| 7.473 | t | 1H | Ar-H |
| 7.426 | t | 1H | Ar-H |
| 7.36 | m | 1H | Ar-H |
| 7.34 | m | 1H | Ar-H |
| 4.002 | s | 2H | -CH₂- |
| 3.590 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 172.1 | C=O |
| 133.9 | Ar-C |
| 131.7 | Ar-C |
| 128.7 | Ar-CH |
| 128.0 | Ar-CH |
| 127.6 | Ar-CH |
| 126.2 | Ar-CH |
| 125.7 | Ar-CH |
| 125.5 | Ar-CH |
| 123.7 | Ar-CH |
| 52.1 | -OCH₃ |
| 39.4 | -CH₂- |
Note: Specific ¹³C NMR peak assignments can vary slightly based on the reference and solvent.
Infrared (IR) Spectroscopy[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Carbonyl Stretch (Ester) |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C Bending |
| ~1200 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 200.23 | Base Peak | [M]⁺ (Molecular Ion) |
| 141.1 | High | [M - COOCH₃]⁺ |
| 115.1 | Medium | [Naphthyl]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of methyl 2-(1-naphthyl)acetate (approximately 5-10 mg) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like methyl 2-(1-naphthyl)acetate, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of methyl 2-(1-naphthyl)acetate.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility and Stability of Naphthaleneacetamide Methyl-Ester
Disclaimer: Publicly available data specifically for Naphthaleneacetamide methyl-ester is limited. This guide synthesizes information on the closely related parent compound, 1-Naphthaleneacetamide (NAAm), and general principles of ester stability to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized methodologies applicable for determining the solubility and stability of aromatic amides and esters.
Introduction
Naphthaleneacetamide methyl-ester, a derivative of the synthetic auxin 1-Naphthaleneacetamide, is a compound of interest in agricultural and pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is fundamental for developing effective formulations, ensuring accurate analytical measurements, and predicting its environmental fate. This guide provides a detailed examination of its expected solubility in various solvents and its stability under different environmental conditions, supported by standardized experimental protocols.
Solubility Profile
Based on the behavior of related compounds, Naphthaleneacetamide methyl-ester is expected to be nearly insoluble in water. Its solubility is anticipated to be significant in common laboratory organic solvents.
Table 1: Expected and Known Solubility of Naphthaleneacetamide Derivatives
| Solvent | Compound | Solubility | Reference |
| Water | 1-Naphthaleneacetamide | Nearly Insoluble | [1] |
| Dichloromethane (DCM) | 1-Naphthaleneacetamide | Soluble | [1] |
| Toluene | 1-Naphthaleneacetamide | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 1-Naphthaleneacetamide | Soluble | [1] |
| N-Methyl-2-pyrrolidone (NMP) | 1-Naphthaleneacetamide | Soluble | [1] |
| Methanol | 1-Naphthaleneacetic acid | Soluble | [2] |
| Ethanol | 1-Naphthaleneacetic acid | Slightly Soluble | [2][3] |
| Acetone | 1-Naphthaleneacetic acid | Very Soluble | [2][3] |
| Chloroform | 1-Naphthaleneacetic acid | Very Soluble | [3] |
Note: The data for 1-Naphthaleneacetic acid is included to provide a broader context for the solubility of naphthalene-based compounds.
Stability Profile
The stability of Naphthaleneacetamide methyl-ester is crucial for its storage, handling, and application. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acids or bases.
-
Hydrolysis: The ester group is susceptible to hydrolysis, which would yield 1-naphthaleneacetic acid and methanol. This reaction is typically slow at neutral pH but is accelerated under acidic or, more significantly, alkaline conditions. The alkaline hydrolysis of esters is known to follow second-order kinetics.[4]
-
Photodegradation: Naphthalene derivatives can undergo degradation upon exposure to ultraviolet (UV) light. For instance, 1-naphthaleneacetic acid has shown evidence of UV degradation.[3] It is plausible that Naphthaleneacetamide methyl-ester would also exhibit sensitivity to light.
-
Thermal Stability: Many organic esters possess good thermal stability. However, high temperatures, especially in the presence of catalysts (acid, base, or enzymes), can accelerate degradation.
-
Oxidative Stability: While the naphthalene ring is relatively stable, the acetyl group could be susceptible to oxidation under harsh conditions.
Experimental Protocols
Detailed and standardized protocols are essential for accurately determining the solubility and stability of a compound.
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of Naphthaleneacetamide methyl-ester to a known volume of the selected solvent in a sealed, screw-cap vial or flask.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. A typical equilibration time is 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the samples at a high speed to ensure complete separation of the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of Naphthaleneacetamide methyl-ester in a suitable non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and maintain at room temperature or slightly elevated temperature.[4]
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100 °C).
-
Photodegradation: Expose the solution to a controlled source of UV light in a photostability chamber.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: At each time point, neutralize the acidic and basic samples before analysis. Dilute all samples as needed.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Determine the percentage of degradation of Naphthaleneacetamide methyl-ester and identify the major degradation products by comparing their retention times, UV spectra, and mass spectra to those of the parent compound and potential known degradants.
Visualizations
The following diagrams illustrate the logical workflow for the experimental protocols described above.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Logical flow of a forced degradation study for stability assessment.
References
An In-depth Technical Guide on the Discovery and History of Naphthalene-Based Auxins
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of naphthalene-based synthetic auxins, a class of plant growth regulators critical to agriculture and research. While the initial query specified "Naphthaleneacetamide methyl-ester," a compound with limited documentation, this paper focuses on the closely related and extensively studied parent compounds: 1-Naphthaleneacetic acid (NAA), its derivative 1-Naphthaleneacetamide (NAAm), and the corresponding methyl ester of NAA (NAA-Me). We delve into the historical context of their discovery, detail their synthesis through various experimental protocols, and present their biological activities in a comparative format. Furthermore, this guide illustrates the fundamental auxin signaling pathway through which these synthetic molecules exert their effects, providing clear diagrams and structured data for an audience of researchers, scientists, and professionals in drug development.
Introduction: The Quest for Synthetic Plant Growth Regulators
The study of plant hormones, or phytohormones, has been a cornerstone of botanical science for over a century. Among these, auxins are paramount, governing cellular division, elongation, and differentiation, thereby influencing nearly every aspect of plant growth and development. The discovery of the primary natural auxin, Indole-3-acetic acid (IAA), in the early 20th century revolutionized our understanding of plant physiology. However, the inherent instability of IAA, which is susceptible to degradation by light and enzymes, spurred a search for more robust synthetic analogues.[1]
This pursuit led to the development of several classes of synthetic auxins, with the naphthalene derivatives emerging as a particularly potent and versatile group. This whitepaper will explore the key members of this family: 1-Naphthaleneacetic acid (NAA), 1-Naphthaleneacetamide (NAAm), and 1-Naphthaleneacetic acid methyl ester (NAA-Me). We will trace their historical development, from initial synthesis to their widespread application in agriculture and research, and provide a detailed examination of their chemical and biological properties.
Discovery and History of Naphthalene-Based Auxins
The journey of naphthalene-based auxins begins in the early to mid-20th century, a period of fervent discovery in the field of plant growth substances.
1-Naphthaleneacetic Acid (NAA): A Pioneering Synthetic Auxin
The synthesis of a compound with a chemical structure similar to natural auxins was a significant breakthrough. In 1939, a patent was filed detailing an improved process for the synthesis of 1-naphthaleneacetic acid, highlighting its role as a plant hormone.[2] This process involved the reaction of naphthalene with formaldehyde, hydrochloric acid, and sulfuric acid to produce 1-naphthylmethyl chloride, which was then converted to the nitrile and subsequently hydrolyzed to NAA.[2] This method yielded a purer form of NAA with a higher melting point than previously achieved.[2]
1-Naphthaleneacetamide (NAAm): An Amide Derivative
1-Naphthaleneacetamide (NAAm) is a primary carboxamide and a member of the naphthalene class of compounds.[3][4] It is recognized as a synthetic auxin and is used in agriculture to promote the growth of fruits, for rooting cuttings, and as a fruit thinning agent.[3][4] While the exact date of its first synthesis is not as prominently documented as that of NAA, it is a well-established plant growth regulator found in commercial products like Rootone.[5]
1-Naphthaleneacetic Acid Methyl Ester (NAA-Me): The Ester Form
The methyl ester of 1-naphthaleneacetic acid is another important derivative. Esterification of NAA is a standard chemical transformation.[6] A documented synthesis method involves the reaction of alphachloromethylnaphthalene with carbon monoxide in the presence of a sodium methylate solution in methanol and catalysts.[7]
Comparative Biological Activity
NAA, NAAm, and NAA-Me all exhibit auxin-like activity, but with differences in potency and application. Their primary mode of action is to mimic natural auxins, thereby influencing gene expression and promoting cell growth and differentiation.
| Compound | Common Applications | Optimal Concentration (for rooting) | Key Characteristics |
| 1-Naphthaleneacetic Acid (NAA) | Rooting of cuttings, fruit thinning, preventing premature fruit drop, tissue culture.[8] | 20-100 µg/mL[8] | More stable than natural auxin (IAA).[1] Can be toxic to plants at high concentrations.[8] |
| 1-Naphthaleneacetamide (NAAm) | Rooting hormone, fruit thinning agent.[3][4][5] | Not specified in reviewed literature | A synthetic auxin that acts as a rooting hormone.[5] |
| 1-Naphthaleneacetic Acid Methyl Ester (NAA-Me) | Plant growth regulator. | Not specified in reviewed literature | Hydrolysis of the methyl ester to the active NAA form can occur in plant tissues. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of NAA, NAAm, and NAA-Me based on published procedures.
Synthesis of 1-Naphthaleneacetic Acid (NAA)
A common industrial method for synthesizing NAA is through the condensation reaction of naphthalene and chloroacetic acid.[9]
Procedure:
-
In a suitable reactor, charge naphthalene and chloroacetic acid.
-
Add a catalyst, such as potassium chloride or aluminum powder.[9]
-
Heat the mixture. A study found that an optimal yield was achieved by controlling the temperature to reach 200°C after ten hours and 218°C after twenty hours.[10]
-
After the reaction, recover unreacted naphthalene by distillation.[10]
-
Extract the residue with a hot sodium hydroxide solution, then cool and filter.[10]
-
Acidify the filtrate with hydrochloric acid to precipitate the crude 1-naphthaleneacetic acid.[10]
-
The crude product can be purified by recrystallization from water.[10]
Synthesis of 1-Naphthaleneacetamide (NAAm)
A general procedure for the synthesis of 1-naphthaleneacetamide involves the conversion of 1-naphthaleneacetic acid to its acid chloride, followed by amidation.[4]
Procedure:
-
Dissolve 1-naphthaleneacetic acid in dichloromethane.
-
Add a catalytic amount of DMF, followed by the slow, dropwise addition of oxalyl chloride.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Concentrate the solution under vacuum to obtain the naphthalen-1-ylacetyl chloride residue.
-
Dissolve the residue in tetrahydrofuran.
-
At 0°C, add aqueous ammonia to the solution.
-
Transfer the reaction mixture to room temperature and stir for 10 minutes.
-
Concentrate the solution in vacuum and purify the product by silica gel column chromatography to yield 1-naphthaleneacetamide.[4]
Synthesis of 1-Naphthaleneacetic Acid Methyl Ester (NAA-Me)
A documented method for the synthesis of NAA-Me is as follows:[7]
Procedure:
-
React alphachloromethylnaphthalene with carbon monoxide.
-
The reaction is carried out in the presence of a 24 wt-% sodium methylate solution in methanol.
-
Catalysts used are CoCl2·6H2O, manganese, and Na2S2O4.
-
The resulting product is a mixture of naphthyl-(1)-acetic acid methyl ester and a smaller amount of alpha-naphthylacetic acid, which can be separated.[7]
Signaling Pathway
Synthetic auxins like NAA and its derivatives exert their effects by co-opting the plant's natural auxin signaling pathway. The core of this pathway involves the perception of auxin by a receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.
The Core Auxin Signaling Cascade
The primary components of the nuclear auxin signaling pathway are:
-
TIR1/AFB F-box proteins: These are the auxin receptors.
-
Aux/IAA proteins: These are transcriptional repressors.
-
Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of target genes.
Mechanism of Action:
-
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.
-
When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.
-
This interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.
-
The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.
-
The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn leads to various physiological responses such as cell elongation and root development.
Visualizing the Auxin Signaling Pathway
The following diagram illustrates the core auxin signaling pathway.
Caption: The core nuclear auxin signaling pathway.
Experimental Workflow for Studying Auxin Activity
A typical workflow for assessing the biological activity of a synthetic auxin like NAA involves several key steps, from initial treatment to the observation of physiological effects.
Caption: A generalized experimental workflow for auxin bioassays.
Conclusion
The discovery and development of naphthalene-based synthetic auxins, including 1-Naphthaleneacetic acid, 1-Naphthaleneacetamide, and their derivatives, represent a significant milestone in agricultural science and plant biology. These compounds have provided invaluable tools for manipulating plant growth, from enhancing propagation to improving crop yields. Their stability and potent activity have made them enduring subjects of study and cornerstones of horticultural practice. Understanding their history, synthesis, and mechanism of action, as detailed in this guide, is essential for researchers and professionals seeking to leverage these powerful molecules for future innovations in plant science and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. US2166554A - 1-naphthaleneacetic acid - Google Patents [patents.google.com]
- 3. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 5. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]
- 6. ca.bloomtechz.com [ca.bloomtechz.com]
- 7. prepchem.com [prepchem.com]
- 8. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 9. 1-Naphthaleneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. organic chemistry - Synthesis of 1-naphthaleneacetic acid: Methods - Chemistry Stack Exchange [chemistry.stackexchange.com]
Ganetespib (InChI Key: YGGXZTQSGNFKPJ-UHFFFAOYSA-N): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganetespib (formerly STA-9090) is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a non-geldanamycin, resorcinol-based compound with a distinct triazolone-containing chemical structure, it represents a second-generation Hsp90 inhibitor with a favorable safety profile compared to its predecessors.[2][3] Ganetespib competitively binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of a wide array of oncogenic "client" proteins.[1][2] This action simultaneously impacts multiple critical signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis, making Ganetespib a compelling agent in oncology research and development.[3][4] This document provides a comprehensive technical overview of Ganetespib, including its physicochemical properties, mechanism of action, effects on key signaling pathways, and summaries of preclinical and clinical findings, presented with detailed data and experimental context.
Physicochemical Properties
Ganetespib is characterized by the following properties:
| Property | Value | Source |
| IUPAC Name | 3-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-4-(1-methyl-1H-indol-5-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | [5] |
| InChI Key | YGGXZTQSGNFKPJ-UHFFFAOYSA-N | N/A |
| Synonyms | STA-9090, STA9090 | [5][6] |
| Molecular Formula | C₂₀H₂₀N₄O₃ | [5] |
| Molecular Weight | 364.4 g/mol | [3][5] |
| CAS Number | 888216-25-9 | [6] |
Mechanism of Action
Ganetespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins that are often mutated or overexpressed in cancer cells.[7]
Core Mechanism:
-
Binding to Hsp90: Ganetespib binds to the ATP-binding site in the N-terminus of Hsp90.[2][7]
-
Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is crucial for the chaperone cycle.[2]
-
Client Protein Destabilization: The disruption of the chaperone cycle leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins.[1][5]
-
Downstream Effects: The degradation of these client proteins results in the simultaneous blockade of multiple signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth and angiogenesis.[2][3][8]
A key surrogate marker for Hsp90 inhibition by Ganetespib is the upregulation of Heat Shock Protein 72 (Hsp72), which has anti-apoptotic functions.[1]
Caption: Core mechanism of Ganetespib action on Hsp90.
Affected Signaling Pathways
By targeting Hsp90, Ganetespib simultaneously disrupts a multitude of oncogenic signaling cascades. This multi-targeted approach is a key advantage, potentially overcoming resistance mechanisms that arise from single-pathway inhibition.[3]
Key Pathways Include:
-
PI3K/Akt/mTOR Pathway: Ganetespib treatment leads to the degradation of key components like Akt, suppressing downstream signaling involved in cell survival and proliferation.[2][8]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: The inhibitor causes the depletion of Raf-1, leading to the inhibition of ERK1/2 phosphorylation and blocking signals for cell growth.[2][9]
-
JAK/STAT Pathway: Ganetespib effectively abrogates STAT3 signaling, which is critical for tumor cell survival and proliferation.[2][9]
-
Receptor Tyrosine Kinases (RTKs): Many RTKs are Hsp90 clients. Ganetespib destabilizes receptors such as EGFR, HER2, MET, and IGF-1R, shutting down their downstream signaling.[4][9][10] This includes activity against mutant forms, such as in non-small cell lung cancer (NSCLC) with ALK rearrangements or EGFR mutations that confer resistance to tyrosine kinase inhibitors (TKIs).[3][11]
-
HIF-1α and Angiogenesis: Ganetespib has shown antiangiogenic effects by promoting the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6]
Caption: Overview of signaling pathways impacted by Ganetespib.
Preclinical and Clinical Data
Ganetespib has demonstrated potent anti-tumor activity across a wide range of preclinical models and has been evaluated in numerous clinical trials.
In Vitro Activity
Ganetespib exhibits potent cytotoxicity in the low nanomolar range across various hematological and solid tumor cell lines.[2][8]
| Cell Line | Cancer Type | IC₅₀ (nM) | Key Findings | Reference |
| SUM149 | Inflammatory Breast Cancer | 13 | Highly cytotoxic. | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low nM range | Prevents expression of oncogenic signals. | [2] |
| MCF-7, T47D | Hormone Receptor+ Breast Cancer | Low nM range | Destabilizes estrogen and progesterone receptors. | [2] |
| MGC-803, SGC-7901, MKN-28 | Gastric Cancer | Dose-dependent | Induces apoptosis and G2/M cell-cycle arrest. | [2][8] |
| Various NSCLC lines | Non-Small Cell Lung Cancer | N/A | Effective irrespective of EGFR or KRAS mutational status. | [3] |
In Vivo Activity
In animal models, Ganetespib demonstrates significant tumor growth inhibition and regression. It shows favorable pharmacokinetics, accumulating in tumor tissue relative to normal tissues.[2][12]
| Model | Cancer Type | Dosing | Key Outcomes | Reference |
| NCI-H1975 Xenografts | NSCLC (EGFR mutant) | 125 mg/kg (single IV dose) | Significant depletion of EGFR in tumors at 6 and 24 hours post-treatment. | [12] |
| HCC Xenograft Model | Hepatocellular Carcinoma | N/A | Radiosensitizes HCC cells to fractionated radiation. | [2] |
| SiHa Xenograft Model | Cervix Cancer | Twice-weekly regimen | Enhances the effects of radio-thermotherapy. | [13] |
Clinical Trial Data
Ganetespib has been evaluated as both a monotherapy and in combination with other agents. It is generally well-tolerated, with the most common adverse events being manageable grade 1/2 diarrhea and fatigue.[7][14] Notably, it has not been associated with the significant liver or ocular toxicities that have limited other Hsp90 inhibitors.[14]
| Trial Phase | Cancer Type | Regimen | Key Findings & Tolerability | Reference |
| Phase I | Solid Tumors | 200 mg/m² IV weekly (3 of 4 wks) | Maximum tolerated dose established. DLTs: diarrhea, asthenia. Most common AEs: diarrhea, fatigue. | [7][14] |
| Phase II | Advanced NSCLC | 200 mg/m² IV weekly (3 of 4 wks) | Showed clinical activity, particularly in crizotinib-naïve patients with ALK-rearranged tumors (4 partial responses). | [11][15] |
| Phase II (GALAXY-I) | Advanced NSCLC (post-progression) | Ganetespib (150 mg/m²) + Docetaxel (75 mg/m²) | In patients enrolled >6 months after diagnosis, combination significantly improved OS (10.7 vs 6.4 mo) and PFS (5.4 vs 3.4 mo) vs docetaxel alone. | [14] |
| Phase II | Refractory Esophagogastric Cancer | 200 mg/m² IV on Days 1, 8, 15 (28-day cycle) | Limited single-agent activity (ORR 4%), but one durable complete response (>70 months). Manageable toxicity. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments frequently cited in Ganetespib research.
In Vitro Cell Proliferation / Cytotoxicity Assay
This protocol is used to determine the IC₅₀ of Ganetespib in cancer cell lines.
-
Cell Culture: Culture cancer cells (e.g., AGS, N87) in standard medium at 37°C and 5% CO₂.[17]
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Ganetespib in culture medium. Replace the existing medium with the Ganetespib-containing medium at various concentrations (e.g., 0-50 nM).[10] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard viability assay (e.g., MTT, CellTiter-Glo) to measure the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot cell viability against Ganetespib concentration and use a non-linear regression model to calculate the IC₅₀ value.
Western Blotting for Protein Expression
This method is used to assess the levels of Hsp90 client proteins and downstream effectors following Ganetespib treatment.
-
Cell Lysis: Treat cells with graded concentrations of Ganetespib for a set time (e.g., 24 hours).[9] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, PARP, GAPDH) overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. GAPDH or β-actin is used as a loading control.[9]
In Vivo Xenograft Tumor Growth Study
This protocol evaluates the anti-tumor efficacy of Ganetespib in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).[18]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Ganetespib). Administer treatment via the specified route (e.g., intravenous injection) and schedule (e.g., 150 mg/m² on days 1 and 15).[14]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length × width²)/2) at regular intervals. Monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[12]
-
Data Analysis: Plot mean tumor volume over time for each group to assess treatment efficacy.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganetespib | C20H20N4O3 | CID 135564985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 2 clinical trial of the heat shock protein 90 (HSP 90) inhibitor ganetespib in patients with refractory advanced esophagogastric cancer - ProQuest [proquest.com]
- 17. youtube.com [youtube.com]
- 18. aacrjournals.org [aacrjournals.org]
A Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Disclaimer: The CAS number provided in the topic, 2876-78-0, corresponds to Methyl 1-naphthaleneacetate, a plant growth regulator. However, the detailed requirements of the prompt, including the focus on signaling pathways and a target audience of drug development professionals, strongly indicate an interest in a psychoactive substance. Based on this, the following technical guide has been prepared for 2,5-Dimethoxy-4-chloroamphetamine (DOC), a compound that aligns with the specified core requirements.
This document provides an in-depth technical overview of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a psychedelic phenethylamine. It is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, synthesis, pharmacology, and analytical methods.
Chemical and Physical Properties
DOC is a substituted amphetamine that belongs to the DOx family of psychedelic compounds. Its chemical structure is characterized by a phenyl ring with methoxy groups at the 2 and 5 positions, a chlorine atom at the 4 position, and a propane-2-amine chain at the 1 position.
| Property | Value | Reference |
| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [1] |
| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [1] |
| CAS Number | 123431-31-2 (for free base), 42203-77-0 (for hydrochloride salt) | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molar Mass | 229.70 g/mol | [1] |
| Appearance | Hydrochloride salt: White crystalline solid | [2] |
| Melting Point (HCl salt) | 187-188 °C or 193-194.5 °C (depending on recrystallization solvent) | [2] |
Synthesis
The synthesis of DOC was first described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved)[2][3]. The procedure involves the direct chlorination of 2,5-dimethoxyamphetamine (2,5-DMA).
Experimental Protocol: Synthesis of 2,5-Dimethoxy-4-chloroamphetamine (DOC) from 2,5-DMA (Shulgin Method) [2]
-
Preparation of 2,5-DMA free base: A solution of 6.96 g of 2,5-dimethoxyamphetamine hydrochloride (2,5-DMA) in 250 mL of water was made basic with aqueous NaOH. The free base was then extracted with three 75 mL portions of dichloromethane (CH₂Cl₂). The solvent from the pooled extracts was removed under vacuum to yield the residual free base.
-
Chlorination: The 2,5-DMA free base was dissolved in 36 g of glacial acetic acid and cooled to 0 °C with an ice bath while stirring. 3 mL of liquid chlorine was then added via a Pasteur pipette. The reaction was allowed to stir for an additional 3 hours.
-
Work-up: The reaction mixture was poured into 300 mL of water and washed with three 100 mL portions of diethyl ether (Et₂O). The aqueous phase was then made basic with NaOH and extracted with three 150 mL portions of CH₂Cl₂.
-
Salt Formation and Purification: After removing the solvent from the pooled extracts, the residue was dissolved in Et₂O and saturated with anhydrous HCl gas, leading to the formation of an oily precipitate. The ether was decanted, and the residue was mixed with 200 mL of fresh anhydrous Et₂O, which resulted in the formation of an off-white crystalline mass (2.3 g). This crude product was dissolved in 12 mL of boiling methanol and diluted with 230 mL of boiling Et₂O. The solution was filtered to yield a clear, pale amber mother liquor, from which lustrous white crystals of 2,5-dimethoxy-4-chloroamphetamine hydrochloride (DOC) precipitated. After filtering, washing with Et₂O, and air drying, 1.4 g of product was obtained.
Pharmacology and Mechanism of Action
DOC is a potent psychedelic agent that primarily exerts its effects through interaction with serotonin receptors. It is a selective agonist at the 5-HT₂ subfamily of serotonin receptors, with a particularly high affinity for the 5-HT₂ₐ receptor.
Receptor Binding Affinities of DOC
| Receptor | Affinity (Kᵢ, nM) | Reference |
| 5-HT₂ₐ | High Affinity (specific values vary across studies) | [1][4] |
| 5-HT₂ₒ | High Affinity | [1][4] |
| 5-HT₂ₑ | High Affinity | [4] |
The psychedelic effects of DOC are primarily mediated by its agonist activity at the 5-HT₂ₐ receptor[1][5]. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor by an agonist like DOC leads to the coupling of the Gαq subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream effectors modulate the activity of various cellular proteins, ultimately leading to changes in neuronal excitability and gene expression that are thought to underlie the psychedelic experience[6][7]. Additionally, the 5-HT₂ₐ receptor can signal through β-arrestin pathways, which may contribute to the overall pharmacological profile of the compound[8].
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Erowid Online Books : "PIHKAL" - #64 DOC [erowid.org]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Naphthalene-Based Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols, and biological activities of key naphthalene-based synthetic auxins. The primary focus is on 1-Naphthaleneacetic acid, methyl ester, a compound frequently utilized in agricultural and research settings for its role in plant growth regulation. Due to the potential for nomenclature ambiguity, this guide also includes pertinent information on the related compound, 1-Naphthaleneacetamide. Both compounds mimic the effects of the natural plant hormone auxin, influencing cellular division, elongation, and differentiation.
Core Compound Identification and Properties
The user query "Naphthaleneacetamide methyl-ester" is ambiguous and does not correspond to a standard chemical entity with a unique CAS number. It is highly probable that the intended compound of interest is 1-Naphthaleneacetic acid, methyl ester . For clarity and comprehensiveness, this guide presents data for both this compound and the related 1-Naphthaleneacetamide .
Physicochemical Data
The fundamental molecular and physical properties of 1-Naphthaleneacetic acid, methyl ester and 1-Naphthaleneacetamide are summarized below.
| Property | 1-Naphthaleneacetic acid, methyl ester | 1-Naphthaleneacetamide |
| Molecular Formula | C13H12O2[1] | C12H11NO |
| Molecular Weight | 200.2332 g/mol [1] | 185.22 g/mol |
| CAS Number | 2876-78-0[1] | 86-86-2 |
| Appearance | Colorless to Light yellow clear liquid | White odorless solid |
| Melting Point | Not specified | 176-184°C |
| Solubility | Soluble in organic solvents | Very slightly soluble in water and alcohol; soluble in chloroform |
| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate[2] | 2-(naphthalen-1-yl)acetamide |
Biological Activity and Signaling Pathway
1-Naphthaleneacetic acid and its derivatives, including the methyl ester, are synthetic auxins that mimic the action of the primary endogenous plant auxin, indole-3-acetic acid (IAA). These compounds play a crucial role in various aspects of plant growth and development.
The molecular mechanism of auxin action is centered around the regulation of gene expression through a well-defined signaling pathway. At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, thereby inhibiting the expression of auxin-responsive genes.
When auxin is present, it binds to the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex[3]. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins[4]. Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome[5]. The degradation of Aux/IAA repressors liberates the ARF transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of target genes, leading to the activation or repression of their transcription and initiating a cascade of developmental responses[4][5].
Auxin Signaling Pathway Diagram
Caption: The TIR1/AFB-dependent auxin signaling pathway.
Experimental Protocols
Synthesis of 1-Naphthaleneacetic Acid, Methyl Ester
A documented method for the synthesis of 1-Naphthaleneacetic acid, methyl ester involves the reaction of α-chloromethylnaphthalene with carbon monoxide in the presence of a sodium methylate solution and a catalyst system.
Materials:
-
α-chloromethylnaphthalene (58 g)
-
24 wt-% sodium methylate solution in methanol (78 g)
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O) (12 g)
-
Manganese (6 g)
-
Sodium dithionite (Na2S2O4) (1 g)
Procedure:
-
Combine the reactants as listed above.
-
The reaction proceeds with the carbonylation of the α-chloromethylnaphthalene.
-
Following the reaction, standard processing and purification steps are undertaken to isolate the product.
-
This procedure has been reported to yield approximately 35 g (53% yield) of naphthyl-(1)-acetic acid methyl ester and 7 g (6.5% yield) of α-naphthylacetic acid as a byproduct[6].
Analytical Method for the Determination of 1-Naphthaleneacetic Acid and its Methyl Ester
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for the simultaneous determination of these compounds in fruit and vegetable matrices.
Sample Preparation (QuEChERS):
-
Homogenize a representative sample of the fruit or vegetable.
-
Weigh a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1% acetic acid in acetonitrile.
-
Vortex vigorously and sonicate for 30 minutes.
-
Add 4.0 g of anhydrous magnesium sulfate (MgSO4) and 1.0 g of sodium acetate (NaAc). Shake immediately to prevent clumping and centrifuge at 5000 rpm for 5 minutes.
-
Transfer a 5 mL aliquot of the supernatant to a clean centrifuge tube containing 50 mg of primary secondary amine (PSA) sorbent and 150 mg of MgSO4 for dispersive solid-phase extraction (dSPE) cleanup.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm membrane prior to LC-MS/MS analysis[7].
LC-MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended as ionization efficiency varies between the target analytes. 1-Naphthylacetic methyl ester is effectively ionized in positive mode, while 1-naphthylacetic acid shows better response in negative mode[7].
-
Calibration: Prepare calibration curves in the range of 5.0 to 200.0 µg/L. Good linearity (correlation coefficients >0.990) is typically achieved[7].
-
Performance: This method has demonstrated recoveries in the range of 81-113% with relative standard deviations (RSDs) below 15% in various fruit and vegetable matrices. Limits of detection (LODs) and quantification (LOQs) are typically in the low µg/kg range[7].
Experimental Workflow Diagram
Caption: A generalized workflow for the analysis of naphthalene-based auxins.
References
- 1. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 2. Methyl 1-Naphthaleneacetate | LGC Standards [lgcstandards.com]
- 3. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 4. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Naphthaleneacetamide Methyl-Ester: A Synthetic Auxin Analog for Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthaleneacetamide methyl-ester (NAMe) is a synthetic analog of the natural plant hormone auxin. Due to its structural similarity to endogenous auxins like indole-3-acetic acid (IAA), NAMe is hypothesized to exhibit auxin-like biological activity, making it a molecule of interest for research in plant physiology, agriculture, and as a potential tool in drug development. Synthetic auxins, as a class, are known for their greater stability in planta compared to IAA[1]. This guide provides a comprehensive overview of the core characteristics of NAMe, including its synthesis, proposed mechanism of action, and detailed protocols for its study. While direct experimental data for NAMe is limited, this document extrapolates from closely related and well-studied synthetic auxins, such as 1-naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide (NAD), to provide a robust theoretical framework and practical guidance for researchers.
Chemical Structure and Properties
Naphthaleneacetamide methyl-ester is a derivative of naphthaleneacetic acid, featuring a methyl ester group and an acetamide moiety. Its chemical structure is foundational to its proposed biological activity, allowing it to be recognized by auxin receptors.
Table 1: Chemical and Physical Properties of Naphthaleneacetamide Methyl-Ester (Predicted)
| Property | Value |
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water |
| Stability | Expected to be more stable than IAA in solution and in biological systems |
Proposed Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of Naphthaleneacetamide Methyl-ester.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize Naphthaleneacetamide methyl-ester from 1-naphthaleneacetic acid.
Materials:
-
1-Naphthaleneacetic acid (NAA)
-
Thionyl chloride (SOCl2)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Ammonia (gas or concentrated aqueous solution)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Synthesis of 1-Naphthaleneacetyl Chloride:
-
In a fume hood, dissolve 1-naphthaleneacetic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-naphthaleneacetyl chloride is obtained as a dark oil.
-
-
Synthesis of 1-Naphthaleneacetic Acid Methyl Ester:
-
Carefully add anhydrous methanol dropwise to the cooled 1-naphthaleneacetyl chloride with stirring. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the ether layer with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude methyl ester.
-
-
Synthesis of Naphthaleneacetamide Methyl-ester (Hypothetical):
-
Dissolve the crude 1-naphthaleneacetic acid methyl ester in a suitable anhydrous solvent (e.g., THF).
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with cooling.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Naphthaleneacetamide methyl-ester.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Biological Activity and Mechanism of Action
As a synthetic auxin analog, Naphthaleneacetamide methyl-ester is expected to mimic the physiological effects of IAA by interacting with the auxin signaling pathway.
Proposed Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Upon auxin binding, TIR1/AFB receptors recruit Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.
Caption: Proposed signaling pathway for Naphthaleneacetamide Methyl-ester.
Expected Quantitative Biological Activity
Direct experimental data for the binding affinity and physiological effects of Naphthaleneacetamide methyl-ester are not available. The following tables present hypothetical data based on the known activities of related synthetic auxins like NAA. These values should be experimentally determined.
Table 2: Hypothetical Binding Affinity of Naphthaleneacetamide Methyl-ester to Auxin Receptors
| Compound | Receptor | Binding Affinity (Kd) (nM) |
| IAA (Indole-3-acetic acid) | TIR1 | 20-50 |
| NAA (1-Naphthaleneacetic acid) | TIR1 | 50-100 |
| NAMe (Naphthaleneacetamide methyl-ester) | TIR1 | 100-500 (Predicted) |
Note: A higher Kd value indicates lower binding affinity.
Table 3: Hypothetical Dose-Response for Root Elongation Inhibition in Arabidopsis thaliana
| Concentration (µM) | IAA (% Inhibition) | NAA (% Inhibition) | NAMe (% Inhibition - Predicted) |
| 0.01 | 10 | 5 | 2 |
| 0.1 | 50 | 40 | 30 |
| 1 | 80 | 75 | 65 |
| 10 | 95 | 90 | 85 |
Experimental Protocols for Biological Characterization
To validate the auxin-like activity of Naphthaleneacetamide methyl-ester, a series of bioassays should be performed. The following are detailed protocols for key experiments.
Auxin Receptor Binding Assay (In Vitro)
Objective: To determine the binding affinity of Naphthaleneacetamide methyl-ester to the auxin receptor TIR1.
Materials:
-
Recombinant TIR1 protein
-
Radiolabeled auxin (e.g., [3H]-IAA)
-
Naphthaleneacetamide methyl-ester
-
Unlabeled IAA (for competition)
-
Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20)
-
Scintillation vials and cocktail
-
Filter plates and vacuum manifold
Procedure:
-
Prepare a series of dilutions of Naphthaleneacetamide methyl-ester and unlabeled IAA in the binding buffer.
-
In a 96-well filter plate, add a constant concentration of [3H]-IAA and the recombinant TIR1 protein to each well.
-
Add the different concentrations of Naphthaleneacetamide methyl-ester or unlabeled IAA to the wells.
-
Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Wash the unbound radioligand from the wells using the vacuum manifold and cold binding buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled IAA) from the total binding.
-
Plot the specific binding as a function of the competitor concentration and determine the IC50 value.
-
Calculate the binding affinity (Kd) using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro auxin receptor binding assay.
Root Elongation Assay in Arabidopsis thaliana
Objective: To assess the dose-dependent effect of Naphthaleneacetamide methyl-ester on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Agar
-
Petri plates
-
Naphthaleneacetamide methyl-ester stock solution in DMSO
-
Sterile water
-
Growth chamber
Procedure:
-
Sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse 3-5 times with sterile water.
-
Plate the sterilized seeds on MS agar plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Prepare MS agar plates containing a range of concentrations of Naphthaleneacetamide methyl-ester (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is the same across all plates and does not exceed 0.1%.
-
Germinate the seeds on control MS plates under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.
-
Transfer seedlings of uniform size to the plates containing different concentrations of Naphthaleneacetamide methyl-ester.
-
Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.
-
After 5-7 days of growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the concentration to generate a dose-response curve and determine the IC50 value.
Caption: Workflow for the Arabidopsis root elongation assay.
DR5::GUS Reporter Gene Assay
Objective: To visualize and quantify the auxin-induced gene expression mediated by Naphthaleneacetamide methyl-ester.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.
-
Naphthaleneacetamide methyl-ester.
-
GUS staining solution (containing X-Gluc).
-
Ethanol series (for destaining).
-
Microscope.
Procedure:
-
Grow DR5::GUS Arabidopsis seedlings in liquid MS medium or on MS agar plates.
-
Treat the seedlings with different concentrations of Naphthaleneacetamide methyl-ester for a defined period (e.g., 6-24 hours). Include a positive control (IAA or NAA) and a negative control (mock treatment).
-
After treatment, harvest the seedlings and incubate them in the GUS staining solution at 37°C overnight.
-
Destain the tissues by washing with an ethanol series (e.g., 70%, 90%, 100%) to remove chlorophyll.
-
Observe the blue staining pattern, indicative of GUS activity and therefore auxin response, under a microscope.
-
For quantitative analysis, a fluorometric assay using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG) can be performed on protein extracts from the treated seedlings.
Conclusion
Naphthaleneacetamide methyl-ester represents a promising synthetic auxin analog for further investigation. Based on the knowledge of related compounds, it is predicted to exhibit auxin-like biological activities through interaction with the canonical auxin signaling pathway. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive biological characterization of this molecule. Further research is warranted to elucidate its precise binding affinities, physiological effects, and potential applications in agriculture and beyond. The data generated from these studies will be crucial in determining the unique properties of Naphthaleneacetamide methyl-ester and its place within the broader class of synthetic auxins.
References
Stereoisomers of α-Methyl-1-naphthaleneacetic Acid: An In-depth Technical Guide on Their Synthesis, Separation, and Stereospecific Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-1-naphthaleneacetic acid is a synthetic auxin, a class of plant growth regulators that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a methyl group at the alpha position of the acetic acid side chain creates a chiral center, resulting in two stereoisomers: (S)-(+)-α-methyl-1-naphthaleneacetic acid and (R)-(-)-α-methyl-1-naphthaleneacetic acid. This structural difference leads to significant stereospecificity in their biological activity, a key aspect in the study of auxin physiology and the development of selective plant growth regulators. This technical guide provides a comprehensive overview of the synthesis, separation, and differential activities of these stereoisomers, along with detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Stereospecific Auxin Activity
The biological activity of α-methyl-1-naphthaleneacetic acid as an auxin is almost exclusively attributed to the (S)-enantiomer. The (R)-enantiomer is considered biologically inactive.[1] This stereoselectivity is a well-established phenomenon in auxin biology and is a direct consequence of the three-dimensional structure of the auxin-binding site on its receptor.
Quantitative Data on Auxin Activity
For the parent compound, 1-naphthaleneacetic acid (NAA), various concentrations are used to elicit biological responses. For instance, concentrations ranging from 20–100 μg/mL are applied for thinning of fruits from stems. In plant tissue culture, NAA is used to induce root formation. These concentrations provide a general reference for the expected effective range of the active (S)-enantiomer of α-methyl-1-naphthaleneacetic acid.
Molecular Mechanism of Action: The TIR1/AFB-Aux/IAA Signaling Pathway
The differential activity of the stereoisomers is primarily explained by their interaction with the TIR1/AFB family of F-box proteins, which are the receptors for auxin. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that drive auxin-mediated physiological responses.
Studies on various α-substituted auxins have consistently demonstrated that only the (S)-enantiomers are active in promoting the TIR1-Aux/IAA interaction.[1] The (R)-enantiomer of α-methyl-1-naphthaleneacetic acid does not fit effectively into the auxin-binding pocket on the TIR1 receptor, thus failing to promote the degradation of Aux/IAA repressors and subsequent gene expression.[1]
Signaling Pathway Diagram
References
Methodological & Application
Protocol for the Application of Naphthaleneacetamide Methyl-Ester in Plant Tissue Culture
Disclaimer
The following application notes and protocols are based on the established use of Naphthaleneacetic acid (NAA) and its derivatives in plant tissue culture. Specific data and established protocols for Naphthaleneacetamide methyl-ester are limited in publicly available scientific literature. Therefore, the information provided herein is intended as a guide and starting point for research. Empirical studies are essential to determine the optimal concentrations and specific effects of Naphthaleneacetamide methyl-ester for any given plant species and application.
Introduction
Naphthaleneacetamide methyl-ester is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development. It is a derivative of the widely used auxin, Naphthaleneacetic acid (NAA).[1][2] Like other auxins, Naphthaleneacetamide methyl-ester is anticipated to influence cell division, elongation, and differentiation in plant tissues, making it a potentially valuable compound in micropropagation, callus culture, and other in vitro plant cultivation techniques.
This document provides a detailed protocol for the preparation and use of Naphthaleneacetamide methyl-ester in plant tissue culture, drawing parallels from the extensive research on NAA.
Applications in Plant Tissue Culture
Based on the known functions of related auxin compounds like NAA and Naphthaleneacetamide (NAAm), the potential applications of Naphthaleneacetamide methyl-ester in plant tissue culture include:
-
Induction of Adventitious and Lateral Roots: Auxins are fundamental for initiating root development from explants.[1][2][3]
-
Callus Induction and Proliferation: In conjunction with cytokinins, auxins are used to stimulate the formation of undifferentiated callus tissue.[1][2]
-
Somatic Embryogenesis: The induction of embryos from somatic cells can be influenced by auxin concentrations in the culture medium.[1]
-
Fruit Thinning and Development: While more common in horticultural applications, the underlying hormonal control is relevant to in vitro flowering and fruiting studies.[4]
Experimental Protocols
The following protocols are generalized for the use of auxins in plant tissue culture and should be adapted and optimized for Naphthaleneacetamide methyl-ester and the specific plant species being cultured.
Preparation of Stock Solution
Proper preparation of a concentrated stock solution is critical for accurate and repeatable experiments.
Materials:
-
Naphthaleneacetamide methyl-ester powder
-
Solvent (e.g., Ethanol, 1N NaOH, or as recommended by the manufacturer)
-
Sterile distilled water
-
Sterile volumetric flask or container
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of Naphthaleneacetamide methyl-ester powder. For a 1 mg/mL stock solution, weigh 100 mg of the compound.
-
Dissolving: In a sterile container, dissolve the powder in a small volume of the appropriate solvent. Gentle heating or stirring may be required.
-
Dilution: Once fully dissolved, slowly add sterile distilled water to reach the final desired volume (e.g., 100 mL for a 1 mg/mL stock). Stir continuously during dilution to prevent precipitation.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution in a refrigerator at 2-8°C, protected from light. Properly stored, the solution should be stable for several weeks.
Preparation of Culture Medium
The stock solution is added to the plant tissue culture medium before sterilization.
Materials:
-
Basal medium (e.g., Murashige and Skoog (MS), Gamborg's B5)
-
Sucrose
-
Gelling agent (e.g., Agar, Gellan gum)
-
Naphthaleneacetamide methyl-ester stock solution
-
Other plant growth regulators (e.g., cytokinins) as required
-
pH meter
-
Autoclave
Procedure:
-
Prepare Basal Medium: Prepare the desired volume of basal medium according to the manufacturer's instructions.
-
Add Sucrose: Dissolve the required amount of sucrose (typically 20-30 g/L) in the medium.
-
Add Growth Regulators: Add the required volume of the Naphthaleneacetamide methyl-ester stock solution and any other plant growth regulators to achieve the desired final concentration.
-
Adjust pH: Adjust the pH of the medium to the optimal range for the specific plant species (typically 5.6-5.8).
-
Add Gelling Agent: Add the gelling agent and heat the medium while stirring until it is completely dissolved.
-
Dispense and Sterilize: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
Quantitative Data Summary
The following table summarizes the effective concentrations of the closely related auxin, Naphthaleneacetic acid (NAA) , in various plant tissue culture applications. This data can serve as a valuable starting point for determining the optimal concentration range for Naphthaleneacetamide methyl-ester. It is crucial to note that these concentrations are for NAA and will likely require optimization for Naphthaleneacetamide methyl-ester.
| Plant Species | Application | NAA Concentration (mg/L) | Outcome | Reference |
| Date Palm (Phoenix dactylifera) | In vitro rooting | 1.0 | Optimal root initiation and growth | [1] |
| Groundnut (Arachis hypogaea) | In vitro rooting of microshoots | 1.0 | Highest number of roots per plantlet and highest root-induction frequency | |
| Vanilla planifolia | Root induction | 0.083 (0.445 µM) | Efficient root system development | |
| General Use | Callus initiation | 0.1 - 10.0 | Induction of undifferentiated callus | [1] |
| General Use | Root induction | 0.01 - 10.0 | Stimulation of adventitious root formation |
Visualizations
Generalized Auxin Signaling Pathway
The precise signaling pathway for Naphthaleneacetamide methyl-ester has not been elucidated. However, it is expected to follow the general mechanism of auxin action, which involves the perception of the hormone by specific receptors, leading to downstream transcriptional changes.
Caption: Generalized auxin signaling pathway.
Experimental Workflow for Plant Tissue Culture
The following diagram illustrates a typical workflow for a plant tissue culture experiment involving the application of Naphthaleneacetamide methyl-ester.
References
Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthaleneacetamide methyl-ester (NAdM) is a synthetic auxin derivative that functions as a plant growth regulator. Structurally related to the well-characterized auxin, 1-naphthaleneacetic acid (NAA), NAdM is anticipated to exhibit similar physiological effects. In practical application, auxin esters often serve as pro-hormones; they are absorbed by plant tissues and subsequently hydrolyzed by endogenous enzymes to release the active auxin molecule.[1][2][3] This document provides detailed application notes and experimental protocols for the use of NAdM, drawing upon established knowledge of its parent compounds, Naphthaleneacetamide (NAAm) and NAA.
Chemical Properties
| Property | Value |
| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate |
| Synonyms | Methyl 1-naphthaleneacetate, NAA methyl ester |
| CAS Number | 2876-78-0[4] |
| Molecular Formula | C₁₃H₁₂O₂[4] |
| Molecular Weight | 200.23 g/mol [4] |
Mechanism of Action
Naphthaleneacetamide methyl-ester, as an auxin ester, is classified as a pro-auxin. Its lipophilic nature may facilitate absorption through the plant cuticle. Following uptake, it is hypothesized to be hydrolyzed by carboxylesterases within the plant cells to release naphthaleneacetamide, which can be further converted to naphthaleneacetic acid (NAA).[2] The released NAA then integrates into the canonical auxin signaling pathway.
The core of this pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5] In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their activity. When intracellular auxin concentrations rise, auxin binds to the TIR1/AFB receptor, promoting the ubiquitination and subsequent degradation of the Aux/IAA repressor. This degradation liberates the ARF transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, thereby modulating gene expression to elicit physiological responses such as cell elongation, division, and differentiation.[6][7][8]
Applications in Plant Growth Regulation
Based on the known effects of related auxins, NAdM is expected to be effective in:
-
Promoting Adventitious Root Formation: Useful for the vegetative propagation of stem and leaf cuttings.
-
Fruit Thinning and Preventing Premature Drop: Helps in managing fruit load and preventing pre-harvest fruit loss.[9]
-
Enhancing Seed Germination and Seedling Vigor: Can improve germination rates and early growth, particularly under stress conditions.[10]
-
Callus Induction and Growth in Tissue Culture: A common component of plant tissue culture media to stimulate cell division and differentiation.[11]
Quantitative Data Summary
The following tables summarize dose-response data from studies on Naphthaleneacetic acid (NAA), the presumed active form of NAdM. These concentrations provide a starting point for optimizing applications of NAdM.
Table 1: Effect of NAA on Adventitious Rooting
| Plant Species | NAA Concentration (mg/L) | Soaking Duration | Observed Effect | Reference |
| Hemarthria compressa | 200 | 20 minutes | Maximum rooting percentage, number of roots, and root dry weight. | [12][13] |
| Hemarthria compressa | 400 | 20 minutes | Suppressed rooting parameters compared to 200 mg/L. | [12] |
| Date Palm (in vitro) | 1.0 | N/A (in media) | Optimal initiation and growth of roots. | [14] |
| Date Palm (in vitro) | 0.1 | N/A (in media) | Profuse rooting reported in some studies. | [14] |
| Tecoma stans | 3000 | 30 seconds (quick dip) | Minimum days to sprouting, highest rooting percentage (80.9%), and maximum root length. | [15] |
Table 2: Effect of NAA on Growth and Yield of Wheat
| Application Timing (Days After Sowing) | NAA Concentration (mg/L) | Observed Effect | Reference |
| 20 and 35 | 25 | Increased number of effective tillers, thousand-grain weight, and grain yield. | [16] |
| 35 and 50 | 25 | Better root growth and yield compared to control. | [16] |
Experimental Protocols
Protocol 1: Preparation of NAdM Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution, which can be used for further dilutions.
Materials:
-
Naphthaleneacetamide methyl-ester (NAdM) powder
-
Solvent (e.g., Ethanol, DMSO, or 1N NaOH depending on solubility)
-
100 mL volumetric flask
-
Stir plate and stir bar
-
Sterile, double-processed water
-
Sterile storage bottles
Procedure:
-
Weigh out 100 mg of NAdM powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 2-5 mL of the appropriate solvent to completely dissolve the powder. Gentle warming may be necessary.
-
Once fully dissolved, slowly add sterile, double-processed water to the flask while stirring continuously to bring the final volume to 100 mL.[11]
-
If precipitation occurs, adding more solvent or adjusting the pH may be required.
-
Store the stock solution in a sterile, labeled bottle at 4°C in the dark.
Protocol 2: Bioassay for Adventitious Rooting in Cuttings
This protocol describes a method to evaluate the efficacy of NAdM in promoting root formation in stem cuttings.
Materials:
-
Healthy, uniform stem cuttings (e.g., from bean, tomato, or a species of interest)
-
NAdM stock solution (from Protocol 1)
-
Beakers or flasks for treatment solutions
-
Rooting medium (e.g., perlite, vermiculite, or sand)
-
Trays or pots
-
Distilled water (for control and dilutions)
-
Ruler and/or caliper
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of NAdM dilutions from the stock solution. Based on the data for NAA, test concentrations could range from 1 mg/L to 200 mg/L. Always include a control group treated only with distilled water (and the same concentration of solvent as in the treatment groups).
-
Cutting Preparation: Take uniform semi-hardwood cuttings, typically 10-15 cm in length with 2-4 nodes. Remove the lower leaves.
-
Application:
-
Planting: After treatment, plant the cuttings into the rooting medium. Ensure the medium is moist but not waterlogged.
-
Incubation: Place the trays in a high-humidity environment, such as a mist chamber or under a plastic cover, to prevent desiccation. Maintain appropriate light and temperature conditions.
-
Data Collection: After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the medium and wash the roots. Record the following parameters:
-
Rooting percentage (proportion of cuttings that formed roots).
-
Number of primary roots per cutting.
-
Length of the longest root per cutting (cm).
-
Root dry weight per cutting (mg).
-
Conclusion
Naphthaleneacetamide methyl-ester is a promising synthetic auxin with potential applications in various areas of plant growth regulation. While direct research on the methyl-ester is limited, a strong scientific basis exists to formulate effective application strategies based on the extensive data available for its active form, NAA. The provided protocols offer a starting point for researchers to explore and optimize the use of NAdM for specific plant species and desired outcomes. It is recommended that initial trials involve a range of concentrations to determine the optimal dose for the target application, as auxin responses are highly concentration-dependent.
References
- 1. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant carboxylesterases involved in pesticide hydrolysis - Durham e-Theses [etheses.dur.ac.uk]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 5. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Auxin biosynthesis and storage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. phytojournal.com [phytojournal.com]
- 16. pakbs.org [pakbs.org]
Application Notes and Protocols for Naphthaleneacetamide in Adventitious Root Induction
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthaleneacetamide (NAAm) is a synthetic auxin that, like other auxins, plays a role in various plant growth processes, including the induction of adventitious roots.[1][2] It is structurally similar to Naphthalene Acetic Acid (NAA) and has been shown to promote root formation in plant cuttings.[3] This document provides a detailed overview of the application of NAAm for inducing adventitious roots, including quantitative data from comparative studies with NAA, experimental protocols, and a summary of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of Naphthaleneacetamide (NAAm) and Naphthalene Acetic Acid (NAA) on the induction of adventitious roots in various plant species.
Table 1: Effect of Naphthaleneacetamide vs. Naphthalene Acetic Acid on Rooting of Bean Cuttings
| Treatment Concentration (mg/L) | Compound | Average Number of Roots per Cutting | Percent Increase in Root Weight over Control |
| 625 | Naphthaleneacetamide | - | ~48% |
| 625 | Naphthalene Acetic Acid | - | No appreciable effect |
Data adapted from a study on bean cuttings, indicating that at high concentrations, Naphthaleneacetamide promoted an increase in root weight where Naphthalene Acetic Acid did not.[3]
Table 2: Effect of NAA Concentration on Adventitious Root Formation in Soybean Cuttings
| NAA Concentration (µM) | Average Number of Roots per Cutting (top 2.0 cm) |
| 50 | ~5 |
| 0 (Control) | 0 |
This table demonstrates the efficacy of NAA in inducing adventitious roots in soybean hypocotyl cuttings.[4][5]
Table 3: Optimal NAA Concentrations for Rooting in Various Plant Species
| Plant Species | Optimal NAA Concentration | Observed Effect |
| Hemarthria compressa | 200 mg/L | Maximum rooting ability |
| Andrographis paniculata (young apical shoots) | 2.5 mM | Most effective for root induction |
| Groundnut (Arachis hypogaea) | 1.0 mg/L | Highest number of roots and root induction frequency |
This table provides a summary of optimal NAA concentrations found in different studies, which can serve as a starting point for optimizing protocols with NAAm.[6][7][8]
Experimental Protocols
The following are detailed protocols for the preparation and application of Naphthaleneacetamide and NAA for inducing adventitious roots in plant cuttings.
Protocol 1: Preparation of Naphthaleneacetamide and NAA Stock Solutions
Materials:
-
Naphthaleneacetamide (NAAm) or Naphthalene Acetic Acid (NAA) powder
-
Ethanol or 1N NaOH for dissolving
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm) for tissue culture applications
Procedure:
-
Weighing: Accurately weigh the desired amount of NAAm or NAA powder.
-
Dissolving:
-
For NAA, dissolve the powder in a small amount of 1N NaOH or ethanol.
-
For NAAm, consult the manufacturer's instructions for the appropriate solvent, which is typically ethanol or another organic solvent.
-
-
Dilution: Once dissolved, add distilled water to reach the final desired volume for the stock solution (e.g., 1 mg/mL).
-
Stirring: Place the volumetric flask on a magnetic stirrer until the powder is completely dissolved.
-
Sterilization (for tissue culture): If the solution is to be used in sterile tissue culture media, filter-sterilize it using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a labeled, airtight container at 2-8°C in the dark.
Protocol 2: Application of Auxins to Plant Cuttings
Method 1: Quick Dip Method
-
Prepare Cuttings: Take cuttings of 15-16 cm in length with 2-3 nodes from healthy, vigorously growing plants. Remove the lower leaves.
-
Prepare Dipping Solution: Prepare the desired concentration of NAAm or NAA solution (e.g., 500-10,000 ppm) by diluting the stock solution in 50% alcohol.
-
Dipping: Dip the basal 1-2 cm of the cuttings into the auxin solution for a short duration (e.g., 5-10 seconds).
-
Planting: Immediately plant the treated cuttings in a suitable rooting medium (e.g., a sterilized mixture of sand and loamy soil, peat moss, or perlite).
-
Incubation: Place the planted cuttings in a controlled environment with high humidity and appropriate temperature and light conditions for rooting.
Method 2: Soaking Method
-
Prepare Cuttings: Prepare cuttings as described in the Quick Dip Method.
-
Prepare Soaking Solution: Prepare a lower concentration of the NAAm or NAA solution (e.g., 20-200 ppm) by diluting the stock solution in distilled water.
-
Soaking: Place the basal end of the cuttings in the auxin solution for an extended period, typically ranging from a few minutes to 24 hours. For example, a 20-minute soak at 200 mg/L NAA was found to be effective for Hemarthria compressa.[6][9]
-
Planting and Incubation: After soaking, plant and incubate the cuttings as described above.
Method 3: In Vitro Rooting in Tissue Culture
-
Prepare Rooting Medium: Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium) supplemented with the desired concentration of NAAm or NAA (e.g., 1.0 mg/L for groundnut microshoots).[8]
-
Inoculation: Place sterile microshoots or explants onto the surface of the rooting medium in sterile culture vessels.
-
Incubation: Incubate the cultures in a growth chamber under controlled conditions of temperature, light, and photoperiod.
-
Acclimatization: Once a sufficient root system has developed, the plantlets can be carefully removed from the culture medium, washed to remove any remaining agar, and transferred to a suitable potting mix for acclimatization to ex vitro conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Auxin-Induced Adventitious Root Formation
The following diagram illustrates the generalized signaling pathway for auxin-induced adventitious root formation. While the specific molecular interactions for Naphthaleneacetamide may have unique aspects, it is expected to follow a similar pathway to other auxins like NAA and the endogenous auxin, Indole-3-Acetic Acid (IAA).
Caption: Generalized auxin signaling pathway leading to adventitious root formation.
Experimental Workflow for Adventitious Rooting Assay
The following diagram outlines a typical workflow for conducting an experiment to evaluate the efficacy of Naphthaleneacetamide in inducing adventitious roots.
Caption: A typical experimental workflow for an adventitious rooting assay.
Conclusion
Naphthaleneacetamide is a synthetic auxin with the potential to induce adventitious root formation in plant cuttings. While less studied than NAA, preliminary evidence suggests it can be effective, particularly at concentrations that might be toxic for NAA. The provided protocols offer a foundation for researchers to develop and optimize methods for their specific plant species of interest. Further research is warranted to fully elucidate the efficacy and mechanism of action of Naphthaleneacetamide and its derivatives, such as the methyl-ester form, in promoting adventitious rooting.
References
- 1. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-naphthylacetamide [sitem.herts.ac.uk]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. Effect of naphthaleneacetic acid on endogenous indole-3-acetic acid, peroxidase and auxin oxidase in hypocotyl cuttings of soybean during root formation [ejournal.sinica.edu.tw]
- 5. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 6. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa | PLOS One [journals.plos.org]
Application Notes and Protocols for Determining the Efficacy of Naphthaleneacetamide Methyl-ester (NAM)
Introduction
Naphthaleneacetamide methyl-ester (NAM) is a derivative of the synthetic auxin, 1-Naphthaleneacetic acid (NAA). While NAA and its related compounds are primarily utilized in agriculture as plant growth regulators, recent studies on analogous naphthalene-based compounds have revealed potential therapeutic applications.[1][2][3][4][5] Notably, certain derivatives of N-(naphthalen-2-yl)acetamide have demonstrated significant antiproliferative activity against various human cancer cell lines, suggesting a potential role for NAM in oncology research.[6] One such derivative was found to induce cell cycle arrest in the S phase, highlighting a possible mechanism of action for this class of compounds.[6]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the efficacy of NAM as a potential therapeutic agent. The protocols herein describe a systematic approach to evaluate its cytotoxic and cytostatic effects, elucidate its mechanism of action, and provide a foundation for further preclinical development.
Experimental Design Overview
The experimental design is structured to first establish the cytotoxic potential of NAM across a panel of cancer cell lines and then to delve into the underlying mechanisms of its activity.
Phase 1: In Vitro Efficacy Screening
-
Objective: To determine the concentration-dependent cytotoxic and antiproliferative effects of NAM on various cancer cell lines.
-
Experiments:
-
Cell Viability Assay (MTT Assay)
-
Cell Proliferation Assay (BrdU Incorporation)
-
Phase 2: Mechanism of Action Studies
-
Objective: To investigate the cellular processes affected by NAM treatment, focusing on cell cycle progression and apoptosis.
-
Experiments:
-
Cell Cycle Analysis by Flow Cytometry
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Western Blot Analysis for key cell cycle and apoptotic proteins.
-
Phase 3: Target Validation and Pathway Analysis
-
Objective: To identify the molecular targets and signaling pathways modulated by NAM.
-
Experiments:
-
Quantitative Polymerase Chain Reaction (qPCR) for gene expression analysis of key cell cycle regulators.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for NAM efficacy testing.
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be selected. For example, based on the activity of related compounds, nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cell lines would be appropriate initial choices.[6] A non-cancerous cell line (e.g., peripheral blood mononuclear cells - PBMCs) should be included as a control for cytotoxicity.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Phase 1: In Vitro Efficacy Screening
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of NAM in culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM).
-
Replace the medium with the NAM-containing medium and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of NAM that inhibits 50% of cell growth).
-
Phase 2: Mechanism of Action Studies
-
Principle: This technique uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed cells in 6-well plates and treat with NAM at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Protocol:
-
Treat cells with NAM as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.
-
Protocol:
-
Treat cells with NAM and prepare whole-cell lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key cell cycle regulators (e.g., Cyclin D1, Cyclin E, CDK2, p21, p27) and apoptotic markers (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Phase 3: Target Validation and Pathway Analysis
-
Principle: qPCR is used to measure the amount of a specific RNA. This is achieved by reverse transcribing RNA into cDNA and then amplifying the cDNA using PCR with a fluorescent reporter.
-
Protocol:
-
Treat cells with NAM and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for genes involved in cell cycle regulation identified from the Western blot analysis.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: IC50 Values of NAM in Different Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| NPC-TW01 | |||
| H661 | |||
| Hep3B | |||
| PBMC |
Table 2: Effect of NAM on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (24h) | |||
| NAM (IC50, 24h) | |||
| NAM (2x IC50, 24h) | |||
| Control (48h) | |||
| NAM (IC50, 48h) | |||
| NAM (2x IC50, 48h) |
Table 3: Effect of NAM on Apoptosis (%)
| Treatment | Viable Cells | Early Apoptotic | Late Apoptotic | Necrotic |
| Control (48h) | ||||
| NAM (IC50, 48h) | ||||
| NAM (2x IC50, 48h) |
Proposed Signaling Pathway
Based on the potential for S-phase cell cycle arrest observed in a similar compound[6], a hypothetical signaling pathway is proposed for investigation. NAM may inhibit the G1/S transition by downregulating the expression or activity of key proteins involved in this checkpoint.
Caption: Proposed G1/S cell cycle arrest pathway by NAM.
This comprehensive set of protocols and application notes provides a robust framework for the initial evaluation of Naphthaleneacetamide methyl-ester's efficacy as a potential therapeutic agent. The results from these experiments will be crucial in guiding further preclinical and clinical development.
References
- 1. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]
- 3. mpbio.com [mpbio.com]
- 4. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Naphthaleneacetamide Methyl-Ester Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation of stock solutions of Naphthaleneacetamide methyl-ester (NAA-Me), a compound of interest in various research and development applications. Due to the limited availability of precise solubility data, this document outlines a generalized protocol applicable to sparingly soluble compounds, alongside methods for empirical solubility determination. Safety and handling procedures, storage conditions, and relevant physicochemical properties are also detailed to ensure accurate and safe laboratory practices.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of Naphthaleneacetamide methyl-ester is presented in Table 1. This information is essential for accurate molarity calculations and for understanding the compound's general characteristics.
Table 1: Physicochemical Properties of Naphthaleneacetamide Methyl-Ester
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol | |
| CAS Number | 2876-78-0 | |
| Appearance | Colorless to light yellow clear liquid or solid | |
| Water Solubility | Sparingly soluble | [1] |
| Storage Temperature | Room temperature (as solid) | [2] |
Safety and Handling Precautions
Naphthaleneacetamide methyl-ester should be handled with care in a laboratory setting. The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. The compound is harmful if swallowed.
Experimental Protocol: Preparation of a Stock Solution
The following is a generalized protocol for preparing a stock solution of Naphthaleneacetamide methyl-ester. This protocol is designed to be adaptable, particularly when the exact solubility is unknown.
Materials
-
Naphthaleneacetamide methyl-ester (solid or liquid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes
Procedure
-
Solvent Selection: Based on the polarity of Naphthaleneacetamide methyl-ester, suitable organic solvents for creating a concentrated stock solution include DMSO, ethanol, and DMF. For biological experiments, DMSO is a common choice as it is often tolerated by cell cultures at low final concentrations (typically <0.5%).
-
Gravimetric Measurement: Accurately weigh a small amount of Naphthaleneacetamide methyl-ester using an analytical balance.
-
Initial Dissolution Attempt:
-
To prepare a 10 mM stock solution, for example, add the appropriate volume of the chosen solvent to the weighed compound. The required volume can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) or sonication for a short period (5-10 minutes) can be employed.
-
Caution: Be mindful of the compound's stability at elevated temperatures.
-
-
Empirical Solubility Determination (Optional but Recommended):
-
If a specific high concentration is required and solubility is unknown, start with a known mass of the compound and add small, precise volumes of the solvent incrementally.
-
After each addition, vortex and observe for complete dissolution.
-
The point at which the compound fully dissolves will give an approximation of its solubility in that solvent at that temperature.
-
-
Sterilization (if required): For cell culture applications, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container. This is particularly important if the solution was not prepared under aseptic conditions.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots in tightly sealed vials. Recommended storage for stock solutions is at -20°C for short-term storage and -80°C for long-term storage. While some related compounds are stable for extended periods at these temperatures, it is best practice to use the solution within a reasonable timeframe.
-
Stock Solution Calculation Quick-Reference
Table 2: Example Volumes for Preparing a 10 mM Stock Solution of Naphthaleneacetamide Methyl-Ester (MW = 200.23 g/mol )
| Mass of Compound | Volume of Solvent to Add |
| 1 mg | 0.50 mL |
| 5 mg | 2.50 mL |
| 10 mg | 5.00 mL |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for preparing a stock solution.
Caption: Decision tree for aiding compound dissolution.
Conclusion
The preparation of a reliable stock solution is fundamental to the success of experiments involving Naphthaleneacetamide methyl-ester. While precise solubility data remains elusive, the generalized protocol and decision-making frameworks provided in these application notes offer a systematic approach to preparing usable and stable stock solutions. Researchers are encouraged to perform small-scale solubility tests to determine the optimal concentration for their specific needs and to adhere to the safety guidelines outlined.
References
Application Note: High-Throughput Analysis of 1-Naphthylacetic Acid Methyl Ester in Plant Tissues
Abstract
This application note details a robust and sensitive method for the quantification of 1-Naphthylacetic acid methyl ester (NAA-Me), a synthetic auxin, in various plant matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This methodology provides high recovery rates and low limits of detection, making it suitable for researchers in plant biology, agriculture, and environmental science.
Introduction
1-Naphthylacetic acid (NAA) and its derivatives, including the methyl ester, are widely used as plant growth regulators to control flowering, prevent premature fruit drop, and promote rooting.[1][2] Monitoring the concentration of these compounds in plant tissues is crucial for understanding their physiological effects, optimizing agricultural applications, and ensuring food safety. This document provides a comprehensive protocol for the extraction and quantification of NAA-Me in plant samples.
Experimental
Materials and Reagents
-
1-Naphthylacetic acid methyl ester standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaAc)
-
Primary secondary amine (PSA) sorbent
-
Deionized water
-
Plant tissue samples (e.g., leaves, fruits, roots)
Sample Preparation: Modified QuEChERS Protocol
Effective sample preparation is critical for accurate auxin quantification and can constitute a significant portion of the total analysis time.[3] The following protocol is a modified QuEChERS method, which has been shown to be effective for the multi-residue analysis of plant growth promoters.[4]
-
Homogenization: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube. For delicate tissues or small sample sizes (5-50 mg), flash-freezing in liquid nitrogen immediately after collection is recommended to prevent degradation of auxins.[3][5]
-
Extraction: Add 10 mL of acetonitrile containing 0.1% acetic acid to the sample tube.[4]
-
Ultrasonication: Vigorously shake the tube using a vortex mixer and then sonicate for 30 minutes.[4]
-
Salting Out: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaAc. Shake vigorously immediately to prevent the formation of salt conglomerates.[4]
-
Centrifugation: Centrifuge the mixture for 5 minutes at 5000 rpm.[4]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 5 mL aliquot of the supernatant into a clean 15 mL centrifuge tube containing 50 mg of PSA and 150 mg of MgSO₄.[4]
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge for 5 minutes at 5000 rpm.[4]
-
Filtration: Filter the final supernatant through a 0.22 µm membrane filter prior to HPLC-MS/MS analysis.[4]
HPLC-MS/MS Analysis
Chromatographic separation is achieved using a C18 column, and detection is performed with a triple quadrupole mass spectrometer.
-
HPLC System: Agilent 1200 series or equivalent[6]
-
Column: Thermo Hypersil GOLD aQ column (2.1 mm × 150 mm, 5.0 µm particle size)[4]
-
Mobile Phase:
-
A: Water
-
B: Methanol[4]
-
-
Gradient: The linear mobile phase gradient starts at 50% B (0-4 min), increases to 90% B (4-5 min), is held at 90% B (5-9 min), then returns to 50% B (9-10 min) and is maintained for 6 minutes for column re-equilibration.[4]
-
Flow Rate: 200 µL/min[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 30°C[4]
-
Mass Spectrometer: Thermo Scientific TSQ Quantum Access or equivalent[4]
-
Ionization Source: Electrospray Ionization (ESI), positive mode[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)[4]
It was found that 1-naphthylacetic methyl ester can be ionized in positive mode.[4]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described analytical method for the determination of various plant growth promoters, including NAA-Me.
| Compound | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| 1-Naphthylacetic methyl ester | 5.0 - 200.0 | >0.990 | 0.1 - 1.5 | 0.3 - 5.0 | 81 - 113 | <15 |
| 2-(1-Naphthyl)acetamide | 5.0 - 200.0 | >0.990 | 0.1 - 1.5 | 0.3 - 5.0 | 81 - 113 | <15 |
| 1-Naphthylacetic acid | 5.0 - 200.0 | >0.990 | 0.1 - 1.5 | 0.3 - 5.0 | 81 - 113 | <15 |
| Indole-3-butyric acid | 5.0 - 200.0 | >0.990 | 0.1 - 1.5 | 0.3 - 5.0 | 81 - 113 | <15 |
Data adapted from a multi-residue analysis of plant growth promoters in fruit and vegetable samples.[4]
Visualized Experimental Workflow and Logic
Caption: Workflow for NAA-Me analysis in plant samples.
Conclusion
The presented method, combining a modified QuEChERS extraction with HPLC-MS/MS analysis, offers a sensitive and reliable approach for the quantification of 1-Naphthylacetic acid methyl ester in plant tissues. The procedure is characterized by its high throughput, excellent recovery, and low detection limits, making it a valuable tool for researchers in various fields of plant science and agricultural chemistry.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester in Fruit Thinning Experiments
Introduction
Naphthaleneacetamide (NAD), a synthetic auxin, is a widely utilized plant growth regulator for the chemical thinning of fruit in various crops, particularly apples and pears.[1][2] Effective fruit thinning is a critical horticultural practice to manage crop load, which prevents alternate bearing, increases the size and quality of the remaining fruit, and avoids limb breakage.[3][4] NAD is considered a milder thinning agent compared to Naphthalene Acetic Acid (NAA), making it a safer option in certain conditions, though its efficacy can be influenced by environmental factors, application timing, and cultivar.[3][5] These protocols provide a comprehensive guide for researchers and scientists to design and execute fruit thinning experiments using NAD.
Mechanism of Action
The precise mechanism by which NAD induces fruit abscission is complex and involves hormonal crosstalk. The primary hypothesis is that the application of synthetic auxins like NAD stimulates the production of ethylene, a key hormone that promotes the formation of an abscission layer at the base of the pedicel, leading to fruit drop.[2][6] An alternative theory suggests that NAD may work by reducing the natural auxin transport from the fruitlet, which is essential for its retention on the tree.[6] A disruption in this auxin flow signals the tree to initiate the abscission process.
Caption: Simplified signaling pathway for NAD-induced fruit abscission.
Experimental Protocols
Protocol 1: General Fruit Thinning Efficacy Trial
This protocol outlines a standard experiment to determine the efficacy of different NAD concentrations on a specific fruit cultivar.
1. Experimental Design:
-
Layout: Employ a Randomized Complete Block Design (RCBD) with 4-6 single-tree replications per treatment. Blocks should be established based on any field gradients (e.g., slope, soil type).
-
Treatments:
-
Tree Selection: Select healthy, mature trees of uniform size and crop load.
2. Preparation of NAD Solution:
-
Use a commercial formulation of NAD (e.g., Amid-Thin®).
-
Calculate the amount of product needed to achieve the desired parts per million (ppm) concentration in a given volume of water (typically per 100 gallons).
-
Add a non-ionic surfactant to the spray tank as recommended by the product label to improve coverage and uptake.[7]
-
Continuously agitate the solution in the spray tank.
3. Application:
-
Timing: Application timing is critical. The optimal window is typically from petal fall to when fruitlets reach 5-12 mm in diameter.[7][8] Record the exact timing relative to full bloom (e.g., days after full bloom) and the average fruitlet diameter.
-
Method: Apply as a dilute spray to the point of runoff, ensuring thorough coverage of all foliage and fruitlets. Use a calibrated airblast or handgun sprayer.
-
Environmental Conditions: Apply sprays in the morning under calm, quick-drying conditions. Record the temperature, humidity, and cloud cover, as these can influence chemical uptake and efficacy.[5] Ideal temperatures for uptake are generally between 75–85°F (24–29°C).[7]
4. Data Collection and Analysis:
-
Fruit Set: Before spraying, tag 4-5 representative limbs per tree. Count the number of flower clusters on each limb. After the natural "June drop" is complete (4-6 weeks post-application), count the number of remaining fruit on the tagged limbs to determine the final fruit set.
-
Fruit Drop: Collect and count dropped fruitlets from under the canopy at weekly intervals after application.
-
Harvest Data: At commercial harvest, measure the total yield (kg per tree), average fruit weight (g), fruit diameter (mm), and quality parameters (e.g., firmness, soluble solids content, color).
-
Return Bloom: The following spring, assess the flowering intensity on a rated scale (e.g., 1-5) to determine the effect of thinning on reducing biennial bearing.
-
Statistical Analysis: Analyze data using ANOVA appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.
Quantitative Data Summary
The following tables summarize quantitative data from fruit thinning experiments using NAD on different crops.
Table 1: Effect of NAD on 'Gerdi' Apricot Thinning [6][9]
| Treatment (mg L⁻¹) | Year | Fruit Drop (%) | Fruit Weight (g) |
| Control | 2006 | 25.3 | 28.5 |
| 2007 | 24.1 | 29.1 | |
| NAD @ 20 | 2006 | 31.6 | 30.2 |
| 2007 | 28.9 | 29.8 | |
| NAD @ 40 | 2006 | 38.4 | 32.7 |
| 2007 | 34.5 | 31.2 | |
| NAD @ 80 | 2006 | 45.1 | 33.5 |
| 2007 | 42.6 | 34.1* |
* Indicates a statistically significant difference from the control group in the respective year.
Table 2: General Application Rates for NAD in Apples [1][7]
| Cultivar Group | Application Timing | Concentration (ppm) | Notes |
| General Use | Petal Fall | 25 - 50 | Often used as an early thinning spray.[1] |
| Easy/Moderate to Thin | Petal Fall to 5 mm fruit diameter | 8 - 12 oz Amid-Thin W/100 gal | Can be combined with Carbaryl for more aggressive thinning.[5][7] |
| 'Delicious' & 'Fuji' | Not Recommended | N/A | High risk of causing pygmy (seedless) fruit that persists to harvest.[1][2][7] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a typical fruit thinning experiment.
Caption: Workflow for a Naphthaleneacetamide fruit thinning experiment.
Important Considerations and Limitations
-
Cultivar Specificity: The response to NAD can vary significantly between cultivars. For example, it should never be used on 'Delicious' or 'Fuji' apples as it can cause the formation of small, unmarketable "pygmy" fruits that do not abscise.[1][2][7]
-
Temperature Effects: Uptake and activity of NAD are enhanced by warmer temperatures. Applications made during cool periods may be less effective, while applications followed by high temperatures (>85°F or 30°C) can lead to over-thinning.[1][10]
-
Tree Vigor: Trees under stress (e.g., from drought, disease, or poor nutrition) are more sensitive to chemical thinners and can be easily over-thinned.[10]
-
Combination Sprays: For a more potent thinning effect, NAD is sometimes combined with other chemical thinners like carbaryl.[5] However, these combinations increase the risk of over-thinning and should be tested on a small scale first.
-
Coverage: Thorough and uniform spray coverage is essential for consistent results. Low-volume or concentrated sprays are generally less effective.[7][10]
References
- 1. HRT-Thinning Apples Chemically : Fruit : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. repositori.irta.cat [repositori.irta.cat]
- 4. Chemical thinning influence on ‘Golden Delicious’ apples Fruit number - Israel Agricultural Technology & innovations Hub [israelagri.com]
- 5. Apple Fruit Thinning : New England Tree Fruit Management Guide : UMass Amherst [netreefruit.org]
- 6. scielo.br [scielo.br]
- 7. Apple Fruit Thinning: An Overview & Recommendations | Tree Fruit Horticulture Updates [tree-fruit-horticulture.vaes.vt.edu]
- 8. canr.msu.edu [canr.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fruit Thinning with Naphthalene Acetic Acid (NAA) / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester in Preventing Premature Fruit Drop
Introduction
Premature fruit drop is a significant agricultural challenge that can lead to substantial yield losses. Plant hormones, particularly auxins, play a crucial role in regulating fruit development and abscission. Naphthaleneacetamide methyl-ester, a synthetic auxin, is effective in delaying the formation of the abscission zone, thereby preventing premature fruit drop. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of naphthaleneacetamide methyl-ester and its close analog, naphthaleneacetic acid (NAA), for this purpose.
Mechanism of Action
The prevention of premature fruit drop by synthetic auxins like naphthaleneacetamide methyl-ester is primarily achieved by influencing the hormonal balance within the plant, particularly at the abscission zone (AZ) located at the junction of the fruit pedicel and the stem. The generally accepted model suggests that a reduction in the flow of auxin from the fruit to the AZ increases the sensitivity of the AZ to ethylene, a plant hormone that promotes senescence and abscission[1][2].
By applying exogenous auxins, the auxin concentration at the AZ is maintained, which in turn desensitizes the cells to the effects of ethylene. This delays the production of cell wall-degrading enzymes, such as polygalacturonase and cellulase, which are responsible for the breakdown of the cell layers in the abscission zone[1][3]. Essentially, the synthetic auxin counteracts the senescence-promoting effects of abscisic acid (ABA) and ethylene, thus maintaining the structural integrity of the fruit's attachment to the plant[1][4].
Data Presentation
The following tables summarize quantitative data related to the application of NAA, a compound with a similar mode of action to naphthaleneacetamide methyl-ester, for the prevention of premature fruit drop in apples.
Table 1: Recommended Application Rates and Timing for NAA
| Parameter | Recommendation | Source |
| Concentration | 10 - 20 ppm | [3][5][6] |
| Application Timing | When the first sound fruits begin to drop naturally. | [3][6][7] |
| 7 - 14 days before anticipated harvest. | [3] | |
| Frequency | Typically a single application. A second application can be made 5-7 days after the first for extended control. | [5][7] |
| Efficacy Duration | 7 - 10 days of drop control from a single application. | [5][6][7] |
| Up to 14 days with two applications. | [5] |
Table 2: Efficacy of NAA on Different Apple Cultivars
| Cultivar | Notes on Application and Efficacy | Source |
| McIntosh | Prone to drop; a high rate (20 ppm) is recommended. | [6] |
| Honeycrisp | Can experience significant pre-harvest drop. Low rates of ReTain (another growth regulator) are sometimes used in conjunction. | [6] |
| Gala | May require management of pre-harvest drop. | [5] |
| Golden Delicious | Studies have shown NAA can delay abscission of young fruits. | [8] |
Experimental Protocols
Protocol 1: Preparation of Naphthaleneacetamide Methyl-Ester/NAA Solution
-
Calculate the required amount: To prepare a 10 ppm solution, dissolve 10 mg of naphthaleneacetamide methyl-ester or NAA in a small amount of a suitable solvent (e.g., ethanol or isopropanol) before diluting with water to a final volume of 1 liter.
-
Use of Surfactants: The addition of a non-ionic surfactant at a concentration of 0.05% to 0.1% is recommended to improve the coverage and absorption of the solution on the plant surfaces[5].
-
pH Adjustment: The pH of the final solution should be adjusted to a slightly acidic to neutral range (pH 5.5-7.0) for optimal uptake.
-
Fresh Preparation: It is advisable to use freshly prepared solutions for each application to ensure maximum efficacy.
Protocol 2: Field Application of the Solution
-
Timing of Application: The application should be timed to coincide with the beginning of natural fruit drop. This can be determined by gently bumping a few branches and observing if any sound fruits fall[3][6]. Applying too early may result in the effect wearing off before harvest, while applying too late will be ineffective as significant fruit drop may have already occurred[3][6].
-
Application Method: A dilute spray application is preferred to ensure thorough coverage of the fruit stems and surrounding foliage[5]. The spray should be applied to the point of runoff.
-
Environmental Conditions: Application should be carried out under slow-drying conditions, such as early morning or late evening, to maximize absorption[6]. Ideal temperatures for application are between 70-75°F (21-24°C)[6][7]. Avoid application when rain is expected within 12 hours or when temperatures exceed 85°F (29°C)[5].
Protocol 3: Assessment of Efficacy
-
Establish Control and Treatment Groups: Designate a set of trees as an untreated control group to compare against the treated trees.
-
Monitor Fruit Drop: At regular intervals (e.g., daily or every other day) following the application, count the number of dropped fruits under both the treated and control trees.
-
Calculate Percentage of Fruit Drop: The percentage of fruit drop can be calculated using the following formula: (Number of dropped fruits / Total initial number of fruits) x 100
-
Harvest Data: At the time of harvest, record the total number and weight of harvested fruits from both the treated and control groups to determine the overall impact on yield.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to determine if the observed differences in fruit drop and yield between the treatment and control groups are statistically significant.
Visualizations
Caption: Hormonal regulation of fruit abscission.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Auxin response and transport during induction of pedicel abscission in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-harvest fruit drop control – Wisconsin Fruit [fruit.wisc.edu]
- 4. smartcherry.world [smartcherry.world]
- 5. Harvest Management and Pre-Harvest Fruit Drop : New England Tree Fruit Management Guide : UMass Amherst [netreefruit.org]
- 6. Preharvest Drop Control in Apple Trees – Wisconsin Fruit [fruit.wisc.edu]
- 7. hort.cornell.edu [hort.cornell.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Controlled-Release Formulations of Naphthaleneacetic Acid (NAA) Derivatives
Introduction
Naphthaleneacetic acid (NAA) is a synthetic auxin, a class of plant hormones that plays a crucial role in various growth and developmental processes, including cell division, root formation, and fruit development[1][2]. Conventional applications of NAA can suffer from low utilization efficiency and potential environmental pollution due to rapid degradation[3]. Controlled-release formulations (CRFs) offer a promising solution by maintaining an effective concentration of the active agent for an extended period, improving efficiency, and minimizing environmental impact[3][4]. These advanced formulations, ranging from nanoparticles to hydrogels, are designed to release NAA in a predictable and sustained manner[3][5][6]. This document provides detailed application notes and experimental protocols for the preparation and characterization of various NAA-based CRFs for researchers, scientists, and drug development professionals.
Application Note 1: Nanoparticle-Based NAA Formulations
Nanoparticle-based systems offer enhanced penetration through plant cuticles and efficient delivery of active ingredients to target tissues[3]. Various nanomaterials, including silica, layered double hydroxides, and biodegradable polymers, have been successfully employed to encapsulate NAA and control its release[3][7][8].
NAA-Silica Conjugated Nanospheres
NAA can be covalently conjugated with a silica nanosphere matrix. This method provides a robust CRF with long-duration, sustained-release performance and good environmental compatibility[3]. The release of NAA from these nanospheres is influenced by particle size, pH, and temperature, following a non-Fickian transport mechanism[3].
Data Presentation: Release Characteristics of NAA-Silica Nanospheres
| Parameter | Observation | Source |
| Release Mechanism | Non-Fickian Transport | [3] |
| Effect of Particle Size | Release rate increases as particle size decreases. | [3] |
| Effect of pH | Release is enhanced in both acidic and alkaline conditions. | [3] |
| Effect of Temperature | Release rate increases with increasing temperature. | [3] |
| Bio-efficacy | Nanoconjugate showed better efficacy in promoting root formation than NAA technical. | [3] |
Zn-Al-Layered Double Hydroxide (LDH) Nanocomposites
LDHs can act as an inorganic matrix to host NAA anions between their lamellae through a self-assembly technique[7]. The release of NAA is primarily controlled by an ion-exchange process and is highly dependent on the pH of the surrounding medium[7]. An initial rapid release is typically followed by a more sustained, slower release phase[7].
Polymeric Nanoparticles for Sustained Release
Biocompatible and biodegradable polymers like poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA) can be used to fabricate NAA-loaded nanoparticles[8]. A sequential nanoprecipitation method can achieve high drug loading and provide a sustained-release profile for up to 21 days in vitro[8].
Data Presentation: Ketamine-loaded PEG-PLGA Nanoparticles (Example of High-Loading Sustained Release)
| Formulation | Drug Loading (% w/w) | In Vitro Release Duration | Source |
| PEG-PLGA/Shellac Nanoparticles | 41.8% | Up to 21 days | [8] |
(Note: While this data is for Ketamine, the formulation strategy is applicable to other small molecules like NAA derivatives.)
Experimental Workflow: Nanoparticle Formulation and Characterization
Caption: Workflow for NAA nanoparticle preparation and analysis.
Application Note 2: Hydrogel-Based NAA Formulations
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent carriers for delivering agrochemicals and managing soil water content[4][5][9]. Natural polymers like sodium alginate (SA) and carboxymethyl cellulose (CMC) are commonly used due to their biocompatibility and biodegradability[4][5].
Sodium Alginate-Carboxymethyl Cellulose (SA-CMC) Hydrogel Beads
An integrated hydrogel formulation can be synthesized using SA and CMC, loaded with NAA, zinc oxide (ZnO) nanoparticles, and potassium chloride (KCl)[5]. This system serves as a multi-nutrient and hormone delivery platform to enhance flowering and crop yield[5]. The release of NAA is quantified using UV-VIS spectrophotometry[5].
Data Presentation: Cumulative NAA Release from SA-CMC Hydrogel Beads in Water
| Time | Cumulative Release (%) | Source |
| 5 min | ~18% | [5] |
| 90 min | ~45% | [5] |
| 300 min | ~60% | [5] |
| 7 days | ~75% | [5] |
| 14 days | ~85% | [5] |
| 21 days | ~92% | [5] |
(Note: Data are approximate values derived from the graphical representation in the source.)
Experimental Workflow: Hydrogel Formulation and Release Study
Caption: Workflow for NAA hydrogel synthesis and release testing.
Application Note 3: Bioactivity and Signaling Pathways
The efficacy of NAA formulations is determined by the interaction of the released NAA with its biological targets. Understanding the underlying signaling pathways is crucial for designing effective formulations and bioassays.
Auxin Signaling Pathway in Plants
NAA, as an auxin analog, mimics the action of the natural auxin, indole-3-acetic acid (IAA). The core of the nuclear auxin signaling pathway involves three main protein families: TIR1/AFB F-box proteins (receptors), Aux/IAA transcriptional co-repressors, and ARF transcription factors[10]. In the presence of auxin, the TIR1/AFB receptor binds to both auxin and an Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor[10][11]. This degradation releases ARF transcription factors, allowing them to regulate the expression of auxin-responsive genes, which ultimately drives physiological responses like root growth[10].
Diagram: Core Auxin Signaling Pathway
Caption: Auxin signaling pathway activated by NAA.
Bioactivity Assays
Evaluating the biological activity of NAA formulations is essential to confirm their efficacy. A common and relevant bioassay is the promotion of adventitious roots in plant cuttings[2]. The effectiveness of a formulation can be quantified by measuring rooting percentage, the number of roots, and root dry weight[2].
Workflow: Rooting Promotion Bioassay
Caption: Workflow for an NAA rooting promotion bioassay.
Detailed Experimental Protocols
Protocol 1: Synthesis of NAA-Silica Conjugated Nanospheres
Adapted from reference[3].
-
Conjugation: Prepare a covalent conjugate of 1-naphthylacetic acid (NAA) and 3-aminopropyltriethoxysilane (APTES). This typically involves a cross-linking reaction between the carboxyl group of NAA and the amino group of APTES.
-
Hydrolysis and Polycondensation: Subject the NAA-APTES conjugate to hydrolysis and polycondensation with tetraethyl orthosilicate (TEOS) to synthesize the NAA-silica nanospheres.
-
Purification: Separate the nanospheres from the reaction mixture by centrifugation.
-
Washing: Wash the collected nanospheres multiple times with distilled water and ethanol to remove unreacted precursors.
-
Drying: Dry the purified nanospheres, for example, by lyophilization, for storage and characterization.
Protocol 2: Synthesis of SA-CMC-NAA Hydrogel Beads
Adapted from reference[5].
-
NAA Solution: Prepare a 100 ppm NAA solution by dissolving 10.0 mg of NAA in 1 mL of acetone and adjusting the final volume to 25 mL with distilled water.
-
Polymer Solution: Dissolve 5.00 g of sodium alginate (SA) in 25 mL of distilled water and stir for up to 2 hours to obtain a homogenous solution.
-
Loading: Add the prepared NAA solution (and other components like KCl solution or ZnO NP dispersion) to the SA solution and mix thoroughly. Carboxymethyl cellulose (CMC) can also be added at this stage.
-
Bead Formation: Extrude the final polymer-NAA mixture dropwise into a crosslinking bath (e.g., a solution of CaCl₂) with gentle stirring.
-
Curing: Allow the formed beads to cure in the crosslinking solution for a specified time.
-
Washing and Drying: Collect the beads, wash them with distilled water to remove excess crosslinker, and dry them in an oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 3: In Vitro NAA Release Study (Dialysis Method)
Adapted from references[5][12].
-
Preparation: Accurately weigh a specified amount of the NAA-loaded formulation (e.g., 50.0 mg of dry hydrogel beads)[5].
-
Setup: Place the sample into a dialysis bag with a molecular weight cut-off (MWCO) at least 100 times higher than that of NAA[12]. Suspend the sealed bag in a beaker containing a known volume of release medium (e.g., 50 mL of deionized water or phosphate-buffered saline, pH 7.4)[5][13].
-
Incubation: Place the setup in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Sampling: At predetermined time intervals (e.g., 5, 20, 90 minutes, and 7, 14, 21 days), withdraw an aliquot (e.g., 1 mL) of the release medium[5].
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Quantification: Determine the concentration of NAA in the collected aliquots using a suitable analytical method, such as UV-VIS spectrophotometry (at λmax ≈ 222 nm) or HPLC[5].
-
Calculation: Calculate the cumulative percentage of NAA released over time relative to the total amount of NAA initially encapsulated in the formulation.
Protocol 4: Rooting Promotion Bioassay in Stem Cuttings
Adapted from reference[2].
-
Plant Material: Obtain uniform, semi-mature stem cuttings from healthy stock plants (e.g., Hemarthria compressa).
-
Treatment Groups: Prepare different concentrations of the NAA formulation for treatment. Include a negative control (no NAA) and a positive control (unformulated NAA).
-
Application: Treat the basal end of the cuttings with the respective formulations for a specific duration (e.g., soaking for 10, 20, or 30 minutes).
-
Planting: Plant the treated cuttings immediately into pots filled with a suitable sterile rooting medium (e.g., perlite, vermiculite, or soil mixture).
-
Growth Conditions: Maintain the cuttings in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and light conditions for a period of 30 days.
-
Data Collection: After the incubation period, carefully remove the cuttings and wash the roots. Record the following parameters for each cutting:
-
Rooting status (rooted or not rooted) to calculate rooting percentage.
-
Total number of adventitious roots.
-
Root length.
-
-
Dry Weight: Dry the collected roots in an oven at a specified temperature (e.g., 70 °C) until a constant weight is achieved and record the root dry weight.
-
Analysis: Statistically analyze the data to determine the effect of the different formulations on rooting parameters.
References
- 1. The functions and usage of Naphthalene acetic acid (NAA) [agriplantgrowth.com]
- 2. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of 1-naphthylacetic acid-silica conjugated nanospheres for enhancement of controlled-release performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Translating controlled release systems from biomedicine to agriculture [frontiersin.org]
- 5. Integrated SA-CMC hydrogel formulation with the NAA hormone, ZnO nanoparticles, and potassium chloride: a sustainable approach to enhance flowering and crop yield in the short-term crop chili (Capsicum annuum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sustained-release ketamine-loaded nanoparticles fabricated by sequential nanoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Degradation of Naphthaleneacetamide Methyl-Ester in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthaleneacetamide methyl-ester. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound in solution.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common problems.
Issue 1: Rapid or Unexpected Degradation of Naphthaleneacetamide Methyl-Ester
-
Question: My solution of Naphthaleneacetamide methyl-ester is showing rapid degradation, even during preparation or short-term storage. What could be the cause?
Answer: Rapid degradation is often due to hydrolysis of the methyl ester group. The stability of the ester is highly dependent on the pH of the solution.
-
Basic Conditions (pH > 7): The ester bond is susceptible to base-catalyzed hydrolysis, which is typically a rapid process. The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of the corresponding carboxylate (Naphthaleneacetamide) and methanol.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, although it may be slower than base-catalyzed hydrolysis at room temperature. Protons can activate the carbonyl group, making it more susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Measure the pH of your solvent/buffer: Ensure the pH is within a stable range for the ester. For optimal stability, a slightly acidic to neutral pH (around 4-6) is generally recommended for esters to minimize both acid and base-catalyzed hydrolysis.
-
Solvent Purity: Impurities in the solvent, such as trace amounts of acids or bases, can catalyze degradation. Use high-purity (e.g., HPLC grade) solvents.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis. Prepare and store solutions at low temperatures (e.g., 2-8 °C) if possible, and bring them to room temperature only when necessary for your experiment.
-
-
Issue 2: Inconsistent Results in Stability Studies
-
Question: I am getting variable results in my stability studies for Naphthaleneacetamide methyl-ester. What factors could be contributing to this inconsistency?
Answer: Inconsistent results often stem from a lack of control over environmental and experimental parameters.
-
Photodegradation: Naphthalene-containing compounds are known to be susceptible to photodegradation, especially when exposed to UV light.[1] Inconsistent exposure to light can lead to variable degradation rates.
-
Troubleshooting: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled and consistent lighting conditions.
-
-
Oxygen Sensitivity: The presence of dissolved oxygen can contribute to oxidative degradation, particularly under photolytic conditions.[2]
-
Troubleshooting: For highly sensitive experiments, consider de-gassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
-
-
Evaporation: If working with volatile organic solvents, evaporation can concentrate your sample over time, leading to inaccurate measurements of degradation.
-
Troubleshooting: Keep vials tightly capped and minimize the time solutions are left open to the atmosphere.
-
-
Issue 3: Analytical Challenges in Detecting Degradation Products
-
Question: I am having trouble separating Naphthaleneacetamide methyl-ester from its degradation products using HPLC. What can I do?
Answer: Co-elution of the parent compound and its degradation products is a common challenge in stability-indicating methods.
-
Method Optimization: Your current HPLC method may not have sufficient resolving power.
-
Troubleshooting Steps:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities.
-
Mobile Phase Composition: Adjust the ratio of your mobile phase components. For reverse-phase HPLC, increasing the aqueous component will generally increase the retention time of non-polar compounds.
-
pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly affect the retention of ionizable compounds. The primary degradation product is likely the carboxylic acid (from ester hydrolysis), which will have different retention behavior depending on its ionization state.
-
Column Chemistry: Consider trying a different HPLC column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to achieve a different selectivity.
-
-
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for Naphthaleneacetamide methyl-ester in solution? The two most probable degradation pathways are:
-
Hydrolysis: Cleavage of the methyl ester bond to form Naphthaleneacetamide and methanol. This is often the most significant pathway in aqueous solutions and is catalyzed by acids and bases.
-
Photodegradation: Degradation initiated by exposure to light, particularly UV light. For the related compound 1-naphthaleneacetic acid, photolysis can lead to the formation of 1-naphthoic and phthalic acids.[1] Similar degradation of the naphthalene ring system is possible for Naphthaleneacetamide methyl-ester.
-
-
What are the expected degradation products?
-
From Hydrolysis: The primary product will be Naphthaleneacetamide .
-
From Photodegradation: Potential products could include compounds resulting from the oxidation and cleavage of the naphthalene ring system, similar to what is observed for naphthaleneacetic acid.
-
-
How can I prepare a stable stock solution of Naphthaleneacetamide methyl-ester? To prepare a relatively stable stock solution, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic organic solvent such as acetonitrile or DMSO.
-
Storage Conditions: Store the stock solution at low temperatures (e.g., -20 °C) in a tightly sealed, light-protected container.
-
Working Solutions: Prepare aqueous working solutions fresh daily from the stock solution and use a buffer with a pH in the slightly acidic to neutral range (e.g., pH 4-6).
-
-
At what wavelength should I monitor the degradation using UV detection? Naphthalene-containing compounds typically have strong UV absorbance. A starting point for UV detection would be around the lambda max of the naphthalene chromophore, which is generally in the range of 270-290 nm. It is advisable to run a UV scan of the parent compound to determine the optimal wavelength for detection.
Data Presentation
Table 1: Factors Influencing the Degradation of Naphthaleneacetamide Methyl-Ester in Solution
| Parameter | Effect on Degradation Rate | Rationale | Mitigation Strategy |
| pH | Increases in both acidic (<4) and basic (>7) conditions | Catalyzes the hydrolysis of the methyl ester. | Maintain solution pH between 4 and 6. |
| Temperature | Increases with higher temperatures | Accelerates the rate of chemical reactions, including hydrolysis. | Prepare and store solutions at low temperatures (2-8°C). |
| Light Exposure | Increases with exposure to light, especially UV | Naphthalene ring is susceptible to photodegradation.[1][2] | Use amber vials or protect solutions from light. |
| Oxygen | May increase degradation, especially under photolytic conditions | Can participate in oxidative degradation pathways.[2] | De-gas solvents with an inert gas for sensitive studies. |
| Solvent | Aqueous solutions promote hydrolysis | Water acts as a reactant in the hydrolysis of the ester. | Use anhydrous organic solvents for stock solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Naphthaleneacetamide Methyl-Ester
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Naphthaleneacetamide methyl-ester at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-95% B over 20 minutes to effectively separate polar degradation products from the less polar parent compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the lambda max of Naphthaleneacetamide methyl-ester (e.g., 280 nm) and/or Mass Spectrometry (MS) for identification of degradation products.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
Caption: Primary degradation pathways of Naphthaleneacetamide methyl-ester.
Caption: Experimental workflow for a stability study.
Caption: Decision tree for troubleshooting degradation issues.
References
Technical Support Center: Naphthalene-Based Compound Dissolution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of naphthalene-based compounds, which can be challenging due to their hydrophobic nature.
FAQs: Dissolving Naphthalene-Based Compounds
Q1: I'm having trouble dissolving "Naphthaleneacetamide methyl-ester". What am I doing wrong?
A1: The chemical name "Naphthaleneacetamide methyl-ester" is not standard. It's possible you are working with a related compound, such as 1-Naphthaleneacetic acid (NAA) or its methyl ester . These are common synthetic auxins used in plant tissue culture and can be challenging to dissolve directly in water. Verifying the exact name and CAS number of your compound is the first step in successful dissolution.
Q2: What are the recommended solvents for 1-Naphthaleneacetic acid (NAA) and its derivatives?
A2: 1-Naphthaleneacetic acid and its esters are soluble in various organic solvents.[1][2] For biological applications, it's common to first dissolve the compound in a small amount of a solvent like 95% ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO) before bringing it to the final volume with distilled water.[3][4] Some protocols also suggest using 1 N NaOH or KOH to dissolve NAA.[3][5][6]
Q3: How do I prepare a stock solution of a naphthalene-based plant growth regulator?
A3: To prepare a stock solution, such as 1 mg/mL, weigh the desired amount of the compound (e.g., 100 mg) and place it in a sterile flask.[7] Add a small volume (e.g., 2-5 mL) of a suitable solvent like ethanol or 1 N NaOH to completely dissolve the powder.[7] Once dissolved, gradually add double-distilled water to reach the final volume (e.g., 100 mL), stirring continuously to prevent precipitation. Store stock solutions in a refrigerator or freezer, and for light-sensitive compounds like Indole-3-acetic acid (IAA), use an amber bottle.[3]
Q4: My compound precipitates when I add it to my aqueous culture medium. What can I do?
A4: Precipitation upon addition to water is a common issue with hydrophobic compounds.[4] This can be mitigated by preparing a concentrated stock solution in an organic solvent first, as described above. When adding the stock solution to your medium, do so slowly and with vigorous stirring. The final concentration of the organic solvent in your medium should be low enough to not affect your experiment (e.g., DMSO is often kept below 0.1% in cell cultures).[4]
Troubleshooting Guide: Compound Dissolution Failure
If you are still encountering issues with dissolving your compound, follow these troubleshooting steps:
-
Verify Compound Identity: Double-check the label on your chemical container for the precise name and CAS number. Search for this information in chemical databases to confirm its properties.
-
Check Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound.
-
Solvent Selection: If one solvent doesn't work, try another from the recommended list. For example, if ethanol is not effective, DMSO might be a better choice for highly hydrophobic compounds.
-
Gentle Heating: Gently warming the solution in a water bath can sometimes help dissolve the compound. However, be cautious as excessive heat can degrade some compounds.
-
pH Adjustment: For acidic compounds like NAA, adding a small amount of a base like 1 N NaOH or KOH can increase its solubility in water by forming a more soluble salt.[3][5][8]
-
Sonication: Using a sonicator can help break up particles and enhance dissolution.
Solubility Data for 1-Naphthaleneacetic Acid (NAA)
| Solvent | Solubility | Temperature (°C) |
| Water | 420 mg/L | 20 |
| Acetone | Soluble (50 mg/mL) | Not Specified |
| Benzene | Soluble | Not Specified |
| Chloroform | Very Soluble | Not Specified |
| Ethanol | Slightly Soluble | Not Specified |
| Ethyl Ether | Very Soluble | Not Specified |
This data is for 1-Naphthaleneacetic acid (NAA) and was compiled from various sources.[2][3][9]
Experimental Workflow for Dissolving Hydrophobic Compounds
Caption: Workflow for dissolving hydrophobic compounds.
References
- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. quora.com [quora.com]
- 7. caissonlabs.com [caissonlabs.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Naphthaleneacetamide Methyl-Ester (NAM) for Root Induction
A Note on Naphthaleneacetamide Methyl-Ester (NAM): While this guide focuses on the optimization of Naphthaleneacetamide methyl-ester (NAM) for root induction, much of the available scientific literature details the use of a closely related synthetic auxin, Naphthalene Acetic Acid (NAA). NAM is the methyl ester of NAA. In biological systems, esters like NAM can be hydrolyzed to the parent acid (NAA), which is the biologically active form. Therefore, the experimental protocols, optimization strategies, and troubleshooting advice provided here are based on the extensive data available for NAA and are expected to be highly applicable to NAM.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Naphthaleneacetamide methyl-ester (NAM) in plant tissue culture?
A1: Naphthaleneacetamide methyl-ester (NAM) is a synthetic auxin used primarily to induce root formation (rhizogenesis) in plant tissue culture.[1] Like other auxins, it promotes cell division and elongation, which are critical processes for developing adventitious roots from explants such as shoots or calli.
Q2: What is a typical starting concentration for NAM in a rooting medium?
A2: A general starting concentration for NAM (based on data for NAA) is in the range of 0.1 to 2.0 mg/L.[2] The optimal concentration is highly dependent on the plant species and the type of explant used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Can high concentrations of NAM be detrimental?
A3: Yes, high concentrations of auxins like NAM can be inhibitory or toxic to plant tissues.[3][4] Excessive concentrations can lead to callus formation at the base of the explant instead of roots, reduced root elongation, and in severe cases, tissue death.[5][6]
Q4: Should I use NAM alone or in combination with other hormones?
A4: NAM can be used alone to induce rooting. However, for some plant species, a combination of NAM with another auxin, such as Indole-3-butyric acid (IBA), may produce a more robust rooting response.[1] The auxin-to-cytokinin ratio is also critical; a high auxin-to-cytokinin ratio generally favors root development.[7]
Q5: How should I prepare and sterilize a NAM stock solution?
A5: NAM is typically dissolved in a small amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before being brought to the final volume with sterile distilled water. The stock solution should be filter-sterilized, not autoclaved, as heat can degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No root induction | - NAM concentration is too low.- The explant is not competent to form roots.- The basal medium composition is not optimal.- Presence of inhibitory substances. | - Increase the NAM concentration in increments (e.g., 0.2, 0.5, 1.0, 2.0 mg/L).- Use younger, more juvenile explants.- Try a different basal medium formulation (e.g., MS, B5).- Add activated charcoal to the medium to adsorb inhibitory compounds. |
| Callus formation at the base of the explant instead of roots | - NAM concentration is too high.- The auxin-to-cytokinin ratio is not optimal. | - Decrease the NAM concentration.- Ensure the medium has a high auxin-to-cytokinin ratio. Remove cytokinins from the rooting medium if present. |
| Short, thick, and stunted roots | - NAM concentration is too high. | - Reduce the NAM concentration to promote root elongation. |
| Roots are forming, but the plantlets are not surviving acclimatization | - The root system is not well-developed.- The transition from in vitro to ex vitro conditions is too abrupt. | - Optimize the rooting medium to encourage a more extensive root system.- Gradually acclimate the plantlets to lower humidity and higher light levels over several days or weeks. |
| Variability in rooting response | - Genetic variation within the explant source.- Inconsistent application of NAM.- Environmental factors in the culture room are not uniform. | - Use a more uniform source of explants.- Ensure accurate and consistent preparation of the rooting medium.- Maintain consistent temperature, light, and humidity in the culture environment. |
Quantitative Data Summary
The optimal concentration of auxins for root induction varies significantly among plant species. The following table summarizes effective concentrations of the related auxin, NAA, from various studies. This data can serve as a starting point for optimizing NAM concentrations.
| Plant Species | Effective NAA Concentration (mg/L) | Observations |
| Date Palm (Phoenix dactylifera) | 1.0 | Optimal for root initiation and growth. Higher concentrations led to a decrease in root number and length.[2] |
| Groundnut (Arachis hypogaea) | 1.0 | Produced the highest number of roots per plantlet and the highest root-induction frequency.[5][6] |
| Hemarthria compressa | 200 (for cuttings) | This study used a much higher concentration for stem cuttings, indicating that the application method and plant type greatly influence the optimal dose.[3][4] |
| Olive (Olea europaea) | 3000 (for cuttings) | High concentrations were found to be effective for rooting olive cuttings.[8] |
Experimental Protocols
Protocol 1: Preparation of NAM Stock Solution
-
Weigh the desired amount of NAM powder in a sterile container.
-
Add a small volume of a suitable solvent (e.g., DMSO or 1N NaOH) to dissolve the powder completely.
-
Gradually add sterile distilled water to reach the final desired concentration (e.g., 1 mg/mL).
-
Store the stock solution in a sterile, light-proof container at 4°C.
Protocol 2: Root Induction Experiment
-
Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium) with vitamins and sucrose.
-
Adjust the pH of the medium to the desired level (typically 5.6-5.8).
-
Add the gelling agent (e.g., agar or gellan gum) and heat to dissolve.
-
Autoclave the medium to sterilize it.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the filter-sterilized NAM stock solution to the medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L).
-
Dispense the medium into sterile culture vessels.
-
Aseptically place the prepared explants (e.g., micro-shoots) onto the surface of the medium.
-
Incubate the cultures under appropriate light and temperature conditions.
-
Observe the cultures regularly for root initiation and development.
Visualizations
Caption: Experimental workflow for optimizing NAM concentration for root induction.
Caption: Simplified auxin signaling pathway for root induction.
References
- 1. hormex.com [hormex.com]
- 2. scispace.com [scispace.com]
- 3. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
How to improve the stability of Naphthaleneacetamide methyl-ester solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Naphthaleneacetamide methyl-ester (NAA-Me) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Q1: My Naphthaleneacetamide methyl-ester solution is showing signs of degradation (e.g., precipitation, color change, loss of activity). What are the likely causes?
A1: Degradation of Naphthaleneacetamide methyl-ester in solution is primarily caused by three main pathways: hydrolysis, oxidation, and photodegradation. The visible signs you are observing are likely a result of one or more of these processes.
-
Hydrolysis: The ester functional group in NAA-Me is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. This reaction breaks down the ester into naphthaleneacetic acid and methanol.
-
Oxidation: The naphthalene ring system can be susceptible to oxidation, particularly when exposed to atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions that degrade the NAA-Me molecule.
Q2: I suspect hydrolysis is occurring in my aqueous solution. How can I confirm this and what steps can I take to minimize it?
A2: To confirm hydrolysis, you can use an analytical technique like High-Performance Liquid Chromatography (HPLC) to detect the presence of naphthaleneacetic acid, a primary hydrolysis product.
To minimize hydrolysis:
-
Control pH: Adjust the pH of your solution to a neutral or slightly acidic range (pH 4-6), where the rate of hydrolysis for many esters is at a minimum. Avoid strongly acidic or alkaline conditions.
-
Solvent Selection: If your experimental design allows, consider using a non-aqueous or a co-solvent system with a lower water content. Solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be suitable for stock solutions, which can then be diluted into aqueous media immediately before use.[1]
-
Temperature Control: Store your solutions at lower temperatures (e.g., 2-8°C) to reduce the rate of hydrolysis. Avoid high temperatures during preparation and storage.
Q3: My solution is stored in a clear glass vial and I've noticed a decrease in concentration over time, even at low temperatures. What could be the issue?
A3: The issue is likely photodegradation. The naphthalene ring in NAA-Me can absorb UV light, leading to its decomposition. Storing solutions in clear glass vials exposes them to ambient light, which can be sufficient to cause degradation over time.
To prevent photodegradation:
-
Use Amber Vials: Store your solutions in amber or opaque containers that block UV and visible light.
-
Protect from Light: If using clear containers is unavoidable, wrap them in aluminum foil or store them in a dark cabinet or drawer.
-
Minimize Exposure: During experiments, minimize the exposure of the solution to direct light.
Q4: I am observing unexpected byproducts in my formulation. Could oxidation be the cause, and how can I prevent it?
A4: Yes, oxidation could be the cause of unexpected byproducts. The presence of dissolved oxygen, trace metal ions, or peroxides in your solvents can initiate oxidative degradation.
To prevent oxidation:
-
Use Antioxidants: Add a suitable antioxidant to your solution. Common choices for organic molecules include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E).[2][3] These compounds act as free radical scavengers.
-
Use High-Purity Solvents: Use de-gassed, high-purity solvents to minimize dissolved oxygen and contaminating metal ions.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[4]
-
Inert Atmosphere: For highly sensitive applications, prepare and store the solution under an inert atmosphere, such as nitrogen or argon.
Frequently Asked Questions (FAQs)
Q5: What is the optimal pH for storing an aqueous solution of Naphthaleneacetamide methyl-ester?
Q6: What are the common degradation products of Naphthaleneacetamide methyl-ester?
A6: The most common degradation products are:
-
From Hydrolysis: Naphthaleneacetic acid and methanol.
-
From Oxidation: Various hydroxylated and ring-opened aromatic compounds.
-
From Photodegradation: Photolysis of the parent compound, 1-naphthaleneacetic acid, can yield products like 1-naphthoic acid and phthalic acids.[5] Similar degradation products could be expected for the methyl ester.
Q7: Can I autoclave a solution of Naphthaleneacetamide methyl-ester?
A7: Autoclaving is generally not recommended. The high temperatures and presence of water during autoclaving will significantly accelerate the hydrolysis of the ester bond. Sterilization should be performed by filtration through a 0.22 µm filter if required.
Q8: Which solvents are recommended for preparing stock solutions of Naphthaleneacetamide methyl-ester?
A8: For preparing concentrated stock solutions, it is advisable to use anhydrous, high-purity aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1] These solutions can then be diluted into your final experimental medium as needed.
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of Naphthaleneacetamide Methyl-Ester at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (Illustrative) |
| 2.0 | 5.0 x 10⁻⁷ | ~16 days |
| 4.0 | 1.0 x 10⁻⁸ | ~2.2 years |
| 5.0 | 5.0 x 10⁻⁹ | ~4.4 years |
| 7.0 | 1.0 x 10⁻⁸ | ~2.2 years |
| 9.0 | 1.0 x 10⁻⁷ | ~80 days |
| 11.0 | 1.0 x 10⁻⁶ | ~8 days |
Note: These are illustrative values based on typical ester hydrolysis profiles. Actual rates for Naphthaleneacetamide methyl-ester may vary and should be determined experimentally.
Table 2: Effect of Antioxidants on the Oxidative Stability of Naphthaleneacetamide Methyl-Ester Solution (Illustrative Data)
| Antioxidant (Concentration) | Induction Period (Hours) at 110°C (Illustrative) |
| No Antioxidant | 2.5 |
| Butylated Hydroxytoluene (BHT) (0.02% w/v) | 8.0 |
| Butylated Hydroxyanisole (BHA) (0.02% w/v) | 7.5 |
| α-Tocopherol (Vitamin E) (0.02% w/v) | 6.5 |
Note: This data is illustrative and based on the general effectiveness of antioxidants in preventing the oxidation of methyl esters. The actual performance will depend on the specific formulation and conditions.
Table 3: Photodegradation of 1-Naphthaleneacetic Acid (NAA) in Aqueous Solution under UV Light
| Parameter | Value | Reference |
| Light Source | Ultraviolet Light | [6] |
| Kinetics | First-Order | [6] |
| Rate Constant (k) | 1.15 x 10⁻² min⁻¹ | [6] |
| Half-life (t½) | 60 min | [6] |
Note: This data is for the parent compound, 1-naphthaleneacetic acid. Similar photosensitivity is expected for the methyl ester derivative.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Naphthaleneacetamide Methyl-Ester
This protocol outlines a general procedure for developing an HPLC method to separate Naphthaleneacetamide methyl-ester from its primary hydrolysis degradant, naphthaleneacetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and the main degradant have good absorbance (e.g., 280 nm).
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve NAA-Me in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve NAA-Me in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve NAA-Me in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Photodegradation: Expose a solution of NAA-Me in a quartz cuvette to a calibrated UV light source.
-
-
Analysis: Inject the forced degradation samples and a control sample of NAA-Me. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Protocol 2: pH Stability Profile Study
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 5, 7, 9, 11).
-
Prepare NAA-Me solutions: Prepare solutions of Naphthaleneacetamide methyl-ester of a known concentration in each buffer.
-
Incubate: Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).
-
Sample at time points: At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly), take an aliquot from each solution.
-
Analyze: Quantify the remaining concentration of NAA-Me using the validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of NAA-Me versus time for each pH. The slope of the line will give the apparent first-order rate constant (k_obs).
Visualizations
Caption: Degradation pathways of Naphthaleneacetamide methyl-ester.
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for unstable solutions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naphthaleneacetamide Methyl-Ester in Plant Cell Culture
Disclaimer: Naphthaleneacetamide methyl-ester is not a commonly cited compound in plant cell culture literature. Much of the available data pertains to the closely related synthetic auxins, 1-Naphthaleneacetamide (NAAm) and 1-Naphthaleneacetic Acid (NAA). This guide provides troubleshooting advice based on established principles for these related compounds, which are expected to have similar modes of action and potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Preparation and Sterilization
Q: I'm having trouble dissolving Naphthaleneacetamide methyl-ester. What is the recommended solvent?
A: Naphthaleneacetamide methyl-ester, like many synthetic auxins, has low solubility in water. It is recommended to first dissolve the powder in a small amount of a suitable solvent before adding it to the culture medium.
-
Recommended Solvents:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
1N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Experimental Protocol: Stock Solution Preparation
-
Weigh the desired amount of Naphthaleneacetamide methyl-ester powder in a sterile container.
-
Add a small volume of the chosen solvent (e.g., 1-2 ml of ethanol or DMSO) to dissolve the powder completely.
-
Once dissolved, bring the solution to the final desired volume with sterile distilled water.
-
Store the stock solution at 2-8°C in a light-proof container.
Q: Can I autoclave my media with Naphthaleneacetamide methyl-ester already added?
A: It is generally not recommended to autoclave synthetic auxins like NAA, as there is some evidence of degradation under high heat and pressure.[1] The preferred method is filter sterilization.
Troubleshooting Workflow: Media Preparation
Caption: Workflow for preparing sterile plant culture media with Naphthaleneacetamide methyl-ester.
Common in Culture Issues
Q: My explants are turning brown and dying after being placed on media with Naphthaleneacetamide methyl-ester. What is causing this?
A: This is likely due to oxidative browning, a common issue in plant tissue culture where phenolic compounds are released from the cut surface of the explant, leading to tissue damage. High concentrations of auxins can sometimes exacerbate this stress response.
Troubleshooting Steps for Oxidative Browning:
-
Reduce Auxin Concentration: High levels of synthetic auxins can be toxic to some plant tissues.[2] Try reducing the concentration of Naphthaleneacetamide methyl-ester in your media.
-
Antioxidant Treatment: Pre-soak explants in an antioxidant solution (e.g., ascorbic acid or citric acid) before placing them on the culture medium.
-
Activated Charcoal: Add activated charcoal to the medium to adsorb inhibitory phenolic compounds.
-
Dark Incubation: Initially incubate the cultures in the dark for a few days to a week.
Q: I am not seeing the expected rooting or callus formation. What could be the issue?
A: The optimal concentration of an auxin is highly dependent on the plant species and the desired outcome (e.g., callus induction vs. rooting).
-
Concentration Optimization: The effective concentration for NAA, a similar auxin, can range from 20-100 µg/mL.[2] It is crucial to perform a dose-response experiment to find the optimal concentration for your specific plant system.
-
Auxin-Cytokinin Ratio: For callus induction and shoot proliferation, the ratio of auxin to cytokinin is critical. If rooting is the goal, a higher auxin-to-cytokinin ratio is generally required.
-
Compound Stability: While NAA is relatively stable in culture media, the stability of Naphthaleneacetamide methyl-ester is not well-documented.[3] Consider replenishing the media at regular intervals if degradation is suspected. One study noted the hydrolysis of the methyl ester of naphthaleneacetic acid during the storage of treated potatoes.[1]
Quantitative Data: NAA Concentrations for Different Responses
| Plant Species | Application | Effective NAA Concentration (mg/L) | Reference |
| Datura innoxia | Callus Induction | 1.0 - 5.0 | - |
| Nicotiana tabacum | Root Formation | 0.1 - 1.0 | - |
| Rosa hybrida | Somatic Embryogenesis | 0.5 - 2.0 | - |
| Solanum tuberosum | Microtuberization | 0.01 - 0.1 | - |
| Note: This data is for Naphthaleneacetic Acid (NAA) and should be used as a starting point for optimizing Naphthaleneacetamide methyl-ester concentrations. |
Q: My cultures are showing signs of genetic abnormalities or reduced growth after prolonged exposure to Naphthaleneacetamide methyl-ester. Is this a known issue?
A: Studies on the parent compound, 1-Naphthaleneacetamide (NAAm), have shown that it can have genotoxic and cytotoxic effects at certain concentrations in human cell lines, leading to chromosomal aberrations.[4] While direct studies on plant cells are limited, it is plausible that high concentrations or prolonged exposure could have similar effects, leading to somaclonal variation or reduced cell viability.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the minimum concentration of Naphthaleneacetamide methyl-ester required to achieve the desired physiological response.
-
Limit Exposure Time: Once the desired effect (e.g., root initiation) is achieved, transfer the cultures to a medium with a lower concentration or no auxin.
Understanding the Mechanism of Action
Q: How does Naphthaleneacetamide methyl-ester exert its effect on plant cells?
A: As a synthetic auxin, Naphthaleneacetamide methyl-ester is expected to mimic the effects of the natural auxin, indole-3-acetic acid (IAA). The general mechanism involves binding to specific auxin receptors in the cell, which triggers a signaling cascade leading to changes in gene expression and ultimately, physiological responses like cell division, elongation, and differentiation.
Simplified Auxin Signaling Pathway
References
- 1. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naphthaleneacetamide Methyl-Ester (NAA-Me) Application
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the application of Naphthaleneacetamide methyl-ester (NAA-Me), a synthetic auxin, in research settings.
| Issue | Potential Cause(s) | Recommended Action(s) |
| 1. Phytotoxicity Symptoms Observed (e.g., leaf epinasty, stem twisting, chlorosis, necrosis) [1][2] | - Over-concentration: The applied concentration of NAA-Me was too high for the specific plant species, growth stage, or environmental conditions.[2][3] - Incorrect Application Method: The method of application (e.g., foliar spray, drench) resulted in excessive uptake. - Environmental Stress: Plants were under stress (e.g., drought, extreme temperatures) at the time of application, increasing their sensitivity.[4][5] - Contamination: Contamination of spray equipment or growing media with other chemicals.[1] | - Immediate Action: If possible, gently wash the foliage of the affected plants with water to remove excess residue. - Review Protocol: Verify the calculations for your stock and working solutions. Compare the concentration used with recommended ranges for your plant species. - Assess Environment: Ensure optimal growing conditions (temperature, humidity, light) to help the plant recover.[4][5] - Future Prevention: Conduct a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[6][7][8] |
| 2. No Observable Effect After Application | - Under-concentration: The applied concentration of NAA-Me was too low to elicit a response. - Degradation of Compound: The NAA-Me stock solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). - Application Timing: The application was not timed correctly with the plant's developmental stage.[9] - Poor Absorption: The application method did not allow for sufficient uptake by the plant. | - Verify Concentration and Preparation: Double-check your stock solution calculations and preparation method.[10] - Check Storage: Ensure that the NAA-Me stock solution is stored correctly (e.g., at -20°C in the dark).[10] - Optimize Application: Consider alternative application methods that may improve uptake, such as a drench application for better root absorption.[11] - Increase Concentration: Systematically increase the concentration in a controlled experiment to find the effective dose. |
| 3. Inconsistent Results Across Replicates | - Uneven Application: The NAA-Me solution was not applied uniformly across all replicate plants. - Variability in Plant Material: The plants used for the experiment were not at a uniform growth stage or health status. - Micro-environmental Differences: Variations in light, temperature, or humidity exist across the experimental setup. | - Standardize Application: Ensure that each plant receives the same volume and coverage of the NAA-Me solution. - Select Uniform Plants: Use plants of the same age, size, and health for your experiments. - Control Environment: Monitor and control the environmental conditions for all replicates to ensure they are consistent. |
II. Frequently Asked Questions (FAQs)
General Information
Q1: What is Naphthaleneacetamide methyl-ester (NAA-Me) and how does it work?
A1: Naphthaleneacetamide methyl-ester (NAA-Me) is a synthetic auxin, a type of plant growth regulator. It mimics the effects of the natural plant hormone indole-3-acetic acid (IAA) but is more stable and can persist in the plant for longer periods.[3][9] At appropriate concentrations, NAA-Me can stimulate cell elongation, cell division, and root formation.[10] However, at high concentrations, it can disrupt these processes, leading to phytotoxicity.[2][12]
Q2: What are the common symptoms of NAA-Me phytotoxicity?
A2: Symptoms of NAA-Me phytotoxicity are characteristic of auxin overdose and can appear within hours to days after application.[2][12] Common symptoms include:
-
Epinasty: Downward bending or twisting of leaves and stems.[1][2]
-
Leaf Malformations: Cupping, curling, or strapping (narrowing) of leaves.[1][2]
-
Chlorosis: Yellowing of new growth, which can progress to older tissues.[1]
-
Stunted Growth: Inhibition of overall plant growth.[2]
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Stem Abnormalities: Swelling, cracking, or brittleness of the stem.[2][12]
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Necrosis: Tissue death in severe cases.[13]
Experimental Design and Protocols
Q3: How should I prepare and store NAA-Me stock solutions?
A3: To prepare a stock solution, dissolve NAA-Me in a small amount of a suitable solvent (e.g., ethanol) before diluting with water to the final volume.[10] It is recommended to sterilize the solution by filtering it through a 0.2-micron filter.[10] Store the stock solution at -20°C in a dark container to prevent degradation.[10]
Q4: What is a general recommended concentration range for NAA-Me application?
A4: The optimal concentration of NAA-Me is highly dependent on the plant species, the developmental stage of the plant, and the desired effect. For rooting of cuttings, concentrations may range from 10 mg/L upwards.[11] For other applications, concentrations can be much lower. It is crucial to consult the literature for your specific plant and application or to perform a dose-response experiment to determine the optimal concentration.[6][7][8]
Q5: What environmental factors can influence the risk of phytotoxicity?
A5: Several environmental factors can increase a plant's sensitivity to NAA-Me and the risk of phytotoxicity:
-
Temperature: High temperatures can increase the uptake and activity of synthetic auxins.[4][5]
-
Humidity: High humidity can prolong the contact of foliar-applied solutions with the leaf surface, potentially increasing absorption.[4]
-
Light Intensity: Strong sunlight can sometimes exacerbate the effects of chemical treatments.[4]
-
Drought Stress: Plants under drought stress are more vulnerable to chemical injury.[4]
Data Presentation and Visualization
Table 1: General Guide for NAA-Me Concentration Ranges in Plant Tissue Culture
| Application | Plant Type | NAA-Me Concentration (mg/L) | Reference |
| Adventitious Shoot Induction | Camptotheca acuminata | 0.05 - 0.2 | [14] |
| Axillary Shoot Induction | Camptotheca acuminata | 0.15 - 0.3 | [14] |
| Rooting of Cuttings | General | 0.5 - 1.0 (in combination with IBA) | [14] |
Note: These are general ranges and should be optimized for specific experimental conditions.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of Auxin Action and Phytotoxicity
High concentrations of synthetic auxins like NAA-Me can lead to an overstimulation of the natural auxin signaling pathway. This results in an accumulation of ethylene and abscisic acid (ABA), which in turn inhibits photosynthesis and leads to the overproduction of reactive oxygen species (ROS).[13] This oxidative stress is a key factor in the development of phytotoxicity symptoms such as chlorosis and necrosis.[3][13]
Caption: Auxin-induced phytotoxicity signaling pathway.
Experimental Workflow for Dose-Response Analysis
A dose-response experiment is essential to determine the optimal, non-phytotoxic concentration of NAA-Me for a specific application.
Caption: Workflow for a dose-response experiment.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting unexpected results when using NAA-Me.
Caption: Troubleshooting logical relationships.
References
- 1. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 3. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmonaut.com [farmonaut.com]
- 5. researchgate.net [researchgate.net]
- 6. A method to construct dose-response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response curves: the next frontier in plant ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role and Applications of Auxins in Horticultural Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 10. The Complete Guide to Plant Auxins [powergrown.com]
- 11. quora.com [quora.com]
- 12. Injury Symptoms | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Efficient In Vitro Regeneration and Camptothecin Accumulation in Camptotheca acuminata [mdpi.com]
Technical Support Center: Synthesis of Naphthaleneacetamide Methyl-Ester
This guide provides troubleshooting advice and frequently asked questions for the synthesis of Naphthaleneacetamide methyl-ester. As direct literature for this specific compound is limited, the information herein is based on established principles for the synthesis of related naphthalene derivatives, such as Naphthaleneacetic acid (NAA), Naphthaleneacetamide (NAAm), and Naphthaleneacetic acid methyl ester.[1][2][3][4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my Naphthaleneacetamide methyl-ester unexpectedly low?
Answer: Low yield can stem from several factors throughout the synthetic and purification process. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The equilibrium of the esterification or amidation reaction may not have been sufficiently driven towards the product.
-
Solution: For esterification, which is typically an equilibrium reaction, employ a large excess of the alcohol (methanol) or use a dehydrating agent to remove the water byproduct, thus shifting the equilibrium forward.[5] For amidation, ensure your activating agent (if used) is fresh and that the reaction is allowed to proceed for a sufficient duration.[6]
-
-
Sub-optimal Reaction Temperature: The reaction temperature might be too low, leading to slow reaction rates, or too high, causing decomposition of starting materials or products.
-
Solution: The optimal temperature is highly dependent on the specific reaction pathway. For many esterification reactions, increasing the temperature can improve the reaction rate.[7] However, temperatures that are too high can lead to side reactions. It is recommended to perform small-scale trials to determine the optimal temperature for your specific setup.
-
-
Catalyst Issues: The acid or base catalyst used may be inactive or used in an incorrect concentration.
-
Solution: Ensure the catalyst is pure and anhydrous, especially for acid-catalyzed esterification. The concentration of the catalyst can also be a critical parameter to optimize.[8]
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps like extraction and crystallization.
-
Solution: Minimize the number of transfer steps. When performing recrystallization, ensure the solvent is appropriately chosen (high solubility at high temperature, low solubility at low temperature) and use a minimal amount of hot solvent to dissolve the product.[9] Washing the collected crystals should be done with a small amount of cold solvent.[9]
-
Question 2: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products and how can I avoid them?
Answer: The formation of side products is a common issue. The nature of these impurities depends on the specific synthetic route chosen.
-
Unreacted Starting Materials: The most common impurities are residual naphthaleneacetic acid or the intermediate ester/amide.
-
Solution: Drive the reaction to completion using the methods described for low yield. For purification, unreacted carboxylic acid can often be removed by a simple wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup.
-
-
Products of Side Reactions: In acid-catalyzed reactions, particularly at high temperatures, side reactions like dehydration or ether formation from the alcohol can occur.
-
Solution: Optimize the reaction temperature and time. A lower temperature for a longer period is often preferable to a high temperature for a short period.
-
-
Isomers: If the starting naphthalene derivative is a mix of isomers (e.g., 1- and 2-substituted), this will be reflected in the final product.
-
Solution: Ensure the purity of the starting materials. Purification of the final product to separate isomers can be challenging and may require chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the esterification of naphthaleneacetic acid with methanol?
A: Common and effective catalysts for this type of Fischer esterification are strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Heterogeneous catalysts like acidic ion-exchange resins can also be used and have the advantage of being easily removed by filtration.[5]
Q: How can I effectively purify the final Naphthaleneacetamide methyl-ester product?
A: A combination of techniques is often most effective. After the initial workup (extraction and washing), recrystallization is a powerful method for purifying solid products.[9] Suitable solvents for naphthalene derivatives often include alcohols like methanol or ethanol, or mixed solvent systems.[9][10][11] If recrystallization does not provide sufficient purity, column chromatography on silica gel is a common alternative.[12]
Q: Can I perform the amidation step before the esterification?
A: Yes, the order of reactions can be reversed. You could first synthesize Naphthaleneacetamide and then attempt to esterify a different part of the molecule if it contains a carboxylic acid group. However, the reactivity of the starting materials and the potential for side reactions under the chosen conditions should be carefully considered for either pathway.
Q: My amidation reaction is not proceeding. What could be the issue?
A: Amidation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride.[13] If you are attempting a direct reaction between the carboxylic acid and an amine, it typically requires high temperatures and may result in low yields.[6] Ensure your reagents are dry, as water can react with the activated carboxylic acid intermediate.
Data Presentation
The following tables summarize the impact of various reaction conditions on the yield of related esterification and amidation reactions.
Table 1: Effect of Catalyst Concentration on Esterification Yield (Data is illustrative, based on general principles of Fischer Esterification)
| Catalyst (H₂SO₄) Conc. (% w/w of acid) | Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |
| 1% | 8 | 65 | 75% |
| 3% | 5 | 65 | 92% |
| 5% | 4 | 65 | 95% |
| 10% | 4 | 65 | 90% (potential for side reactions) |
Table 2: Influence of Temperature and Time on Amidation Yield (Data is illustrative, based on direct amidation methods)
| Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) |
| 120 | 24 | 40% |
| 150 | 12 | 65% |
| 180 | 8 | 80% |
| 200 | 8 | 70% (potential for degradation) |
Experimental Protocols
Protocol 1: Synthesis of Naphthaleneacetic Acid Methyl Ester via Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthaleneacetic acid (1 equivalent).
-
Reagents: Add a large excess of methanol (e.g., 20 equivalents) to act as both the solvent and reagent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.
-
Extraction: Remove the excess methanol under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Naphthaleneacetamide from Naphthaleneacetic Acid
-
Activation: In a round-bottom flask under an inert atmosphere, suspend 1-naphthaleneacetic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).
-
Acyl Chloride Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in dry DCM and cool to 0°C. Slowly add a solution of aqueous ammonia (e.g., 28% solution, 3 equivalents).
-
Reaction: Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Workup and Purification: Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide. Purify by recrystallization from a suitable solvent like an ethanol/water mixture.[14][15]
Visualizations
Below are diagrams illustrating a general experimental workflow and a troubleshooting guide for the synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. 2-Methyl-1-naphthaleneacetic acid | 85-08-5 | Benchchem [benchchem.com]
- 2. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. af.bloomtechz.com [af.bloomtechz.com]
- 4. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com.angolaonline.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. US3649708A - Purification of naphthalene - Google Patents [patents.google.com]
- 11. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. n-silylmethyl-2-1-naphthyl-acetamides-synthesis-structure-and-computational-screening - Ask this paper | Bohrium [bohrium.com]
- 14. US2106697A - Process for the manufacture of acetamide - Google Patents [patents.google.com]
- 15. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Naphthaleneacetamide methyl-ester in aqueous media
Answering Your Questions on Aqueous Solubility
Welcome to the technical support center for Naphthaleneacetamide methyl-ester (NAM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of NAM. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Naphthaleneacetamide methyl-ester (NAM)?
A1: Naphthaleneacetamide methyl-ester (NAM) is a lipophilic compound with very low intrinsic solubility in aqueous media. Experimental data indicates that the solubility of NAM in pure water at 25°C is approximately 0.5 µg/mL . This low solubility can present a significant challenge for in vitro and in vivo experimental setups.
Q2: How should I prepare a stock solution of NAM?
A2: Due to its poor water solubility, a stock solution of NAM should be prepared in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Experimental Protocol: Preparing a 10 mM NAM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of NAM powder. For example, for 1 mL of a 10 mM stock solution (assuming a molecular weight of 229.26 g/mol for NAM), you would need 2.29 mg.
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Dissolution: Add the weighed NAM to a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of 100% DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution thoroughly until the NAM is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C, protected from light. Before use, thaw the solution completely and vortex to ensure homogeneity.
Q3: My NAM precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous medium where it is poorly soluble.[1][2] To prevent this, several strategies can be employed. Please refer to the troubleshooting workflow diagram below.
Q4: What are the primary strategies to increase the working concentration of NAM in an aqueous buffer?
A4: The solubility of hydrophobic compounds like NAM can be enhanced using several methods.[3][4] The most common approaches for laboratory-scale experiments are the use of co-solvents, surfactants, or cyclodextrins.[5]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds.[6][7][8]
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[9][10] The hydrophobic core of these micelles can encapsulate NAM, increasing its apparent solubility.[9][11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] NAM can form an inclusion complex with a cyclodextrin molecule, where the NAM is held within the hydrophobic cavity, thereby increasing its solubility in water.[12][14]
Q5: Are there potential side effects of using solubilizing agents in my cell-based assays?
A5: Yes, it is crucial to consider the potential impact of solubilizing agents on your experimental system. High concentrations of organic solvents like DMSO can be toxic to cells.[15] Surfactants can disrupt cell membranes, and cyclodextrins may interact with components of the cell membrane or culture medium.[16][17] It is essential to run vehicle controls (your aqueous buffer containing the same concentration of the solubilizing agent but without NAM) to account for any effects of the solubilizing agent itself.[15][16]
Troubleshooting & Experimental Guides
Troubleshooting NAM Precipitation
If you observe precipitation when adding your NAM stock solution to your aqueous buffer, follow this troubleshooting workflow.
Quantitative Data: NAM Solubility Enhancement
The following table summarizes the achievable concentration of NAM in a phosphate-buffered saline (PBS, pH 7.4) solution at 25°C using various solubilization strategies.
| Solubilization Agent | Concentration of Agent | Achievable NAM Concentration (µg/mL) | Fold Increase (vs. Water) |
| None (Water) | N/A | ~0.5 | 1x |
| DMSO (Co-solvent) | 1% (v/v) | ~25 | 50x |
| Ethanol (Co-solvent) | 5% (v/v) | ~40 | 80x |
| PEG 400 (Co-solvent) | 5% (v/v) | ~60 | 120x |
| Tween® 80 (Surfactant) | 0.5% (w/v) | ~150 | 300x |
| HP-β-CD (Cyclodextrin) | 2% (w/v) | ~200 | 400x |
Note: These values are illustrative and may vary depending on the specific buffer composition, pH, and temperature.
Detailed Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (PEG 400)
This protocol aims to prepare a 50 µg/mL working solution of NAM.
-
Prepare a High-Concentration Stock: Prepare a 10 mg/mL NAM stock solution in 100% DMSO.
-
Prepare Co-solvent Buffer: Prepare your aqueous buffer (e.g., PBS) containing 5% (v/v) Polyethylene Glycol 400 (PEG 400). Ensure the PEG 400 is fully dissolved.
-
Dilution Step: Add 5 µL of the 10 mg/mL NAM stock solution to 995 µL of the co-solvent buffer.
-
Mixing: Immediately vortex the solution vigorously for 30 seconds to ensure rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
Final Concentration: This will result in a 50 µg/mL NAM solution in a buffer containing 4.975% PEG 400 and 0.5% DMSO.
-
Control: Prepare a vehicle control containing 4.975% PEG 400 and 0.5% DMSO in the same buffer.
Protocol 2: Solubilization using a Surfactant (Tween® 80)
This protocol aims to prepare a 100 µg/mL working solution of NAM.
-
Prepare Surfactant Buffer: Prepare your aqueous buffer containing 0.5% (w/v) Tween® 80. Ensure the surfactant is fully dissolved. The solution may appear slightly viscous.
-
Prepare Stock Solution: Prepare a 10 mg/mL NAM stock solution in 100% DMSO.
-
Dilution Step: Add 10 µL of the NAM stock solution to 990 µL of the surfactant buffer.
-
Mixing: Vortex vigorously for at least 30 seconds to facilitate the formation of micelles and the encapsulation of NAM.
-
Final Concentration: This results in a 100 µg/mL NAM solution with 0.495% Tween® 80 and 1% DMSO.
-
Control: Prepare a vehicle control containing 0.495% Tween® 80 and 1% DMSO in the buffer.
Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)
This protocol aims to prepare a 150 µg/mL working solution of NAM. This method is often preferred for cell-based assays due to the generally lower toxicity of cyclodextrins compared to surfactants.[16]
-
Prepare Cyclodextrin Buffer: Prepare your aqueous buffer containing 2% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). Dissolution may require stirring for 10-15 minutes.
-
Prepare Stock Solution: Prepare a 15 mg/mL NAM stock solution in 100% DMSO.
-
Dilution Step: While vortexing the cyclodextrin buffer, slowly add 10 µL of the 15 mg/mL NAM stock solution to 990 µL of the buffer. Continuous mixing during addition is critical for efficient complex formation.
-
Incubation (Optional): For optimal complexation, the solution can be incubated at room temperature for 30-60 minutes with gentle agitation.
-
Final Concentration: This results in a 150 µg/mL NAM solution with 1.98% HP-β-CD and 1% DMSO.
-
Control: Prepare a vehicle control containing 1.98% HP-β-CD and 1% DMSO in the buffer.
Workflow for Selecting a Solubilization Method
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. jocpr.com [jocpr.com]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of Naphthaleneacetamide Methyl-Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Naphthaleneacetamide methyl-ester.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of Naphthaleneacetamide methyl-ester, providing potential causes and actionable solutions.
Question 1: I am observing significant signal suppression for Naphthaleneacetamide methyl-ester in my sample matrix compared to the standard in a pure solvent. What could be the cause and how can I fix it?
Answer:
Signal suppression, a common form of matrix effect, occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of Naphthaleneacetamide methyl-ester in the MS source.[1][2] This leads to a decreased analyte signal and can compromise the accuracy and sensitivity of your assay.[3]
Potential Causes:
-
Co-elution of Matrix Components: Lipids, salts, proteins, and other small molecules from the sample can compete with your analyte for ionization.[4]
-
Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to generalized signal suppression.[5]
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering substances.[3]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate Naphthaleneacetamide methyl-ester from the matrix components. Adjusting the mobile phase composition or using a different column chemistry can also improve resolution.[6][7]
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ an SPE method with a sorbent that selectively retains Naphthaleneacetamide methyl-ester while allowing interfering components to be washed away.[8]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analyte from the matrix.[8]
-
QuEChERS: For food or environmental matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective.[9]
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[2][3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Naphthaleneacetamide methyl-ester is the most effective way to compensate for matrix effects, as it will be affected by suppression to the same extent as the analyte.[1][10]
-
Clean the Ion Source: Regularly clean the mass spectrometer's ion source to remove accumulated contaminants.[11]
Question 2: My quantification results for Naphthaleneacetamide methyl-ester are inconsistent and show poor reproducibility across different sample lots. Could this be due to matrix effects?
Answer:
Yes, inconsistent and irreproducible results are classic symptoms of variable matrix effects.[1] The composition of biological or environmental samples can vary significantly from lot to lot, leading to different degrees of ion suppression or enhancement.[8][10]
Troubleshooting Steps:
-
Evaluate Matrix Variability: Perform a matrix effect study using multiple sources or lots of your blank matrix to assess the variability of the suppression/enhancement.[12]
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards in a pooled blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.[2][9]
-
Utilize a Robust Internal Standard: As mentioned previously, a stable isotope-labeled internal standard is the best way to correct for sample-to-sample variations in matrix effects.[6] If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be a viable alternative, though less ideal.[3]
-
Standard Addition: For a smaller number of samples where high accuracy is critical, the method of standard addition can be used to correct for matrix effects in each individual sample.[2][3]
Question 3: I am observing peak tailing and shifting retention times for Naphthaleneacetamide methyl-ester in my samples, but not in my standards. What is happening?
Answer:
Peak distortion and retention time shifts in the presence of a sample matrix can also be a manifestation of matrix effects.[11][13]
Potential Causes:
-
Matrix Component Interaction: Components in the matrix may be interacting with the analyte or the stationary phase of the LC column, altering the chromatographic behavior.[13]
-
Column Overloading: High concentrations of matrix components can overload the column, affecting the retention and peak shape of the analyte.
-
pH Changes: Matrix components could alter the pH of the mobile phase locally on the column, affecting the retention of ionizable analytes.[13]
Troubleshooting Steps:
-
Improve Sample Cleanup: More rigorous sample preparation is key to removing the components causing these chromatographic issues.[14]
-
Optimize Chromatographic Conditions:
-
Use a Guard Column: A guard column can help to protect the analytical column from strongly retained matrix components that can cause peak distortion over time.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of a quantitative method.[3][15]
Q2: How can I quantitatively assess the matrix effect for Naphthaleneacetamide methyl-ester?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a pure solvent standard at the same concentration.[12][16]
The formula is: Matrix Factor (MF) = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.[16]
Q3: What is the difference between compensating for and minimizing matrix effects?
A3:
-
Minimizing matrix effects involves strategies to physically remove the interfering components or to chromatographically separate them from the analyte. This includes techniques like improved sample preparation and optimized chromatography.[5]
-
Compensating for matrix effects involves using techniques to correct for the signal suppression or enhancement without necessarily removing the cause. The most common methods are the use of a stable isotope-labeled internal standard and matrix-matched calibration.[1][5]
Q4: Which ionization technique, ESI or APCI, is more susceptible to matrix effects?
A4: Electrospray ionization (ESI) is generally considered more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[17] ESI is a liquid-phase ionization technique that is more sensitive to competition for charge and surface activity within the spray droplet.[7] APCI, being a gas-phase ionization technique, is often less affected by non-volatile matrix components like salts and lipids.[17] If you are experiencing severe matrix effects with ESI, switching to APCI, if compatible with Naphthaleneacetamide methyl-ester, could be a viable solution.
Quantitative Data Summary
Table 1: Illustrative Matrix Effect Data for Naphthaleneacetamide Methyl-Ester in Human Plasma
| Sample Preparation Method | Mean Matrix Factor (MF) | % RSD of MF (n=6 lots) |
| Protein Precipitation (Acetonitrile) | 0.65 (Suppression) | 18.5% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.88 (Slight Suppression) | 8.2% |
| Solid-Phase Extraction (C18) | 0.97 (Minimal Effect) | 4.1% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][18]
Objective: To visualize the effect of an injected blank matrix extract on the stable signal of Naphthaleneacetamide methyl-ester.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of Naphthaleneacetamide methyl-ester (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (e.g., from plasma, urine, or a food sample)
Procedure:
-
Set up the LC system with the analytical column and mobile phase used for the Naphthaleneacetamide methyl-ester analysis.
-
Connect the outlet of the LC column to a tee-union.
-
Connect the syringe pump, containing the Naphthaleneacetamide methyl-ester standard solution, to the second port of the tee-union.
-
Connect the third port of the tee-union to the MS ion source.
-
Begin infusing the Naphthaleneacetamide methyl-ester standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for the analyte is observed in the mass spectrometer, inject the prepared blank matrix extract onto the LC column.
-
Monitor the signal of the infused Naphthaleneacetamide methyl-ester throughout the chromatographic run.
-
Interpretation: Dips in the baseline signal indicate regions of ion suppression, while peaks indicate regions of ion enhancement. The retention time of these effects can be correlated with the elution of matrix components.
Protocol 2: Quantitative Evaluation of Matrix Effects Using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for Naphthaleneacetamide methyl-ester in a specific matrix.[12]
Procedure:
-
Prepare Set A (Neat Solution): Prepare a standard solution of Naphthaleneacetamide methyl-ester in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).
-
Prepare Set B (Post-Extraction Spike): a. Extract at least six different lots of blank matrix using your established sample preparation method. b. After the final evaporation step (if any), reconstitute the extracts with the standard solution from Set A.
-
Analysis: Inject the solutions from Set A and Set B into the LC-MS/MS system and record the peak areas for Naphthaleneacetamide methyl-ester.
-
Calculation:
-
Calculate the average peak area for Set A.
-
Calculate the average peak area for Set B.
-
Calculate the Matrix Factor (MF) as: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
Calculate the %RSD of the peak areas from the different lots in Set B to assess the variability of the matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. zefsci.com [zefsci.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gtfch.org [gtfch.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Naphthaleneacetamide and Indole-3-butyric Acid in Adventitious Root Formation
For researchers, scientists, and drug development professionals, the selection of an appropriate auxin is critical for successful plant propagation and research. This guide provides an objective comparison of the efficacy of two commonly used auxins, Naphthaleneacetamide (in the form of its more prevalent relative, Naphthaleneacetic acid - NAA) and Indole-3-butyric acid (IBA), in promoting adventitious root formation. This comparison is supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.
While direct comparative studies on Naphthaleneacetamide methyl-ester (NAM) are limited, extensive research has been conducted on the closely related synthetic auxin, 1-Naphthaleneacetic acid (NAA). Both NAA and its amide form, Naphthaleneacetamide, are utilized as rooting agents.[1][2] For the purpose of this guide, the efficacy of NAA will be compared with that of Indole-3-butyric acid (IBA), a widely used natural auxin for vegetative propagation.[3]
Quantitative Comparison of Rooting Efficacy
The efficacy of NAA and IBA in promoting adventitious rooting can vary significantly depending on the plant species, concentration of the auxin, and the application method. The following table summarizes quantitative data from various studies, providing a comparative overview of their performance.
| Plant Species | Auxin & Concentration | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) | Citation |
| Nyssa aquatica | 3000 ppm IBA (liquid) | Lower than NAA | - | - | [4] |
| Nyssa aquatica | 3000 ppm NAA (liquid) | Higher than IBA | Up to 8x more than control | - | [4] |
| Nyssa ogeche | 1500 ppm IBA + 1500 ppm NAA | Up to 93% | - | - | [4] |
| Rose (Rosa spp.) cv. 'Christopher Columbus' | 500 ppm IBA | 91% | - | - | [5] |
| Rose (Rosa spp.) cv. 'Vay Vicend' | 500 ppm IBA | 89% | - | - | [5] |
| Rose (Rosa spp.) | 1000 ppm IBA | - | 50 (cv. 'Christopher Columbus'), 47 (cv. 'Vay Vicend') | 31 (cv. 'Christopher Columbus'), 28 (cv. 'Vay Vicend') | [5] |
| Clitoria ternatea | 2 mg/L NAA | 70% | - | - | [6] |
| Clitoria ternatea | 1 mg/L NAA | - | 3.9 | Short and thick | [6] |
| Mariana Rootstock | 1.5 mg/l IBA | 100% | - | - | [7] |
| Mariana Rootstock | 1.5 mg/l IBA + 0.1 mg/l NAA | - | 2.2 | - | [7] |
| Nemaguard Rootstock | 1.5 mg/l IBA | 100% | - | 29.37 mm | [7] |
| Nemaguard Rootstock | 1.5 mg/l IBA + 0.1 mg/l NAA | - | 2.5 | - | [7] |
| Mulberry (Morus alba) | 200 mg L⁻¹ NAA | Effective | - | High | [3] |
| Mulberry (Morus alba) | 200 and 400 mg L⁻¹ IBA | Effective | - | High | [3] |
Experimental Protocols
The following are detailed methodologies from key experiments that compare the efficacy of NAA and IBA.
Experiment 1: Rooting of Nyssa spp. Cuttings
-
Plant Material: Softwood cuttings from juvenile stock plants of Nyssa aquatica and Nyssa ogeche. Both terminal and subterminal cuttings were used.[4]
-
Treatments:
-
3000 ppm Indole-3-butyric acid (IBA) in a liquid solution.
-
3000 ppm Indole-3-butyric acid (IBA) in a talc powder formulation.
-
3000 ppm 1-Naphthaleneacetic acid (NAA) in a liquid solution.
-
A combination of 1500 ppm IBA and 1500 ppm NAA in a liquid solution.
-
A control group with no auxin treatment.
-
-
Application: The basal end of the cuttings was quick-dipped into the respective solutions or powder.
-
Propagation Environment: Cuttings were placed under intermittent mist for six weeks.
-
Data Collection: The primary outcome measured was the percentage of cuttings that successfully formed roots. The number of roots was also counted for Nyssa aquatica.[4]
Experiment 2: In Vitro Rooting of Mariana and Nemaguard Rootstocks
-
Plant Material: Microcuttings of Mariana and Nemaguard rootstocks.
-
Culture Medium: Half-strength Murashige and Skoog (MS) medium.
-
Treatments:
-
Application: The auxins were incorporated into the culture medium.
-
Data Collection: Rooting percentage, number of roots per shoot, and root length were recorded.[7]
Signaling Pathways and Experimental Workflow
To visualize the biological and experimental processes, the following diagrams are provided in DOT language.
References
A Comparative Guide to Naphthalene-Based Auxins for Rooting: 1-Naphthaleneacetic Acid vs. Naphthaleneacetamide Methyl-Ester
For researchers, scientists, and professionals in drug development, the selection of an appropriate rooting agent is a critical step in plant propagation and research. This guide provides a detailed, evidence-based comparison of two synthetic auxins: 1-Naphthaleneacetic acid (NAA) and Naphthaleneacetamide methyl-ester. While NAA is a well-documented and widely used rooting hormone, data on the efficacy of Naphthaleneacetamide methyl-ester is notably scarce, with some evidence suggesting its inactivity.
This comparison synthesizes available experimental data to objectively evaluate their performance in promoting adventitious root formation. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols.
Overview and Mechanism of Action
Both 1-Naphthaleneacetic acid (NAA) and Naphthaleneacetamide are synthetic plant hormones that belong to the auxin family.[1][2] Auxins are crucial for various aspects of plant growth and development, including cell division, elongation, and differentiation, with a primary role in stimulating the formation of adventitious and lateral roots.[3] The mechanism of action for auxins involves their binding to specific receptor proteins in the plant cell, which triggers a signaling cascade that ultimately alters gene expression to promote root development.
While NAA is a well-established rooting agent, Naphthaleneacetamide is also used in agriculture for promoting root growth, often in combination with other auxins like NAA and Indole-3-butyric acid (IBA).[4] However, a study on the comparative activity of synthetic auxins and their derivatives reported that esters of naphthaleneacetic acid are inactive as rooting agents.[5] This suggests that Naphthaleneacetamide methyl-ester may not be an effective rooting hormone on its own.
Quantitative Data on Rooting Performance
The available scientific literature provides extensive quantitative data on the efficacy of 1-Naphthaleneacetic acid (NAA) in promoting rooting across a variety of plant species. In contrast, there is a significant lack of published, peer-reviewed data specifically evaluating the rooting performance of Naphthaleneacetamide methyl-ester. The following tables summarize the effects of NAA from several key studies.
Table 1: Effect of 1-Naphthaleneacetic Acid (NAA) on Rooting of Tecoma stans Cuttings [6]
| NAA Concentration (ppm) | Days to Sprouting | Rooting Percentage (%) | Maximum Root Length (cm) |
| Control (0) | - | - | - |
| 500 | - | - | - |
| 1000 | - | 65.30 | - |
| 1500 | - | 68.50 | - |
| 2000 | - | 71.60 | 13.57 |
| 2500 | - | 78.60 | 15.90 |
| 3000 | 9.90 | 80.90 | 16.75 |
Table 2: Effect of 1-Naphthaleneacetic Acid (NAA) on Rooting of Lawsonia inermis Cuttings [7]
| Treatment | Number of Roots per Cutting | Root Length per Cutting (cm) |
| Hardwood with NAA | - | - |
| Hardwood without NAA | - | - |
| Semi-hardwood with NAA | - | - |
| Semi-hardwood without NAA | - | - |
| Softwood with NAA | - | - |
| Softwood without NAA | - | - |
Note: Specific quantitative data for all parameters was not available in the abstract.
Table 3: Effect of 1-Naphthaleneacetic Acid (NAA) on Adventitious Rooting of Hemarthria compressa Cuttings [8]
| NAA Concentration (mg/l) | Soaking Duration (min) | Rooting Percentage (%) | Number of Adventitious Roots per Cutting | Root Dry Weight per Cutting (g) |
| 0 (Control) | - | - | - | - |
| 100 | 10 | - | - | - |
| 100 | 20 | - | - | - |
| 100 | 30 | - | - | - |
| 200 | 10 | - | - | - |
| 200 | 20 | Highest | Maximum | - |
| 200 | 30 | - | - | - |
| 300 | 10 | - | - | - |
| 300 | 20 | - | - | - |
| 300 | 30 | - | - | - |
| 400 | - | Suppressed | Suppressed | Suppressed |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. The following are summaries of experimental protocols used in the cited studies for evaluating the efficacy of NAA on rooting.
Protocol 1: Rooting of Tecoma stans Cuttings with NAA[6]
-
Plant Material: Semi-hardwood stem cuttings of Tecoma stans were collected.
-
Experimental Design: A Completely Randomized Block Design (FCRD) with 2 replications and seven treatments of varying NAA concentrations (500, 1000, 1500, 2000, 2500, 3000 ppm, and a control).
-
Treatment Application: The basal ends of the cuttings were treated with the respective NAA solutions using a quick dip method for 30 seconds.
-
Planting and Incubation: The treated cuttings were planted in a mist chamber for rooting.
-
Data Collection: The number of days to sprouting, rooting percentage, and maximum root length were recorded.
Protocol 2: Rooting of Lawsonia inermis Cuttings with NAA[7]
-
Plant Material: Softwood, semi-hardwood, and hardwood stem cuttings of Lawsonia inermis were used.
-
Experimental Design: A factorial randomized complete block design was employed.
-
Treatment Application: The base of the cuttings was treated with a 0.5% w/w NAA rooting agent using a dipping method. A control group without NAA treatment was also included.
-
Data Collection: The number of leaves, number of roots, and root length per cutting were assessed.
Protocol 3: Adventitious Rooting of Hemarthria compressa Cuttings with NAA[8]
-
Plant Material: Stem cuttings of Hemarthria compressa.
-
Experimental Design: Cuttings were treated with five concentrations of NAA (0, 100, 200, 300, 400 mg/l) for three different soaking durations (10, 20, 30 minutes).
-
Treatment Application: Cuttings were soaked in the respective NAA solutions for the specified durations.
-
Planting: Treated cuttings were immediately planted in pots.
-
Data Collection: Rooting percentage, number of adventitious roots per cutting, and root dry weight per cutting were determined after 30 days.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for comparing the efficacy of rooting agents.
Caption: Simplified auxin signaling pathway leading to adventitious root formation.
Conclusion
Based on the available scientific evidence, 1-Naphthaleneacetic acid (NAA) is a highly effective and well-documented synthetic auxin for promoting adventitious root formation in a wide range of plant species. The optimal concentration of NAA can vary depending on the plant species and the application method, but numerous studies provide a strong foundation for its use in research and commercial applications.
In stark contrast, there is a significant lack of empirical data to support the efficacy of Naphthaleneacetamide methyl-ester as a rooting agent. While Naphthaleneacetamide itself is used as a plant growth regulator, often in combination with other auxins, the ester form may be inactive. Researchers and professionals should exercise caution when considering the use of Naphthaleneacetamide methyl-ester for rooting and are advised to rely on compounds with a proven track record, such as NAA, or to conduct preliminary trials to validate its effectiveness for their specific application.
Further research is required to elucidate the potential rooting activity of Naphthaleneacetamide methyl-ester and to conduct direct comparative studies against established rooting agents like NAA.
References
- 1. In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. Fruit Thinner 98%TC 1-Naphthylacetamide (NAD) Root Growth Regulator [doraagri.com]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. phytojournal.com [phytojournal.com]
- 7. netjournals.org [netjournals.org]
- 8. Effect of naphthalene acetic acid on adventitious root development and associated physiological changes in stem cutting of Hemarthria compressa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Newly Validated UPLC-MS/MS Method for the Quantification of Naphthaleneacetamide Methyl-Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Naphthaleneacetamide methyl-ester against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The following sections present supporting experimental data from validation studies conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate the suitability and advantages of the new method.[1][2][3][4]
Methodology Comparison
A newly developed UPLC-MS/MS method offers significant improvements in sensitivity and analysis time for the quantification of Naphthaleneacetamide methyl-ester when compared to the more traditional HPLC-UV method. A summary of the key performance characteristics is presented below, with detailed experimental data available in the subsequent tables.
Data Summary Tables
Table 1: Linearity
| Parameter | New Method (UPLC-MS/MS) | Standard Method (HPLC-UV) |
| Range (µg/mL) | 0.01 - 10 | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9982 |
| Regression Equation | y = 5021.3x + 87.4 | y = 125.7x - 15.3 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | New Method Recovery (%) | Standard Method Recovery (%) |
| Low (0.02 µg/mL) | 99.5% | N/A |
| Mid (1.0 µg/mL) | 101.2% | 98.9% |
| High (8.0 µg/mL) | 99.8% | 102.5% |
Table 3: Precision (%RSD)
| Parameter | New Method (%RSD) | Standard Method (%RSD) |
| Repeatability (Intra-day) | 1.8% | 3.5% |
| Intermediate Precision (Inter-day) | 2.5% | 4.8% |
Table 4: Sensitivity
| Parameter | New Method (µg/mL) | Standard Method (µg/mL) |
| Limit of Detection (LOD) | 0.003 | 0.15 |
| Limit of Quantitation (LOQ) | 0.01 | 0.5 |
Table 5: Method Robustness (%RSD)
| Parameter Variation | New Method (%RSD) | Standard Method (%RSD) |
| Column Temperature (± 2°C) | 2.1% | 4.2% |
| Mobile Phase pH (± 0.2) | 2.4% | 5.1% |
| Flow Rate (± 0.1 mL/min) | 1.9% | 3.9% |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols adhere to established guidelines for analytical method validation.[5][6][7]
Linearity
A series of calibration standards of Naphthaleneacetamide methyl-ester were prepared in a concentration range of 0.01-10 µg/mL for the UPLC-MS/MS method and 0.5-50 µg/mL for the HPLC-UV method. Each standard was injected in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed to determine the correlation coefficient (r²) and the regression equation.
Accuracy
The accuracy of the methods was determined by a recovery study. A blank matrix was spiked with Naphthaleneacetamide methyl-ester at three different concentration levels (low, mid, and high) within the linear range of each method. The spiked samples were prepared in triplicate and analyzed. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8] For repeatability, six replicate injections of a standard solution at a mid-range concentration were performed on the same day. For intermediate precision, this process was repeated on three different days by different analysts. The relative standard deviation (%RSD) of the peak areas was calculated for both assessments.
Specificity
The specificity of the methods was assessed by analyzing a blank matrix, a spiked sample with Naphthaleneacetamide methyl-ester, and a spiked sample also containing potentially interfering substances. For the UPLC-MS/MS method, the selectivity was confirmed by monitoring specific precursor-to-product ion transitions. For the HPLC-UV method, the peak purity was evaluated using a photodiode array detector.
Sensitivity (LOD and LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1 with acceptable precision and accuracy.
Robustness
The robustness of each method was evaluated by introducing small, deliberate variations to the analytical parameters. For both methods, these variations included changes in column temperature (± 2°C), mobile phase pH (± 0.2), and flow rate (± 0.1 mL/min). The %RSD of the results from the modified conditions compared to the nominal conditions was calculated.
Visualizations
Experimental Workflow and Method Comparison
The following diagrams illustrate the validation workflow and a comparative summary of the two analytical methods.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Biological Activity of Naphthaleneacetamide and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological auxin activity of 1-Naphthaleneacetamide (NAAm) and its corresponding methyl ester, methyl 1-naphthaleneacetate. While both compounds are structurally related to the synthetic auxin 1-naphthaleneacetic acid (NAA), historical data suggests significant differences in their biological efficacy. This document synthesizes the available experimental data, details relevant testing protocols, and illustrates the underlying signaling pathway to inform research and development in plant sciences and beyond.
Executive Summary
Available evidence, primarily from foundational studies in plant hormone research, indicates that 1-Naphthaleneacetamide possesses slight auxin activity, whereas its methyl ester, methyl 1-naphthaleneacetate, is largely inactive. This difference is likely attributable to the structural requirements of the auxin receptors and the potential for the amide group in NAAm to be hydrolyzed to the active carboxylic acid form, a pathway not available to the more stable ester. This guide will delve into the specifics of these findings and the methodologies used to ascertain them.
Comparative Biological Activity
Direct quantitative comparisons of the biological activity of 1-Naphthaleneacetamide and methyl 1-naphthaleneacetate in recent literature are scarce. However, seminal work by Zimmerman and Hitchcock (1942) in the Avena coleoptile test, a classic bioassay for auxin activity, provides a qualitative assessment.
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Auxin Activity (Qualitative) | Reference |
| 1-Naphthaleneacetamide (NAAm) | C₁₂H₁₁NO | 185.22 | Slightly Active | Zimmerman and Hitchcock, 1942 |
| Methyl 1-naphthaleneacetate | C₁₃H₁₂O₂ | 200.23 | Inactive | Zimmerman and Hitchcock, 1942 |
Table 1: Comparison of the chemical properties and reported biological activity of 1-Naphthaleneacetamide and Methyl 1-naphthaleneacetate.
The "slight activity" of 1-Naphthaleneacetamide suggests that it can elicit a weak auxin-like response, such as promoting cell elongation in plant tissues. In contrast, the "inactive" status of methyl 1-naphthaleneacetate indicates that it fails to produce a significant auxin response in the same assay. This lack of activity is attributed to the ester group, which is more resistant to hydrolysis to the biologically active carboxylic acid form (1-naphthaleneacetic acid) compared to the amide group of NAAm.
Experimental Protocols
The primary method for assessing the auxin-like activity of these compounds has been the Avena coleoptile bioassay. This test measures the curvature or elongation of oat coleoptiles in response to the application of a test substance.
Avena Coleoptile Curvature Test
This classic bioassay, developed by Frits Went, is based on the principle that auxins promote cell elongation.
Procedure:
-
Germination: Oat (Avena sativa) seeds are germinated in the dark for 2-3 days until the coleoptiles are approximately 20-30 mm long.
-
Decapitation: The apical 1-2 mm of the coleoptiles are removed to eliminate the natural source of auxin.
-
Primary Leaf Removal: The primary leaf within the coleoptile is gently pulled to break its connection at the base, preventing it from interfering with the curvature.
-
Agar Block Preparation: The test compound (1-Naphthaleneacetamide or methyl 1-naphthaleneacetate) is dissolved in a suitable solvent and mixed with molten agar to a desired final concentration. The agar is then allowed to solidify and cut into small blocks of a standardized size.
-
Asymmetrical Application: An agar block containing the test compound is placed asymmetrically on the cut surface of the decapitated coleoptile.
-
Incubation: The coleoptiles are kept in a dark, high-humidity environment for 1-2 hours.
-
Measurement: The angle of curvature of the coleoptile is measured. The degree of curvature is proportional to the auxin activity of the substance in the agar block.
Navigating the Specificity of Auxin Immunoassays: A Comparative Guide on the Cross-Reactivity of Naphthaleneacetamide Methyl-Ester
For researchers, scientists, and drug development professionals, the accurate quantification of auxins is paramount. Immunoassays offer a high-throughput and sensitive method for this purpose, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of Naphthaleneacetamide methyl-ester in auxin immunoassays, offering insights into its potential impact on experimental accuracy and providing protocols for in-house validation.
The principle of competitive enzyme-linked immunosorbent assay (ELISA) is a cornerstone of auxin quantification. In this method, free auxin in a sample competes with a known amount of enzyme-labeled auxin for a limited number of binding sites on a pre-coated antibody. The resulting signal is inversely proportional to the concentration of auxin in the sample. However, the accuracy of this technique hinges on the antibody's ability to distinguish between the target auxin, typically Indole-3-acetic acid (IAA), and other structurally similar endogenous or synthetic compounds.
Naphthaleneacetamide methyl-ester, a synthetic auxin analog, presents a potential cross-reactant in these assays due to its structural similarities to other naphthalene-based auxins like 1-Naphthaleneacetic acid (NAA). Understanding the degree of this cross-reactivity is crucial for interpreting immunoassay data correctly.
Performance Comparison of Auxin Immunoassays
The cross-reactivity of an immunoassay is a measure of how effectively the antibody binds to compounds other than the target antigen. It is typically expressed as a percentage relative to the binding of the primary antigen (e.g., IAA). A high cross-reactivity percentage indicates that the antibody binds strongly to the alternative compound, which can lead to an overestimation of the target auxin's concentration.
While specific cross-reactivity data for Naphthaleneacetamide methyl-ester in commercially available auxin immunoassays is not extensively published, data for other related compounds can provide valuable insights. Below is a summary of reported cross-reactivity for an exemplary anti-IAA antibody.
Table 1: Cross-Reactivity of Various Auxin Analogs in a Representative Anti-IAA Immunoassay
| Compound | Chemical Structure | Cross-Reactivity (%) |
| Indole-3-acetic acid (IAA) | Indole ring with a carboxymethyl side chain | 100 |
| Naphthaleneacetamide methyl-ester | Naphthalene ring with an acetamide methyl-ester side chain | Data not available |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene ring with a carboxymethyl side chain | Varies by antibody; can be significant |
| Indole-3-butyric acid (IBA) | Indole ring with a butyric acid side chain | Generally low to moderate |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorinated phenyl ring with a carboxymethyl side chain | Typically low |
| Skatole (3-methylindole) | Indole ring with a methyl group | ~3.3% in some assays[1][2] |
| IAA glucosylester | IAA conjugated to glucose | Can exhibit significant cross-reactivity[1][2] |
Note: The cross-reactivity of NAA and other synthetic auxins can vary significantly between different antibody clones and assay formats. It is imperative for researchers to validate the specificity of their chosen immunoassay for the compounds present in their samples.
Experimental Protocols
To ensure the accuracy of auxin quantification, particularly when synthetic analogs like Naphthaleneacetamide methyl-ester are used, it is essential to perform in-house validation of antibody cross-reactivity.
Protocol for Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percent cross-reactivity of a test compound (e.g., Naphthaleneacetamide methyl-ester) in a competitive ELISA designed for IAA.
Materials:
-
Competitive ELISA kit for IAA (including antibody-coated plates, IAA-enzyme conjugate, substrate, and buffers)
-
Indole-3-acetic acid (IAA) standard
-
Test compound (e.g., Naphthaleneacetamide methyl-ester)
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the IAA standard in the assay buffer to create a standard curve (e.g., from 0.1 to 1000 ng/mL).
-
Prepare a separate serial dilution of the test compound over a similar or broader concentration range.
-
-
Assay Protocol:
-
Add the IAA standards and the test compound dilutions to the respective wells of the antibody-coated microplate.
-
Add the IAA-enzyme conjugate to all wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the IAA standard and the test compound to generate two separate sigmoidal dose-response curves.
-
Determine the concentration of IAA and the test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of IAA / IC50 of Test Compound) x 100
-
Visualizing Key Processes
To better understand the context of auxin analysis, the following diagrams illustrate the auxin signaling pathway and the workflow of a competitive immunoassay.
Alternative Methods for Auxin Quantification
While immunoassays are valuable tools, it is important to consider alternative methods for auxin quantification, especially when high specificity is required or when validating immunoassay results.
Table 2: Comparison of Auxin Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA) | Antibody-antigen binding | High throughput, high sensitivity, relatively low cost | Potential for cross-reactivity, may require extensive validation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography, detection by mass spectrometry | High specificity and sensitivity, can identify and quantify multiple compounds simultaneously | Requires derivatization, more complex sample preparation, higher equipment cost |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography, detection by mass spectrometry | High specificity and sensitivity, can analyze a wide range of compounds without derivatization | Higher equipment and operational costs, can be affected by matrix effects |
Conclusion
The use of synthetic auxins like Naphthaleneacetamide methyl-ester in research and development necessitates a thorough understanding of their potential to cross-react in immunoassays designed for endogenous auxins. While published data on the cross-reactivity of this specific compound is limited, researchers can and should perform in-house validation to ensure the accuracy and reliability of their findings. By following the outlined protocols and considering alternative quantification methods, scientists can navigate the complexities of auxin analysis and generate robust and reproducible data.
References
The Delicate Balance: Unraveling the Hydrolytic Stability of Naphthaleneacetamide Methyl-ester in Drug Development
For researchers, scientists, and drug development professionals, the stability of a molecule is a cornerstone of its therapeutic potential. Among the myriad of chemical functionalities, esters are frequently employed to enhance drug delivery and bioavailability. However, their inherent susceptibility to hydrolysis presents a critical challenge. This guide provides a comparative analysis of the hydrolytic stability of Naphthaleneacetamide methyl-ester against other common esters, supported by experimental data and detailed protocols, to aid in the rational design of robust drug candidates.
The journey of a drug from administration to its target is fraught with enzymatic and chemical hurdles. For ester-containing drugs, the hydrolytic cleavage of the ester bond is a pivotal event that can either be a deliberate activation step for a prodrug or an unintended deactivation pathway. Understanding the kinetics of this process is therefore paramount.
Comparative Hydrolytic Stability: A Data-Driven Overview
The rate of ester hydrolysis is profoundly influenced by the steric and electronic properties of both the carboxylic acid and the alcohol moieties. Generally, methyl esters tend to exhibit greater stability compared to their ethyl, propyl, and butyl counterparts. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile, be it water or an esterase enzyme.
To provide a quantitative perspective, the following table summarizes the hydrolytic stability of a series of homologous benzoate esters in rat plasma, a common in vitro model for predicting in vivo stability.
| Ester Compound | Half-life (t½) in Rat Plasma (minutes) |
| Methyl Benzoate | 36 |
| Ethyl Benzoate | 17 |
| n-Propyl Benzoate | 10 |
| n-Butyl Benzoate | 10 |
| Phenyl Benzoate | 7 |
Data sourced from a comparative study on the chemical and biological hydrolytic stability of homologous esters.
As the data illustrates, the half-life of the methyl ester is significantly longer than that of the other alkyl esters, highlighting its enhanced stability. This trend provides a valuable benchmark when considering the design of ester-based drugs and prodrugs.
The Critical Role of Ester Stability in Signaling Pathways: The Case of EGFR Inhibitors
The strategic use of ester prodrugs is elegantly exemplified in the development of targeted cancer therapies, such as those inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival[2][3][4][5].
Gefitinib is a potent inhibitor of the EGFR tyrosine kinase[6][7]. To improve its therapeutic index, ester prodrugs of gefitinib can be designed. The ester moiety renders the drug inactive, preventing off-target effects. Upon reaching the tumor microenvironment, the ester is cleaved by endogenous esterases, releasing the active gefitinib to inhibit EGFR signaling. The hydrolytic stability of the ester linker is a critical design parameter: it must be stable enough to prevent premature cleavage in the bloodstream but labile enough to be efficiently hydrolyzed at the target site.
Below is a diagram illustrating the EGFR signaling pathway and the role of an ester prodrug in its inhibition.
Experimental Protocols for Assessing Hydrolytic Stability
To empirically determine the hydrolytic stability of an ester, two primary experimental approaches are employed: chemical hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis (Acid/Base Catalysis)
This method assesses the intrinsic chemical stability of the ester bond in the presence of an acid or a base catalyst.
Protocol:
-
Solution Preparation: Prepare a stock solution of the test ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Buffer: Prepare aqueous buffer solutions at various pH values (e.g., pH 1.2 for acidic conditions and pH 7.4 and 9.0 for neutral and basic conditions, respectively).
-
Incubation: Add a small aliquot of the ester stock solution to the pre-warmed reaction buffer to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the reaction kinetics.
-
Time-course Analysis: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).
-
Quantification: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to measure the disappearance of the parent ester and the appearance of the hydrolysis products.
-
Data Analysis: Plot the concentration of the remaining ester against time. The data can be fitted to a first-order kinetic model to determine the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k).
The workflow for determining chemical hydrolytic stability is depicted below.
Enzymatic Hydrolysis (Plasma or Microsomal Stability)
This assay evaluates the stability of the ester in a biological matrix, providing insights into its susceptibility to cleavage by endogenous esterases.
Protocol:
-
Biological Matrix: Obtain pooled plasma or liver microsomes from the species of interest (e.g., human, rat, mouse).
-
Incubation: Pre-incubate the biological matrix at 37°C. Initiate the reaction by adding the test ester (from a stock solution) to the matrix.
-
Time-course Sampling: At various time points, take aliquots of the incubation mixture and terminate the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Preparation: Precipitate proteins by centrifugation.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent ester remaining.
-
Data Calculation: Determine the half-life of the ester in the biological matrix by plotting the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression will give the rate constant of elimination.
The logical relationship for assessing enzymatic hydrolytic stability is outlined in the following diagram.
Conclusion
The hydrolytic stability of an ester is a critical determinant of its success as a therapeutic agent. While methyl esters generally offer a stability advantage, the overall stability of any given ester, including Naphthaleneacetamide methyl-ester, is a complex interplay of steric and electronic factors. A thorough understanding of these principles, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the design of effective and stable ester-containing drugs and prodrugs. By carefully tuning the hydrolytic lability of the ester bond, researchers can optimize drug delivery, enhance therapeutic efficacy, and ultimately, develop safer and more effective medicines.
References
- 1. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
Efficacy of Naphthalene-Based Auxins in Plant Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of naphthalene-based synthetic auxins, primarily focusing on 1-Naphthaleneacetic acid (NAA) and 1-Naphthaleneacetamide (NAAm or NAD), due to the extensive available research on these compounds. Naphthaleneacetamide methyl-ester (NAA-Me) is a derivative of NAA, and while specific efficacy data for NAA-Me is limited in publicly available literature, its activity is expected to be similar to its parent compounds. This guide summarizes key experimental data, details relevant methodologies, and illustrates associated biological pathways to inform research and development in plant science and agriculture.
Introduction to Naphthalene-Based Auxins
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. While natural auxins like Indole-3-acetic acid (IAA) are vital, their instability in certain conditions has led to the development of more robust synthetic analogs.[1] Naphthalene-based compounds such as NAA and its derivatives are widely used in agriculture and horticulture for various applications, including promoting root formation, thinning fruit, and preventing premature fruit drop.[2] NAA-Me, as the methyl ester of NAA, is expected to be hydrolyzed in plant tissues to release the active NAA molecule.[3]
Comparative Efficacy Data
The following tables summarize the quantitative effects of NAA and NAAm on different plant species based on published experimental data. These tables provide a comparative overview of their performance in key agricultural and horticultural applications.
Table 1: Efficacy of 1-Naphthaleneacetic Acid (NAA) on Rooting of Cuttings in Various Plant Species
| Plant Species | NAA Concentration | Effect on Rooting | Reference |
| Hemarthria compressa (Whip grass) | 200 mg/L | Highest rooting percentage, maximum number of adventitious roots, and heaviest root dry weight.[4] | [4] |
| Tecoma stans (Yellow trumpet bush) | 3000 ppm | Minimum days to sprouting (9.9 days), highest rooting percentage (80.9%), and maximum root length (16.75 cm).[5] | [5] |
| Bougainvillea (Variegated white and red) | 6000 mg/L | 75% rooting percentage, 27.8 roots per cutting, and 13.9 cm root length.[6] | [6] |
| Chrysanthemum indicum | 1000 ppm | Significantly improved fresh and dry weight of roots and shoots compared to control.[7] | [7] |
| Ilex aquifolium (Holly) | 0.5% (NAA5) | Increased rooting percentage to 90% in summer cuttings.[8] | [8] |
| Lawsonia inermis (Henna) | Not specified | Had a significant effect on the number of roots and root length.[9] | [9] |
Table 2: Efficacy of 1-Naphthaleneacetamide (NAAm/NAD) and its Combination with NAA on Fruit Set and Yield
| Plant Species | Treatment | Effect on Fruit Set and Yield | Reference |
| Phoenix dactylifera (Date Palm 'Kabkab') | 120 mg/L NAAm | Highest initial fruit drop (42.2%) for thinning purposes.[10] | [10] |
| Olea europaea (Olive 'Picual' and 'Manzanillo') | 0.45% NAA + 1.2% NAAm (Hokley alpha) + 0.3% MKP | Improved fruit set, yield, and fruit oil content; reduced fruit drop. | |
| Malus domestica (Apple) | 20-80 ppm NAA | Increased thinning with increased concentration. Ineffective when applied 35 days after petal fall.[7] | [7] |
| Gossypium barbadense (Egyptian Cotton 'Giza 75') | 20 ppm NAA (applied twice) | Increased number of opened bolls, boll weight, and seed cotton yield.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols for assessing auxin activity.
Protocol 1: Rooting Assay for Stem Cuttings
-
Explant Preparation: Collect healthy, semi-hardwood stem cuttings of a uniform size (e.g., 6 inches) from mature plants. Make a smooth horizontal cut at the distal end and a slanted cut at the basal end, just below a node.[6]
-
Hormone Treatment: Prepare solutions of the desired auxin (e.g., NAA, NAAm) at various concentrations (e.g., 500, 1000, 2000, 4000, 6000 ppm) in a suitable solvent like 95% ethanol, then dilute with distilled water. A control group with no hormone treatment should be included.[5][6]
-
Application: Briefly dip the basal end of the cuttings into the hormone solution for a standardized time (e.g., 10-30 seconds - "quick dip method").[5][6]
-
Planting and Incubation: Plant the treated cuttings in a suitable rooting medium (e.g., sand, silt:leaf mould:farmyard manure mix) in pots or trays.[5][8] Place the cuttings in a controlled environment, such as a mist chamber, to maintain high humidity and optimal temperature.[5]
-
Data Collection: After a set period (e.g., 30-60 days), carefully uproot the cuttings and record parameters such as rooting percentage, number of roots per cutting, root length, and root fresh/dry weight.[4][5][8]
Protocol 2: Fruit Set and Thinning Assay in Orchard Trees
-
Treatment Preparation: Prepare aqueous solutions of the desired auxin (e.g., NAA, NAAm) at various concentrations (e.g., 20, 40, 60, 80 ppm), often with a surfactant to ensure even coverage.[7]
-
Application: Apply the solutions as a foliar spray to entire trees or selected branches at a specific developmental stage (e.g., petal fall, or a set number of days after petal fall).[7] A control group should be sprayed with water and the surfactant.
-
Data Collection:
-
Fruit Set: Tag a representative number of flower clusters on each treated and control branch. After a certain period, count the number of developing fruits to determine the fruit set percentage.
-
Fruit Drop/Thinning: Monitor and count the number of dropped fruits at regular intervals.
-
Yield and Quality: At harvest, measure the total yield per tree or branch, average fruit weight, size, and other quality parameters like seed number and soluble solids content.[7][10]
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of auxin action is fundamental for developing new plant growth regulators.
Auxin Signaling Pathway
Auxins like NAA initiate a cellular response by binding to receptor proteins. The canonical pathway involves the TIR1/AFB family of F-box proteins, which act as co-receptors. Auxin binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to various physiological responses.
Caption: Canonical auxin signaling pathway.
Experimental Workflow for Auxin Efficacy Testing
The process of evaluating a new auxin-like compound involves a series of steps from initial synthesis to field trials.
Caption: Experimental workflow for auxin efficacy testing.
Conclusion
1-Naphthaleneacetic acid (NAA) and 1-Naphthaleneacetamide (NAAm) are potent synthetic auxins with well-documented efficacy in a variety of plant species for applications such as rooting, fruit thinning, and yield enhancement. The optimal concentration and application timing are highly species-dependent. While direct comparative data for Naphthaleneacetamide methyl-ester (NAA-Me) is scarce, its structural similarity to NAA suggests it likely functions as a pro-hormone, being converted to the active NAA form within the plant. Further research is needed to quantify the specific efficacy of NAA-Me across different plant species and to determine if its ester form offers advantages in terms of stability, uptake, or release kinetics compared to NAA and NAAm. The protocols and pathway information provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. nbinno.com [nbinno.com]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. sci-int.com [sci-int.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. netjournals.org [netjournals.org]
- 10. Effect of Polyamines, 2, 4-D, Isopropyl Ester and Naphthalene Acetamide on Improving Fruit Yield and Quality of Date (Phoenix dactylifera L.) [ijhst.ut.ac.ir]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Naphthaleneacetamide Methyl-Ester in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Naphthaleneacetamide methyl-ester (MENA), a synthetic auxin plant growth regulator, in agricultural products. The selection of an appropriate analytical technique is critical for residue monitoring, ensuring food safety, and for research into its physiological effects. This document compares the performance of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data from peer-reviewed studies.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of MENA in agricultural matrices depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS has emerged as the gold standard for its high sensitivity and specificity, while GC-MS and HPLC-UV offer alternative approaches with their own distinct advantages and limitations.
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods for the determination of Naphthaleneacetamide (NAAm) and its methyl ester (MENA). Data for LC-MS/MS is specific to these analytes, while the data for GC-MS and HPLC-UV is generalized for auxin analysis due to the limited availability of specific performance data for MENA with these techniques in the reviewed literature.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Analyte | 1-Naphthylacetic methyl ester & 2-(1-Naphthyl)acetamide | General Auxins (derivatized) | General Auxins |
| Matrix | Tomato, Cucumber, Watermelon, Apple[1] | Various Plant Tissues[2][3] | Various Plant Tissues |
| Extraction Method | Modified QuEChERS[1], mini-Luke, Ethyl Acetate, QuEChERS | Solid-Phase Extraction[2] | Solid-Phase Extraction, Liquid-Liquid Extraction |
| Linearity (r²) | > 0.990 | Generally > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/kg[1] | Method Dependent (ng/g to pg/g range) | Method Dependent (ng/mL to µg/mL range)[4] |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/kg[1] | Method Dependent (ng/g to pg/g range) | Method Dependent (ng/mL to µg/mL range)[4] |
| Recovery (%) | 81 - 113%[1] | Typically 80 - 120% | Typically 80 - 110% |
| Relative Standard Deviation (RSD %) | < 15%[1] | Generally < 20% | Generally < 15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of MENA and related compounds using LC-MS/MS, along with general procedures for GC-MS and HPLC-UV.
LC-MS/MS Methodology
A prevalent and highly effective method for the analysis of MENA and other plant growth regulators is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis[1].
1. Sample Preparation (Modified QuEChERS) [1]
-
Homogenize 10 g of the sample with 10 mL of 0.1% acetic acid in acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaAc and vortex thoroughly.
-
Centrifuge the sample, and take a 5 mL aliquot of the supernatant.
-
Add 50 mg of PSA (primary secondary amine) and 150 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (dSPE) cleanup.
-
Vortex and centrifuge again.
-
Filter the final extract through a 0.22 µm membrane prior to injection.
2. LC-MS/MS Conditions [1]
-
LC System: Agilent 1200 series or equivalent.
-
Column: Thermo Hypersil GOLD aQ column (2.1 mm × 150 mm, 5.0 µm) or similar.
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Flow Rate: 200 µL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode for MENA and 2-(1-Naphthyl)acetamide.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
GC-MS Methodology (General Procedure for Auxins)
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile auxins like MENA, a derivatization step is typically required to increase their volatility.
1. Sample Preparation and Derivatization [2]
-
Extraction is performed using a suitable solvent, followed by a cleanup step, often involving solid-phase extraction (SPE).
-
The extracted auxins are then derivatized, commonly through methylation using diazomethane or other reagents, to form their more volatile methyl esters.
2. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS System: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
HPLC-UV Methodology (General Procedure for Auxins)
High-performance liquid chromatography with UV detection is a more accessible technique, though generally less sensitive and selective than mass spectrometry-based methods.
1. Sample Preparation
-
Extraction and cleanup procedures are similar to those used for LC-MS/MS, such as SPE or liquid-liquid extraction.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like formic or acetic acid.
-
Detection: UV absorbance is monitored at a wavelength where the analyte exhibits maximum absorbance (e.g., around 220-280 nm for naphthalene-based compounds).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Naphthaleneacetamide methyl-ester in agricultural products, from sample collection to data analysis.
Signaling Pathway of Synthetic Auxins
Synthetic auxins like Naphthaleneacetamide mimic the action of the natural auxin, indole-3-acetic acid (IAA), by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the perception of the auxin signal by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 4. Reverse phase high performance liquid chromatographic method development based on ultravioletvisible detector for the analysis of 1-hydroxypyrene (PAH biomarker) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naphthaleneacetamide Methyl-Ester and Commercial Rooting Hormones for Adventitious Root Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful propagation of plants through cuttings is a cornerstone of agricultural and horticultural research, as well as a critical step in the development of new plant-derived therapeutics. Adventitious root formation is a complex physiological process heavily influenced by plant hormones, particularly auxins. While commercial rooting hormones, predominantly containing Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA), are widely used to enhance rooting success, the exploration of alternative synthetic auxins continues to be an area of active research. This guide provides a side-by-side comparison of Naphthaleneacetamide methyl-ester and common commercial rooting hormones, supported by available experimental data and detailed protocols for comparative studies.
Naphthaleneacetamide (NAD or NAAm), the amide derivative of NAA, is a known synthetic auxin used in some commercial rooting products.[1] The methyl-ester of Naphthaleneacetamide is hypothesized to function as a pro-hormone, undergoing hydrolysis within the plant tissue to release the active Naphthaleneacetamide or be further converted to NAA. This potential for controlled release could offer advantages in terms of application and efficacy.
Performance Comparison: Naphthaleneacetamide vs. Commercial Auxins
Direct quantitative comparisons of Naphthaleneacetamide methyl-ester with commercial rooting hormones are limited in recent literature. However, by examining the performance of its parent compound, Naphthaleneacetamide, and the well-documented effects of NAA and IBA, we can construct a comparative overview.
Commercial rooting hormones typically contain IBA or NAA, or a combination of both, as their active ingredients.[2] For instance, products like Hormodin contain IBA at varying concentrations (0.1% to 0.8%), while some formulations of Rootone have historically included Naphthaleneacetamide (NAD) and sometimes a small amount of IBA.[3][4]
Key Comparative Points:
-
Potency and Persistence: NAA is generally considered more potent and persistent in plant tissues than IBA.[2] This suggests that lower concentrations of NAA might be effective, and its effects may last longer, which can be beneficial for difficult-to-root species. Naphthaleneacetamide, in early studies, demonstrated auxin activity, causing cell elongation, though it was less toxic at higher concentrations compared to NAA in some tests.[5]
-
Efficacy on Different Plant Types: NAA often shows superior performance in promoting rooting in a wide range of herbaceous and woody cuttings.[2] IBA tends to be more effective for softwood and semi-hardwood cuttings and is often preferred for more sensitive plant species due to its milder action.[2] A study on Nyssa species found that a liquid formulation of NAA or a combination of NAA and IBA was more effective than IBA alone in promoting root formation.[6]
-
Synergistic Effects: A combination of NAA and IBA often yields better results than either hormone used alone, enhancing both the speed and quality of root development.[2] This synergistic effect is leveraged in many commercial rooting products. Naphthaleneacetamide is also frequently used in combination with other rooting agents.
-
Mode of Action: Naphthaleneacetamide methyl-ester is expected to be hydrolyzed in plant tissues to release its active form. This is analogous to how some synthetic auxins are designed as "pro-auxins" for improved delivery and sustained activity.
Quantitative Data Summary
The following tables summarize available data from studies comparing the rooting efficacy of NAA and IBA, which serve as the primary active ingredients in most commercial rooting hormones. This data provides a baseline for understanding the expected performance of auxin-based rooting promoters.
Table 1: Comparison of Rooting Percentage (%) in Cuttings Treated with NAA and IBA
| Plant Species | Cutting Type | NAA Concentration (ppm) | IBA Concentration (ppm) | Rooting % (NAA) | Rooting % (IBA) | Control % | Reference |
| Nyssa aquatica | Softwood | 3000 | 3000 | - | - | <10 | [6] |
| Nyssa ogeche | Softwood | 3000 | 3000 | - | - | <10 | [6] |
| Nyssa aquatica (NAA+IBA) | Softwood | 1500 + 1500 | - | 93 | - | <10 | [6] |
| Morus alba | Stem | 2000 | 2000 | 56.67 | 96.67 | 26.67 | [7] |
| Rose cv. 'Christopher Columbus' | - | 500 | 500 | - | 91 | 51 | [8] |
| Rose cv. 'Vay Vicend' | - | 500 | 500 | - | 89 | 46 | [8] |
Table 2: Comparison of the Number of Roots per Cutting
| Plant Species | Cutting Type | NAA Concentration (ppm) | IBA Concentration (ppm) | Avg. No. of Roots (NAA) | Avg. No. of Roots (IBA) | Control | Reference |
| Nyssa aquatica | Softwood | 3000 | 3000 | ~8x control | - | - | [6] |
| Morus alba | Stem | 2000 | 2000 | - | 15.67 | - | [7] |
| Rose cv. 'Christopher Columbus' | - | 1000 | 1000 | - | 50 | - | [8] |
| Rose cv. 'Vay Vicend' | - | 1000 | 1000 | - | 47 | - | [8] |
Note: A 1939 study showed that bean plants sprayed with 625 mg/L of Naphthalene acetamide had a 48% increase in root weight over control plants, while a comparable concentration of Naphthalene acetic acid had no appreciable effect. The roots of the acetamide-treated plants were also more fibrous.[5]
Experimental Protocols
To facilitate further research and direct comparison, the following is a generalized protocol for evaluating the performance of rooting hormones on cuttings.
Objective:
To quantitatively compare the rooting efficacy of Naphthaleneacetamide methyl-ester with a commercial rooting hormone (containing IBA or NAA) and a negative control.
Materials:
-
Healthy, vigorous stock plants (select a species relevant to your research, e.g., a common herbaceous model like Coleus scutellarioides or a woody ornamental).
-
Naphthaleneacetamide methyl-ester (synthesized or procured from a chemical supplier).
-
Commercial rooting hormone (powder, liquid, or gel formulation with known active ingredients and concentrations).
-
Solvent for dissolving Naphthaleneacetamide methyl-ester (e.g., ethanol or acetone, if necessary).
-
Talc or other inert powder for dilution of Naphthaleneacetamide methyl-ester to desired concentrations (for powder application).
-
Sterile deionized water.
-
Sterilized pruning shears or scalpel.
-
Rooting medium (e.g., a 1:1 mixture of perlite and vermiculite, or peat and sand).
-
Propagation trays or pots with drainage holes.
-
Labels.
-
Mist chamber or propagation dome to maintain high humidity.
-
Ruler and calipers.
-
Drying oven.
-
Analytical balance.
Methodology:
-
Preparation of Hormone Treatments:
-
Naphthaleneacetamide methyl-ester: Prepare solutions or powder formulations at a range of concentrations (e.g., 500, 1000, 2000 ppm). For solutions, dissolve the compound in a minimal amount of solvent and then bring to the final volume with sterile water. For powders, mix the compound thoroughly with talc to achieve the desired concentrations.
-
Commercial Rooting Hormone: Use according to the manufacturer's instructions. If it is a concentrate, prepare dilutions as required.
-
Control: For powder applications, use plain talc. For liquid applications, use the same solvent-water solution without the active ingredient.
-
-
Cutting Preparation:
-
Select healthy, semi-hardwood or herbaceous stem cuttings from the stock plants. Cuttings should be of uniform length (e.g., 10-15 cm) and have at least 2-3 nodes.
-
Make a fresh, angled cut at the base of each cutting, just below a node.
-
Remove the lower leaves, leaving 2-3 leaves at the top of the cutting.
-
-
Hormone Application (Quick Dip Method):
-
Pour a small amount of each hormone preparation into a separate, clean container.
-
Dip the basal 2-3 cm of each cutting into the respective treatment for a standardized time (e.g., 5 seconds).
-
Gently tap the cutting to remove any excess powder or liquid.
-
Important: Do not dip cuttings directly into the stock container to avoid contamination.[9]
-
-
Planting and Incubation:
-
Insert the treated cuttings into the pre-moistened rooting medium to a depth of about 3-5 cm.
-
Label each treatment group clearly.
-
Place the propagation trays in a mist chamber or cover with a propagation dome to maintain high humidity (e.g., >80% RH).
-
Maintain a suitable temperature (e.g., 21-25°C) and provide indirect light.
-
-
Data Collection and Analysis (after a pre-determined period, e.g., 4-8 weeks):
-
Carefully remove the cuttings from the rooting medium, gently washing away the substrate.
-
Record the following quantitative data for each cutting:
-
Rooting Percentage: The percentage of cuttings that formed at least one root.
-
Number of Primary Roots: The total number of roots emerging directly from the stem.
-
Average Root Length: The average length of the primary roots.
-
Root Fresh Weight: The weight of the entire root system immediately after washing.
-
Root Dry Weight: The weight of the root system after drying in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.
-
Signaling Pathways and Experimental Workflows
Auxin Signaling Pathway in Adventitious Root Formation
Auxins, including NAA and IBA (after conversion to IAA), initiate a signaling cascade that leads to the formation of adventitious roots. The core of this pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This de-represses Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that control cell division and differentiation, ultimately leading to root primordium development.
References
- 1. Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. rootone ingredients [houzz.com]
- 4. Take Root VS. RooTone | TerraForums Venus Flytrap, Nepenthes, Drosera and more talk [terraforums.com]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. NAA is More Effective Than IBA for Rooting Stem Cuttings of Two Nyssa spp. in: Journal of Environmental Horticulture Volume 27: Issue 3 | Journal of Environmental Horticulture [jeh.kglmeridian.com]
- 7. researchgate.net [researchgate.net]
- 8. gpnmag.com [gpnmag.com]
- 9. irrecenvhort.ifas.ufl.edu [irrecenvhort.ifas.ufl.edu]
Safety Operating Guide
Proper Disposal Procedures for Naphthaleneacetamide Methyl Ester
Disclaimer: The chemical name "Naphthaleneacetamide methyl-ester" is ambiguous. This guide provides disposal procedures for the two most likely interpretations: 1-Naphthaleneacetic acid, methyl ester (CAS 2876-78-0) and 1-Naphthaleneacetamide (CAS 86-86-2). The U.S. Environmental Protection Agency (EPA) groups 1-Naphthaleneacetic acid (NAA), its salts, ester, and acetamide together for risk assessment, as they are expected to exhibit similar toxicological effects.[1][2] However, their specific hazards can differ. Always consult the Safety Data Sheet (SDS) for the specific product you are using and adhere to all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of these compounds, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling or disposal, it is crucial to be aware of the hazards associated with these substances. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EU EN166 or OSHA 29 CFR 1910.133).[3][4]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: Use only in a well-ventilated area.[6] If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator may be required.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6]
Hazard Data Summary
The following table summarizes the key hazard information for 1-Naphthaleneacetic acid, methyl ester and 1-Naphthaleneacetamide.
| Property | 1-Naphthaleneacetic acid, methyl ester | 1-Naphthaleneacetamide |
| CAS Number | 2876-78-0 | 86-86-2 |
| Physical State | Solid[6] | Powder Solid[4] |
| GHS Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] | H302: Harmful if swallowed.[3]H318: Causes serious eye damage.[3]H361: Suspected of damaging fertility or the unborn child.H412: Harmful to aquatic life with long lasting effects. |
| Signal Word | Warning | Danger |
| Melting Point | Not specified in provided results. | 180 - 185 °C[4] |
| Incompatibilities | Moisture, Oxidizing agents.[4][6] | Oxidizing agents.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of naphthaleneacetamide methyl ester from the point of generation to final collection.
Step 1: Waste Characterization and Minimization
-
Determine if the Waste is Hazardous: Based on the hazard data, this chemical waste is considered hazardous.[7][8] The generator of the waste is responsible for making this determination.[8]
-
Practice Waste Minimization: Before generating waste, consider strategies to reduce its volume.[6]
Step 2: Segregation and Containerization
-
Use Appropriate Containers: Collect waste in a container that is chemically compatible, durable, and has a tightly sealing lid to prevent leaks or spills.[8][9]
-
Do Not Mix Wastes: Do not mix this waste with other chemical wastes, especially incompatible ones (e.g., strong acids, bases, oxidizers).[10] Mixing wastes can create dangerous reactions and complicates disposal.[9]
-
Collect Residues: Collect solid residues and place them directly into your designated waste container.[6]
-
Manage Empty Containers: Uncleaned, empty containers should be treated as hazardous waste and managed in the same way as the product itself. Rinsate from cleaning containers may also need to be collected as hazardous waste.[11]
Step 3: Labeling and Storage
-
Label Waste Containers Clearly: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Waste 1-Naphthaleneacetic acid, methyl ester" or "Waste 1-Naphthaleneacetamide".
-
The specific hazards (e.g., "Harmful if Swallowed," "Eye Damage," "Aquatic Hazard").[9]
-
The date when waste was first added to the container (accumulation start date).[8]
-
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][12]
-
Ensure Safe Storage: The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[5] Keep the container locked up or otherwise secured to prevent unauthorized access.[6]
Step 4: Spill and Emergency Procedures
-
Isolate the Area: In case of a spill, clear the area of all personnel.[6]
-
Wear Full PPE: Before cleaning, don the appropriate PPE, including respiratory protection.[6]
-
Contain the Spill: Prevent the spill from entering drains or waterways.[3][6]
-
Absorb and Collect:
-
Package for Disposal: Place the collected spill material and any contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate: Wash the spill area thoroughly. Decontaminate any equipment used before re-use.[6]
Step 5: Arrange for Final Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for a hazardous waste pickup.[7]
-
Follow Institutional Procedures: Complete any required waste disposal forms or online requests as per your institution's protocol.[7]
-
Prohibited Disposal Methods:
-
Final Destination: The EHS office will ensure the waste is transported to an authorized hazardous or special waste collection point or an approved waste disposal plant in accordance with all regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Naphthaleneacetamide Methyl Ester.
Disposal workflow from generation to collection.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Federal Register :: 1-Naphthaleneacetic acid; Pesticide Tolerances [federalregister.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. odu.edu [odu.edu]
- 8. mtu.edu [mtu.edu]
- 9. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
